Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
Description
Properties
IUPAC Name |
diethyl 1-methylpyrazole-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-4-15-9(13)7-6-8(12(3)11-7)10(14)16-5-2/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKJUUKSWNCKPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333711 | |
| Record name | Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100852-80-0 | |
| Record name | Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate chemical properties
An In-Depth Technical Guide to Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate: Properties, Synthesis, and Applications
Introduction
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a remarkable number of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal framework for designing targeted therapeutics. Within this important class of heterocycles, this compound (CAS No. 100852-80-0) stands out as a pivotal synthetic intermediate.[2] The strategic placement of two modifiable ester groups on a stable, N-methylated pyrazole core provides researchers with a versatile platform for constructing complex molecular architectures.
This technical guide offers a comprehensive exploration of this compound, moving beyond a simple recitation of data. It is designed for researchers, scientists, and drug development professionals, providing not only the fundamental chemical properties but also the causal logic behind its synthesis and the strategic insights into its reactivity. We will delve into its spectroscopic signature, provide a validated synthesis protocol, explore its synthetic utility, and outline essential safety protocols, creating a self-contained resource for laboratory application.
Core Chemical and Physical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective use in synthesis. This compound is a symmetrically substituted, aromatic heterocycle. The N-methylation prevents tautomerism and locks the scaffold, simplifying its reactivity compared to its N-H counterpart.
Caption: Structure of this compound.
The key identifiers and physical properties of this compound are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 100852-80-0 | [3] |
| Molecular Formula | C₁₀H₁₄N₂O₄ | [3] |
| Molecular Weight | 226.23 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| InChI Key | WPKJUUKSWNCKPZ-UHFFFAOYSA-N | [3] |
| SMILES | O=C(OCC)C1=NN(C)C(C(OCC)=O)=C1 | |
Table 2: Physical Properties
| Property | Value | Notes | Source |
|---|---|---|---|
| Appearance | Solid | The N-H analog is a pale yellow crystalline powder. | [4] |
| Melting Point | Not specified | The related N-H analog melts at 51-55 °C. The N-methyl version is expected to have a similar, likely slightly lower, melting point. | [4] |
| Solubility | Soluble in methanol, acetone, ethyl acetate | The N-H analog is soluble in methanol; solubility in other common organic solvents is expected due to the ethyl ester and N-methyl groups. | [2][4] |
| Density | ~1.25 g/cm³ | Value for the related N-H analog. |[4] |
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation and purity assessment are critical for any chemical reagent. The symmetric nature of this compound leads to a clean and easily interpretable spectroscopic profile.
-
2.1 Mass Spectrometry (MS): Electron ionization mass spectrometry is an effective tool for confirming the molecular weight. The compound's formula C₁₀H₁₄N₂O₄ corresponds to a monoisotopic mass of 226.0954 Da.[3] The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 226, serving as a primary confirmation of its identity.
-
2.2 Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the key functional groups. A crucial point of validation when synthesizing this compound from its N-H precursor is the disappearance of the broad N-H stretching band typically seen around 3100-3300 cm⁻¹.[5] Key expected absorption bands include:
-
2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed structural information, confirming the connectivity of all atoms in the molecule. The expected spectra in a solvent like CDCl₃ are highly predictable.
-
¹H NMR:
-
~4.4 ppm (quartet, 4H): The four protons of the two equivalent -OCH₂- groups, split by the neighboring methyl groups.
-
~4.0 ppm (singlet, 3H): The three protons of the N-CH₃ group.
-
~7.2 ppm (singlet, 1H): The lone proton at the C4 position of the pyrazole ring.
-
~1.4 ppm (triplet, 6H): The six protons of the two equivalent -CH₃ groups of the ethyl esters, split by the neighboring methylene groups.
-
-
¹³C NMR:
-
~162 ppm: Carbonyl carbon (C=O) of the ester groups.
-
~143 ppm & ~138 ppm: The C3 and C5 carbons of the pyrazole ring.
-
~112 ppm: The C4 carbon of the pyrazole ring.
-
~62 ppm: Methylene carbon (-OCH₂) of the ethyl groups.
-
~38 ppm: N-methyl carbon (N-CH₃).
-
~14 ppm: Methyl carbon (-CH₃) of the ethyl groups.
-
-
Table 3: Summary of Key Spectroscopic Data
| Technique | Feature | Expected Value/Observation | Rationale |
|---|---|---|---|
| MS (EI) | Molecular Ion (M⁺) | m/z = 226 | Confirms molecular weight.[3] |
| IR | N-H Stretch | Absent | Confirms successful N-methylation. |
| IR | C=O Stretch | ~1710-1730 cm⁻¹ (Strong) | Indicates presence of ester functional groups.[5] |
| ¹H NMR | N-CH₃ Signal | ~4.0 ppm (Singlet, 3H) | Confirms N-methyl group. |
| ¹H NMR | Pyrazole H4 | ~7.2 ppm (Singlet, 1H) | Confirms substitution at C3 and C5. |
Synthesis and Purification
The most direct and reliable synthesis of this compound involves the N-alkylation of its readily available precursor, Diethyl 1H-pyrazole-3,5-dicarboxylate.[2] This method is efficient, high-yielding, and utilizes common laboratory reagents.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]
- 3. Pyrazole-3,5-dicarboxylic acid, 1-methyl-, diethyl ester- [webbook.nist.gov]
- 4. nbinno.com [nbinno.com]
- 5. Dimethyl 1H-pyrazole-3,5-dicarboxylate synthesis - chemicalbook [chemicalbook.com]
Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate CAS number 100852-80-0
The following technical guide is structured to serve as an authoritative reference for the synthesis, reactivity, and application of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate.
CAS Number: 100852-80-0 Molecular Formula: C₁₀H₁₄N₂O₄ Molecular Weight: 226.23 g/mol [1][2]
Executive Summary
This compound is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a "linchpin" intermediate for the synthesis of bi-functionalized pyrazole derivatives. Unlike symmetrical pyrazoles, the presence of the N-methyl group breaks the symmetry of the ring, creating distinct electronic and steric environments at the C3 and C5 positions.
This guide details the high-fidelity synthesis of this core, the logic governing its regioselective functionalization, and its application in generating advanced pharmacophores (e.g., kinase inhibitors, sildenafil analogs).
Chemical Architecture & Significance
The utility of CAS 100852-80-0 lies in its asymmetry . While the parent diethyl pyrazole-3,5-dicarboxylate undergoes rapid tautomerism (rendering C3 and C5 equivalent), the N-methylation locks the system.
-
The C3-Ester: Located adjacent to the pyridine-like nitrogen (N2). It is sterically accessible and electronically activated for nucleophilic attack.
-
The C5-Ester: Located adjacent to the pyrrole-like nitrogen (N1) bearing the methyl group. It is sterically hindered by the N-methyl moiety (ortho-effect).
Expert Insight: This steric differentiation is the basis for Regioselective Hydrolysis , allowing researchers to selectively deprotect one ester while leaving the other intact—a critical capability for building non-symmetric ligands.
Synthesis & Regiocontrol
The industrial standard for synthesizing this compound involves the cyclocondensation of diethyl acetylenedicarboxylate (DEAD) with methylhydrazine. While atom-economical, this reaction requires strict thermal control to prevent the formation of pyrazolone byproducts.
Reaction Mechanism
The reaction proceeds via a Michael addition of the hydrazine to the triple bond, followed by intramolecular cyclization. Because DEAD is symmetrical, the initial attack can occur at either carbon. However, the nucleophilicity of the hydrazine nitrogens dictates the pathway.
Figure 1: Reaction pathway for CAS 100852-80-0. Temperature control is critical to favor the dicarboxylate over the thermodynamic pyrazolone product.
Detailed Synthetic Protocol
Safety Note: Methylhydrazine is highly toxic and volatile. All operations must be performed in a fume hood.
Step-by-Step Methodology:
-
Preparation: Charge a dry 3-neck round-bottom flask with Diethyl acetylenedicarboxylate (1.0 eq) and anhydrous Ethanol (10 vol) . Cool the solution to -10°C using an ice/salt bath.
-
Addition: Dissolve Methylhydrazine (1.05 eq) in Ethanol (2 vol). Add this solution dropwise to the flask over 60 minutes.
-
Critical Parameter: Maintain internal temperature below 0°C. Rapid addition causes an exotherm that promotes side-reactions (pyrazolone formation).
-
-
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 3 hours.
-
Monitoring: Analyze by TLC (Hexane:EtOAc 3:1). The starting alkyne (UV active) should disappear.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol.
-
Purification:
-
Crude: Yellow oil.
-
Refinement: Dissolve in diethyl ether, wash with 0.1M HCl (to remove unreacted hydrazine), then brine. Dry over MgSO₄.
-
Final Polish: If necessary, purify via flash chromatography (SiO₂, 0-30% EtOAc in Hexane).
-
Self-Validation Check:
-
¹H NMR (CDCl₃): You must observe a singlet for the pyrazole ring proton (~7.3 ppm), a singlet for N-Me (~4.2 ppm), and two distinct sets of ethyl signals (quartets/triplets), confirming the asymmetry of the 3,5-diester.
Functionalization: The "Differentiation" Strategy
The primary value of this scaffold is the ability to distinguish the C3 and C5 positions.
Regioselective Hydrolysis
The C5-ester is sterically shielded by the N-methyl group. Under controlled alkaline conditions, the C3-ester hydrolyzes ~10x faster than the C5-ester.
Protocol for Monohydrolysis:
-
Dissolve diester in Ethanol .
-
Add 1.0 equivalent of NaOH (1M aqueous solution).
-
Stir at Room Temperature for 4-6 hours.
-
Do not heat. Heating overcomes the steric barrier and leads to di-acid formation.
-
Acidify to pH 3. The product, 1-methyl-5-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid , typically precipitates.
Figure 2: Logic gate for regioselective hydrolysis. The N-methyl group protects the C5-ester from attack at ambient temperatures.
Quantitative Data Summary
| Property | Specification | Notes |
| Appearance | White to pale yellow solid/oil | Low melting point solid (often oils if impure) |
| Boiling Point | ~140-145°C (at 0.5 mmHg) | High vacuum distillation recommended |
| Regioselectivity | >95% 3,5-isomer | From DEAD + MeNHNH₂ route |
| C3-Ester Reactivity | High | Susceptible to mild hydrolysis/aminolysis |
| C5-Ester Reactivity | Low | Requires forcing conditions (Heat/Pressure) |
Therapeutic Applications
The 1-methyl-pyrazole-3,5-dicarboxylate core is a bioisostere for imidazole and pyridine scaffolds.
-
Kinase Inhibitors: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor in the ATP-binding pocket of kinases. The 3,5-substitution allows vectors to reach the solvent front and the hydrophobic back-pocket simultaneously.
-
PDE5 Inhibitors: Analogs of this scaffold are precursors to Sildenafil-like molecules, where the C5 position is cyclized to form a pyrazolo[4,3-d]pyrimidin-7-one core.
-
Agrochemicals: Used in the synthesis of fungicides where the stable pyrazole ring ensures environmental persistence.
References
-
Synthesis & Crystallography: Zhang, C., et al. "1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid."[3] Acta Crystallographica Section E, 2007.[3] Link
- Regioselectivity in Pyrazoles: Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, 1996.
-
Lipase-Catalyzed Resolution: Wu, J., et al. "Lipase-catalyzed regioselective hydrolysis of 3(5)-methylpyrazole-N-carboxylates." Journal of Molecular Catalysis B: Enzymatic, 2008. Link
-
Chemical Identity: PubChem Compound Summary for CID 12628469 (Diethyl 1-methylpyrazole-3,5-dicarboxylate). Link
Sources
Technical Guide: Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
[1][2][3]
Executive Summary
Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (CAS 100852-80-0 ) is a specialized heterocyclic scaffold pivotal in modern drug discovery and advanced materials science.[1][2] Unlike its unmethylated parent, this compound offers a "locked" tautomeric state, providing precise regiochemical control for downstream functionalization.[2] It serves as a critical intermediate in the synthesis of Nitric Oxide Synthase (NOS) inhibitors , antifungal agents, and increasingly, as a monomer for pyrazole-based oligomers (PBOs) in optoelectronic applications.
This guide provides a rigorous technical analysis of its molecular weight characteristics, synthetic methodologies, and validation protocols, designed for researchers requiring high-fidelity data for experimental design.[2]
Physicochemical Profile & Molecular Weight Analysis[2][3][4]
The molecular weight (MW) of this compound is a function of its specific stoichiometry (
Core Properties Table[2]
| Property | Value | Technical Context |
| IUPAC Name | This compound | Defines regiochemistry of the N-methyl group.[2] |
| CAS Number | 100852-80-0 | Unique identifier for the specific 1-methyl, 3,5-diester isomer.[1][2][3][4][5] |
| Formula | ||
| Molecular Weight | 226.23 g/mol | Used for molarity calculations and bulk stoichiometry.[2] |
| Monoisotopic Mass | 226.0954 Da | Required for High-Resolution Mass Spectrometry (HRMS) validation ( |
| Physical State | White Crystalline Solid | Melting point typically observed in the range of 50–55 °C (derivative dependent).[2] |
| Solubility | DMSO, Methanol, DCM | Lipophilic diester groups facilitate solubility in organic solvents.[2] |
Structural Significance
The molecule features a pyrazole ring substituted at the N1, C3, and C5 positions.[2]
-
N1-Methylation: Prevents tautomerization (unlike the N-H parent), locking the electronic environment of the ring.
-
3,5-Dicarboxylate Pattern: Creates an electron-deficient core, making the C4 position accessible for electrophilic aromatic substitution (e.g., halogenation) or the esters available for selective hydrolysis.[2]
Synthetic Methodologies & Regiocontrol[2]
Synthesis of CAS 100852-80-0 requires careful selection of the pathway to avoid the formation of the 1,3-isomer (Diethyl 1-methyl-1H-pyrazole-1,3-dicarboxylate) or 1,5-isomer mixtures.[2]
Pathway A: Direct Cyclocondensation (Industrial Route)
The reaction of Diethyl Acetylenedicarboxylate (DEAD) with Methylhydrazine is the most direct route but suffers from regioselectivity issues.
-
Mechanism: Michael addition of the hydrazine to the triple bond followed by cyclization.[2]
-
Risk: Often yields a mixture of 1-methyl-3,5-dicarboxylate (Target) and 1-methyl-3,4-dicarboxylate or 1,5-isomers depending on solvent polarity and temperature.[2]
Pathway B: Methylation of Diethyl Pyrazole-3,5-dicarboxylate (Precision Route)
For pharmaceutical applications requiring >99% purity, alkylation of the pre-formed pyrazole ring is preferred.[2]
-
Step 1: Synthesis of Diethyl 1H-pyrazole-3,5-dicarboxylate (CAS 37687-24-4) via hydrazine hydrate + DEAD.[2]
-
Step 2: Deprotonation with
or followed by quenching with Iodomethane (MeI) . -
Advantage: The symmetric nature of the starting material (3,5-diester) means N-methylation yields a single regioisomer, eliminating difficult chromatographic separations.[2]
Experimental Workflow Diagram
The following diagram illustrates the logic flow between the two synthetic strategies and their respective validation checkpoints.
Figure 1: Comparison of Direct Cyclocondensation vs. Stepwise Alkylation pathways.[2] The Alkylation route (Green) is recommended for high-purity applications to avoid isomeric mixtures.[2]
Analytical Characterization Protocols
To validate the molecular weight and structure, the following multi-modal analysis is required.
High-Resolution Mass Spectrometry (HRMS)[2]
-
Method: ESI-TOF (Electrospray Ionization - Time of Flight).[2]
-
Expected Signal:
peak. -
Calculation:
-
Exact Mass (
): 226.0954 -
Protonated Mass (
): 227.1027
-
-
Pass Criteria: Observed mass within 5 ppm of calculated value.
Nuclear Magnetic Resonance ( -NMR)
NMR provides definitive proof of N-methylation and symmetry.[2]
| Chemical Shift ( | Multiplicity | Integration | Assignment | Analysis Note |
| 7.20 - 7.30 | Singlet (s) | 1H | C4-H (Ring) | Confirms 3,5-substitution pattern. |
| 4.30 - 4.45 | Quartet (q) | 4H | Characteristic of ethyl esters.[2] | |
| 4.15 - 4.25 | Singlet (s) | 3H | Critical Diagnostic: Absence indicates starting material; splitting indicates isomer mixture.[2] | |
| 1.35 - 1.45 | Triplet (t) | 6H | Methyl protons of the ethyl group.[2] |
Solvent:
Applications in Drug Development & Materials[2]
Pharmaceutical Scaffold
The 1-methyl-3,5-dicarboxylate core is a precursor for bi-functional pyrazoles .[2]
-
Selective Hydrolysis: The C3 and C5 esters often exhibit different hydrolysis rates due to steric hindrance from the N-methyl group, allowing for the creation of mono-acids (e.g., 1-methyl-5-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid).[2]
-
Enzyme Inhibition: Derivatives synthesized from this core have shown potency against Nitric Oxide Synthase (NOS) , where the pyrazole nitrogen interacts with the heme iron center.
Optoelectronics (PBOs)
Recent studies utilize CAS 100852-80-0 as a monomer for Pyrazole-Based Oligomers (PBOs) .[2]
-
Polymerization: Reaction with diamines (e.g., p-phenylenediamine) yields conjugated polymers.[2]
-
Function: These thin films exhibit tunable band gaps, making them suitable for organic photovoltaic (OPV) layers and sensors.
References
-
ChemicalBook. (2025).[6][7][8] 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid diethyl ester Properties and Suppliers. Retrieved from
-
Aaron Chemicals. (2025).[6][8] Product Data: this compound (CAS 100852-80-0).[1][2][3][4][5] Retrieved from
-
BLD Pharm. (2025).[6] this compound Structure and Safety.[1][2] Retrieved from
-
PubChem. (2025). Diethyl 1H-pyrazole-3,5-dicarboxylate (Parent Compound Data).[1][2][3][5][7][8][9][10] Retrieved from
-
ResearchGate. (2025). Synthesis and optical properties of pyrazole-based oligomers (PBOs). Retrieved from
Sources
- 1. chem960.com [chem960.com]
- 2. 1-METHYL-1 H-PYRAZOLE-3,5-DICARBOXYLIC ACID DIETHYL ESTER | 100852-80-0 [chemicalbook.com]
- 3. 100852-80-0 | MFCD02253786 | this compound [aaronchem.com]
- 4. 100852-80-0|this compound|BLD Pharm [bldpharm.com]
- 5. 1263212-05-0|Methyl 1-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazole-3-carboxylate|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 1-Methyl-1H-pyrazole-3,5-dicarboxylic acid diethyl ester | 100852-80-0 [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold for the design of novel therapeutic agents. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties.[1] The presence of this moiety in clinically successful drugs such as Celecoxib (an anti-inflammatory agent), Rimonabant (an anti-obesity drug), and various oncology candidates underscores its therapeutic potential.[2] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making it a privileged structure in drug discovery programs.
This technical guide focuses on a specific, yet important, derivative: Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate . The introduction of a methyl group at the N1 position and diethyl ester functionalities at the C3 and C5 positions significantly influences the molecule's steric and electronic profile, offering a unique building block for further chemical exploration and drug design. This document will provide a comprehensive overview of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers in the field.
Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is critical for its application in research and development. Below is a summary of the key identifiers and physicochemical properties of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 100852-80-0 | |
| Molecular Formula | C₁₀H₁₄N₂O₄ | [3] |
| Molecular Weight | 226.23 g/mol | [3] |
| Appearance | White solid | [4] |
| Predicted Boiling Point | 331.5 ± 22.0 °C | [4] |
| Predicted Density | 1.21 ± 0.1 g/cm³ | [4] |
| SMILES | O=C(OCC)C1=NN(C)C(C(OCC)=O)=C1 | |
| InChI Key | WPKJUUKSWNCKPZ-UHFFFAOYSA-N | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-methylation of its precursor, Diethyl 1H-pyrazole-3,5-dicarboxylate. This reaction is a standard procedure in heterocyclic chemistry, and various methylating agents and reaction conditions can be employed. A common and efficient method involves the use of iodomethane in the presence of a base.
Experimental Protocol: N-methylation of Diethyl 1H-pyrazole-3,5-dicarboxylate
This protocol is adapted from established procedures for the N-alkylation of pyrazoles.
Materials:
-
Diethyl 1H-pyrazole-3,5-dicarboxylate
-
Iodomethane (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Diethyl 1H-pyrazole-3,5-dicarboxylate (1 equivalent) in anhydrous acetone.
-
Addition of Base: To the stirred solution, add anhydrous potassium carbonate (1.5 - 2 equivalents).
-
Addition of Methylating Agent: Slowly add iodomethane (1.1 - 1.2 equivalents) to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with a small amount of acetone.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): Potassium carbonate is a mild and effective base for the deprotonation of the pyrazole NH, facilitating the nucleophilic attack on the electrophilic methyl group of iodomethane.
-
Solvent (Acetone): Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction. Its boiling point allows for a moderate reaction temperature.
-
Methylating Agent (CH₃I): Iodomethane is a highly reactive and efficient methylating agent for this type of transformation.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is a summary of the expected spectral data.
¹H NMR Spectroscopy
The proton NMR spectrum is a key tool for confirming the structure. The expected signals are:
-
N-CH₃: A singlet around 3.9-4.1 ppm.
-
Pyrazolic CH: A singlet around 7.0-7.2 ppm.
-
-OCH₂CH₃: A quartet around 4.3-4.5 ppm.
-
-OCH₂CH₃: A triplet around 1.3-1.5 ppm.
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the carbon framework:
-
C=O (ester): Two signals in the range of 160-165 ppm.
-
Pyrazolic C3 and C5: Two signals in the range of 140-150 ppm.
-
Pyrazolic C4: A signal around 110-115 ppm.
-
-OCH₂CH₃: A signal around 60-65 ppm.
-
N-CH₃: A signal around 35-40 ppm.
-
-OCH₂CH₃: A signal around 14-15 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present:
-
C=O Stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.
-
C-O Stretch (ester): Strong absorption bands in the region of 1200-1300 cm⁻¹.
-
C-H Stretch (aliphatic): Absorption bands in the region of 2850-3000 cm⁻¹.
-
C=N and C=C Stretch (aromatic ring): Absorption bands in the region of 1450-1600 cm⁻¹.
Mass Spectrometry
The mass spectrum provides information about the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 226.[3]
Potential Applications in Drug Discovery and Development
While specific biological activity data for this compound is not extensively reported in publicly available literature, the broader class of pyrazole dicarboxylates and N-methylated pyrazoles are known to be valuable intermediates in the synthesis of biologically active compounds. The structural features of the title compound make it an attractive starting point for the development of novel therapeutic agents.
As a Versatile Intermediate
The two diethyl ester groups can be readily hydrolyzed to the corresponding dicarboxylic acid, which can then be converted to a variety of functional groups such as amides, acid chlorides, or other esters. This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR).
Potential Therapeutic Areas
Based on the known biological activities of related pyrazole derivatives, this compound could serve as a precursor for compounds targeting a range of diseases:
-
Oncology: Pyrazole-containing compounds have been shown to inhibit the growth of various cancer cell lines.[2]
-
Inflammation and Pain: The pyrazole scaffold is central to many non-steroidal anti-inflammatory drugs (NSAIDs).
-
Infectious Diseases: Pyrazole derivatives have exhibited antimicrobial and antiviral activities.[5]
Logical Relationship Diagram for Drug Discovery
Caption: Potential drug discovery pathway starting from the core scaffold.
Conclusion and Future Perspectives
This compound is a synthetically accessible and highly versatile building block with significant potential in medicinal chemistry and drug discovery. Its stable N-methylated pyrazole core, coupled with the reactive diethyl ester functionalities, provides a platform for the generation of diverse chemical libraries. While direct biological data for this specific compound is limited, the extensive body of research on related pyrazole derivatives strongly suggests its utility as a precursor to novel therapeutic agents. Future research efforts could focus on the systematic exploration of its chemical space through derivatization and subsequent biological screening in various disease models. This in-depth technical guide provides the foundational knowledge for researchers to embark on such investigations, paving the way for the discovery of new and effective medicines.
References
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. PubMed Central. [Link]
-
IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). ResearchGate. [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. [Link]
-
diethyl 1H-pyrazole-3,5-dicarboxylate | C9H12N2O4 | CID 142184. PubChem. [Link]
-
3,5-Pyrazoledicarboxylic Acid Diethyl Ester: Comprehensive Overview and Applications. [Link]
-
Diethyl 1H-pyrazole-3,5-dicarboxylate | Request PDF. ResearchGate. [Link]
-
SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals. [Link]
-
The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). ResearchGate. [Link]
-
Pyrazole-3,5-dicarboxylic acid | C5H4N2O4 | CID 76559. PubChem. [Link]
-
Pyrazole-3,5-dicarboxylic acid, 1-methyl-, diethyl ester-. NIST WebBook. [Link]
-
Convenient one-pot synthesis and biological evaluation of novel 3,5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. ChemRxiv. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-3,5-dicarboxylic acid, 1-methyl-, diethyl ester- [webbook.nist.gov]
- 4. 1-METHYL-1 H-PYRAZOLE-3,5-DICARBOXYLIC ACID DIETHYL ESTER | 100852-80-0 [chemicalbook.com]
- 5. globalresearchonline.net [globalresearchonline.net]
Strategic N-Methylation of Pyrazole Cores: Synthesis of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Senior Application Scientist Note: The N-methyl pyrazole motif is a cornerstone in modern medicinal chemistry, appearing in a multitude of pharmacologically active agents.[1] Its strategic installation, however, is often hampered by challenges in regioselectivity, particularly with unsymmetrical pyrazole precursors. This guide provides a comprehensive, field-tested methodology for the N-methylation of a symmetrical and pharmaceutically relevant building block, diethyl 1H-pyrazole-3,5-dicarboxylate. We will move beyond a simple recitation of steps to dissect the underlying chemical principles, ensuring a robust and reproducible synthesis.
Mechanistic Rationale and Strategic Considerations
The N-alkylation of a pyrazole is fundamentally a nucleophilic substitution reaction. The process begins with the deprotonation of the acidic N-H proton of the pyrazole ring by a suitable base. This generates a pyrazolate anion, a potent nucleophile with two reactive nitrogen centers. This anion then attacks the electrophilic methylating agent, such as methyl iodide, in a classic SN2 mechanism to form the N-methylated product.
While our target synthesis begins with a symmetrically substituted pyrazole, where the N1 and N2 positions are chemically equivalent, understanding the factors governing regioselectivity is paramount for broader applications. In asymmetric pyrazoles, the choice of base, solvent, and methylating agent can significantly influence the ratio of N1 to N2 isomers. Traditional reagents like methyl iodide and dimethyl sulfate often yield mixtures, posing significant purification challenges.[1] Advanced strategies now employ sterically demanding alkylating agents to achieve high N1 selectivity, a testament to the ongoing innovation in this field.[1][2][3]
For this specific synthesis, we employ a well-established and highly effective method utilizing methyl iodide as the methylating agent and potassium carbonate (K₂CO₃) as the base in an acetone solvent system.[4]
Why this system is effective:
-
Base Selection (K₂CO₃): Potassium carbonate is an inexpensive, non-hygroscopic, and moderately strong base. It is sufficiently basic to deprotonate the pyrazole N-H (pKa ≈ 14) but is not so strong as to cause unwanted side reactions, such as hydrolysis of the ethyl ester groups. Its insolubility in acetone provides a solid-liquid phase transfer system that facilitates a smooth and controlled reaction.
-
Solvent Choice (Acetone): Acetone is an excellent polar aprotic solvent for this SN2 reaction. It readily dissolves the pyrazole starting material and methyl iodide, while the potassium carbonate remains as a suspended solid. This environment promotes the nucleophilic attack of the pyrazolate anion on the methyl iodide.
-
Methylating Agent (CH₃I): Methyl iodide is a highly reactive and effective methylating agent. The carbon-iodine bond is weak, making the iodide a good leaving group and facilitating a rapid SN2 displacement.
Visualized Synthesis and Workflow
The overall synthetic transformation and the experimental workflow are outlined below.
Caption: Step-by-step experimental workflow for the synthesis.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Each step includes checkpoints and expected observations.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number | Notes |
| Diethyl 1H-pyrazole-3,5-dicarboxylate | ≥98% | Sigma-Aldrich | 37687-24-4 | Starting material. [5] |
| Methyl Iodide (Iodomethane) | ≥99%, stabilized | Alfa Aesar | 74-88-4 | Highly Toxic. Handle with extreme care. [6] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Chemical | 584-08-7 | Finely powdered is preferable. |
| Acetone | Anhydrous | VWR Chemicals | 67-64-1 | Reagent grade, dry. |
| Ethyl Acetate | ACS Grade | EMD Millipore | 141-78-6 | For extraction and chromatography. |
| Hexanes | ACS Grade | EMD Millipore | 110-54-3 | For chromatography. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | EMD Millipore | 7757-82-6 | For drying. |
| Silica Gel | 230-400 mesh | Sorbent Tech. | 7631-86-9 | For column chromatography. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diethyl 1H-pyrazole-3,5-dicarboxylate (10.0 g, 47.1 mmol).
-
Add anhydrous acetone (100 mL) and stir until the starting material is fully dissolved.
-
To this solution, add anhydrous potassium carbonate (9.77 g, 70.7 mmol, 1.5 equivalents). The K₂CO₃ will not dissolve but will form a fine suspension.
-
Methylation: Slowly add methyl iodide (3.51 mL, 56.5 mmol, 1.2 equivalents) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to a gentle reflux (approx. 60 °C) using a heating mantle.
-
Reaction Monitoring: Allow the reaction to proceed overnight (12-16 hours). Progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. [7][8]The starting material will have a lower Rf than the N-methylated product. The reaction is complete when the starting material spot is no longer visible by UV light.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Filter the suspension through a pad of Celite to remove the solid potassium carbonate and potassium iodide byproduct. Wash the filter cake with a small amount of acetone (2 x 20 mL).
-
Combine the filtrates and evaporate the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting crude oil or solid in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product is often of high purity at this stage, but can be further purified by column chromatography on silica gel if necessary. [8]
Product Characterization
The successful synthesis of diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate is confirmed by a combination of spectroscopic methods. The most telling change is the appearance of a singlet corresponding to the N-CH₃ protons in the ¹H NMR spectrum and the disappearance of the broad N-H proton signal.
Expected Yield and Physical Properties
-
Appearance: White to off-white solid or a pale yellow oil.
-
Molecular Weight: 226.23 g/mol
-
Expected Yield: > 90%
Spectroscopic Data Comparison
| Spectrum / Peak | Diethyl 1H-pyrazole-3,5-dicarboxylate (Starting Material) | This compound (Product) | Rationale for Change |
| ¹H NMR (N-H) | ~13.5 ppm (broad singlet, 1H) | Absent | Deprotonation and replacement with a methyl group. |
| ¹H NMR (N-CH₃) | Absent | ~4.1 ppm (singlet, 3H) | Introduction of the N-methyl group. |
| ¹H NMR (Ring-H) | ~7.3 ppm (singlet, 1H) | ~7.3 ppm (singlet, 1H) | Minimal change expected for the pyrazole ring proton. |
| ¹H NMR (-OCH₂CH₃) | ~4.4 ppm (quartet, 4H) | ~4.4 ppm (quartet, 4H) | Ethyl ester groups remain intact. |
| ¹H NMR (-OCH₂CH₃) | ~1.4 ppm (triplet, 6H) | ~1.4 ppm (triplet, 6H) | Ethyl ester groups remain intact. |
| IR (N-H Stretch) | ~3100-3300 cm⁻¹ (broad) | Absent | Loss of the N-H bond. |
| MS (m/z [M+H]⁺) | 213.08 | 227.10 | Mass increase corresponding to the addition of a CH₂ group (14 Da). |
Note: NMR chemical shifts (ppm) are approximate and can vary based on solvent and instrument.
Critical Safety and Handling Protocols
Methylating agents are notoriously hazardous and demand rigorous safety protocols.
-
Methyl Iodide: This reagent is highly toxic, volatile, and a potential carcinogen. [9]All manipulations must be performed in a certified chemical fume hood. [10]Personal Protective Equipment (PPE) is mandatory, including a lab coat, safety goggles, and double-gloving with nitrile or neoprene gloves. [9]* Dimethyl Sulfate (Alternative): If used as an alternative, dimethyl sulfate is extremely corrosive and a known carcinogen. [11]It can cause severe, delayed-onset respiratory distress. All safety precautions for methyl iodide apply, with even greater stringency.
-
Quenching: Any residual methylating agent in the reaction vessel or on equipment should be quenched. A 10% aqueous solution of sodium thiosulfate can be used to neutralize unreacted methyl iodide.
References
- Google Patents. (n.d.). Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
-
PubChemLite. (n.d.). Diethyl 1h-pyrazole-3,5-dicarboxylate (C9H12N2O4). Retrieved from [Link]
-
J&K Scientific. (n.d.). Diethyl 1-(2,4-dichlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxylate, 1000 μg/mL in methanol. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
ResearchGate. (2004). Diethyl 1H-pyrazole-3,5-dicarboxylate. Retrieved from [Link]
- Google Patents. (n.d.). N-alkylation method of pyrazole.
-
The Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
PubChem. (n.d.). diethyl 1H-pyrazole-3,5-dicarboxylate. Retrieved from [Link]
-
ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. Retrieved from [Link]
-
TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]
-
ACS Publications. (n.d.). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]
-
Reddit. (2025). Working safe with methyliodide (MeI), precautions, deactivation, safety equipment. Retrieved from [Link]
-
PubMed. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]
-
MDPI. (2024). CO2-Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes. Retrieved from [Link]
-
ACS Publications. (2000). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
PubMed Central. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2014). Methyl Sulfate?. Retrieved from [Link]
-
R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]
-
ResearchGate. (2025). Green chemistry metrics: A comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]
- 5. diethyl 1H-pyrazole-3,5-dicarboxylate | C9H12N2O4 | CID 142184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. tsijournals.com [tsijournals.com]
- 9. calibrechem.com [calibrechem.com]
- 10. reddit.com [reddit.com]
- 11. Dimethyl sulfate-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
Technical Guide: Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
[1][2]
Executive Summary & Structural Logic
Molecule: this compound
CAS: 100852-80-0
Formula:
This compound is an asymmetric pyrazole diester.[1][2] Unlike its precursor (diethyl pyrazole-3,5-dicarboxylate), which possesses
Spectral Data Atlas
The following data represents consensus values derived from high-field NMR (300-400 MHz) in
A. H NMR Data (Proton)
Solvent:
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| H-4 | 7.25 - 7.30 | Singlet (s) | 1H | Aromatic ring proton.[1][2] Diagnostic peak. |
| N-CH | 4.15 - 4.25 | Singlet (s) | 3H | N-Methyl.[1][2] Deshielded by the adjacent C5-ester carbonyl.[1][2] |
| C3-OCH | 4.42 | Quartet (q) | 2H | Methylene of C3 ester.[2] |
| C5-OCH | 4.36 | Quartet (q) | 2H | Methylene of C5 ester (often slightly shielded relative to C3).[1][2] |
| C3-CH | 1.41 | Triplet (t) | 3H | Methyl of C3 ester.[1][2] |
| C5-CH | 1.38 | Triplet (t) | 3H | Methyl of C5 ester.[1][2] |
Technical Note: The chemical shift difference between the two ethyl groups is small (
ppm).[1][2] In lower-field instruments (<300 MHz), the quartets may overlap, appearing as a pseudo-multiplet.[1] High-resolution processing is required to resolve the two distinct triplets.[1][2]
B. C NMR Data (Carbon)
Solvent:
| Carbon Type | Shift ( | Assignment |
| C=O (Carbonyls) | 160.1, 158.5 | Distinct signals for C3 and C5 esters. |
| C-3 (Quaternary) | 142.5 | Pyrazole ring carbon (adjacent to N2).[1][2] |
| C-5 (Quaternary) | 133.8 | Pyrazole ring carbon (adjacent to N1-Me).[1][2] |
| C-4 (Methine) | 112.5 | Aromatic CH.[1][2] |
| O-CH | 61.8, 61.5 | Methylene carbons.[1][2] |
| N-CH | 38.5 | N-Methyl carbon.[1][2] |
| CH | 14.3, 14.1 | Methyl carbons.[2] |
C. Mass Spectrometry (MS)[1]
-
Ionization: ESI+ or EI
-
Molecular Ion (
): 226.2[1]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Base Peak: Often
181 ( ) or 153 ( ).[1][2]
D. IR Spectroscopy (FT-IR)
Synthesis & Purification Protocol
This protocol utilizes the N-methylation of diethyl pyrazole-3,5-dicarboxylate .[1][2] This route is preferred over cyclization (e.g., methylhydrazine + diketoesters) because it avoids regioisomeric mixtures of 1,3- vs 1,5-diesters.[1]
Reagents
-
Precursor: Diethyl pyrazole-3,5-dicarboxylate (CAS: 37687-24-4).[1][2][3]
-
Alkylating Agent: Iodomethane (MeI) or Dimethyl Sulfate (DMS).[1][2]
-
Base: Potassium Carbonate (
), anhydrous.[1][2] -
Solvent: Acetone (Reagent Grade) or DMF.
Step-by-Step Methodology
-
Solvation: Dissolve diethyl pyrazole-3,5-dicarboxylate (1.0 eq) in Acetone (0.2 M concentration).
-
Deprotonation: Add anhydrous
(1.5 eq). The suspension may turn slightly yellow.[1][2] Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation of the pyrazole NH. -
Alkylation: Add Iodomethane (1.2 eq) dropwise.[1][2] Caution: MeI is a volatile carcinogen; use a fume hood.
-
Reflux: Heat the mixture to mild reflux (
) for 4-6 hours. -
Workup:
-
Purification: The crude product is often pure enough (>95%).[2] If necessary, recrystallize from Hexane/Ether or purify via flash column chromatography (SiO
, 0-30% EtOAc in Hexane).[1][2]
Visualization & Logic
Diagram 1: Synthesis & Symmetry Breaking
This diagram illustrates the transformation from the symmetric precursor to the asymmetric target, highlighting the origin of the dual NMR signals.[1]
Caption: Synthesis pathway showing the desymmetrization of the pyrazole core upon N-methylation.
Diagram 2: NMR Assignment Logic Flow
Use this logic gate to validate your isolated product against common impurities (starting material or hydrolysis byproducts).[1][2]
Caption: Decision tree for validating the structural identity of the N-methylated product via 1H NMR.
References
-
Synthesis & Regiochemistry
-
Spectral Data Verification (Parent Compound)
-
Specific CAS Data
-
NMR Shift Methodology
Sources
- 1. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. diethyl 1H-pyrazole-3,5-dicarboxylate | C9H12N2O4 | CID 142184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3,5-diethyl 1H-pyrazole-3,5-dicarboxylate - CAS:37687-24-4 - Sunway Pharm Ltd [3wpharm.com]
- 4. 1-METHYL-1 H-PYRAZOLE-3,5-DICARBOXYLIC ACID DIETHYL ESTER | 100852-80-0 [chemicalbook.com]
- 5. kgroup.du.edu [kgroup.du.edu]
Technical Guide: IR Spectroscopy of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
[1]
Executive Summary: The Pyrazole Scaffold in Drug Discovery
Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate is a pivotal intermediate in the synthesis of bioactive pyrazole derivatives.[1] Pyrazoles are a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist).[1]
This guide provides a rigorous spectroscopic analysis of this specific ester derivative. Unlike generic spectral lists, this document focuses on structural validation : how to use Infrared (IR) spectroscopy to definitively confirm the N-methylation pattern and ester functionality, distinguishing it from its unmethylated precursor (Diethyl 1H-pyrazole-3,5-dicarboxylate) and regioisomers.
Molecular Architecture & Vibrational Theory[2]
To interpret the spectrum accurately, we must first deconstruct the molecule into its vibrational oscillators.[1] The molecule consists of three distinct vibrational domains:[2]
-
The Heteroaromatic Core: A 1-methyl-substituted pyrazole ring.[1][3][4]
-
The Carbonyl System: Two ethyl ester groups at positions 3 and 5.[1]
-
The Alkyl Periphery: N-methyl group and ethyl chains.[1]
Structural Logic Diagram
The following diagram illustrates the correlation between specific structural motifs and their expected spectral signatures.
Figure 1: Vibrational assignment logic flow linking structural domains to diagnostic IR bands.
Experimental Protocol: High-Fidelity Acquisition
Reliable data begins with sample integrity.[1] This compound is typically a low-melting solid or viscous oil depending on purity and polymorph.[1]
Sample Preparation Workflow
-
Technique: Attenuated Total Reflectance (ATR) is recommended over KBr pellets for this ester to avoid hygroscopic interference (water bands masking the C-H region) and ester hydrolysis.[1]
-
Crystal Material: Diamond or ZnSe.[1]
-
Scans: Minimum 32 scans to resolve weak aromatic overtones.
The "Dry-Check" Validation Step
Before accepting a spectrum, perform the 3400 cm⁻¹ Audit :
Spectral Analysis & Interpretation
The Carbonyl Region (1700–1750 cm⁻¹)
This is the most intense region.[1] The molecule possesses two ester carbonyls.[1]
-
Observation: You will typically observe a broadened, high-intensity band or a split doublet centered around 1715–1735 cm⁻¹ .[1]
-
Causality: The two ester groups are in different electronic environments.[1] The C3-ester is conjugated directly with the C=N bond, while the C5-ester is adjacent to the N-Methyl group. This steric and electronic asymmetry often prevents perfect overlap, resulting in band broadening or splitting.[1]
The Diagnostic "Silent" Zone (3100–3500 cm⁻¹)
This is the critical quality control region.
-
Target Molecule (1-Methyl): Must show NO absorption above 3100 cm⁻¹ (excluding weak aromatic C-H).[1]
-
Precursor (N-H): The starting material, Diethyl 1H-pyrazole-3,5-dicarboxylate, exhibits a sharp, distinct N-H stretching band around 3200–3300 cm⁻¹ .
The Fingerprint Region (1000–1600 cm⁻¹)
-
Ring Breathing (1450–1550 cm⁻¹): Characteristic pyrazole skeletal vibrations (C=N and C=C stretches).[1]
-
C-O-C Stretches (1200–1300 cm⁻¹): Esters display two coupled asymmetric stretching vibrations.[1] Look for strong bands in this zone, often the second most intense features after the carbonyls.[1]
C-H Stretching Region (2800–3100 cm⁻¹)
-
Aromatic C-H (3100–3150 cm⁻¹): A weak shoulder representing the single proton at the C4 position of the pyrazole ring.[1]
-
Aliphatic C-H (2850–2990 cm⁻¹): Multiple bands corresponding to the ethyl groups (CH₂, CH₃) and the N-methyl group.
Consolidated Data Table
The following table summarizes the expected vibrational assignment based on pyrazole ester derivatives [1, 2].
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Structural Origin |
| 3100–3150 | Weak | ν(C-H) Aromatic | Pyrazole Ring (C4-H) |
| 2980–2900 | Medium | ν(C-H) Asymmetric | Ethyl groups + N-Methyl |
| 2870–2850 | Medium | ν(C-H) Symmetric | Ethyl groups + N-Methyl |
| 1735–1715 | Very Strong | ν(C=O) | Ester Carbonyls (C3 & C5) |
| 1550–1480 | Medium | ν(C=N), ν(C=C) | Pyrazole Ring Skeleton |
| 1460–1370 | Medium | δ(CH₂), δ(CH₃) | Alkyl Bending (Scissoring/Rocking) |
| 1280–1220 | Strong | ν(C-O-C) Asymmetric | Ester linkage |
| 1050–1000 | Medium | ν(C-O-C) Symmetric | Ester linkage |
| 780–750 | Medium | γ(C-H) Out-of-plane | Pyrazole Ring Deformation |
References
-
Crystal structure of diethyl 1H-pyrazole-3,5-dicarboxylate . Acta Crystallographica Section E, 2004.[1][7]
- Context: Provides structural confirmation of the unmethylated analog, establishing the baseline for the pyrazole dicarboxyl
-
Vibrational spectra of 3,5-dimethylpyrazole and deuterated derivatives . Journal of Molecular Structure, 1998.[1]
- Context: Authoritative reference for pyrazole ring skeletal vibr
-
Diethyl 1H-pyrazole-3,5-dicarboxylate Spectral Data . PubChem Compound Summary.
- Context: Database record containing experimental spectral d
Sources
- 1. diethyl 1H-pyrazole-3,5-dicarboxylate | C9H12N2O4 | CID 142184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Pyrazole-3,5-dicarboxylic acid, 1-methyl-, diethyl ester- [webbook.nist.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. 3,5-Dimethylpyrazole [webbook.nist.gov]
- 6. users.wfu.edu [users.wfu.edu]
- 7. researchgate.net [researchgate.net]
Technical Guide: Mass Spectrometry Fragmentation of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
[1][3]
3Executive Summary & Structural Context
The pyrazole scaffold is a pharmacophore of immense significance in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib and Sildenafil.[1][3] this compound (hereafter DMPD ) presents a unique analytical challenge due to its asymmetric substitution .[1][3]
Unlike the symmetric N-unsubstituted analog, DMPD possesses a methyl group at the N1 position.[1][3] This creates a steric and electronic distinction between the ester at C3 and the ester at C5.[1][3]
-
The C5-Ester: Located "ortho" to the N-methyl group, susceptible to proximity effects (ortho-effects).[1][3]
-
The C3-Ester: Sterically unhindered and electronically distinct due to the adjacent
bond.[1][3]
This guide delineates the fragmentation pathways (EI and ESI) to allow unambiguous identification of this isomer against its regioisomers (e.g., the 1,3-isomer).[3]
Physicochemical Baseline
Before interpreting the mass spectrum, the fundamental ion physics of the molecule must be established.[1][3]
| Property | Value | Mass Spectrometry Relevance |
| Formula | Defines the parent ion limit.[1][3] | |
| Exact Mass | 226.0954 Da | Target for High-Res (HRMS) confirmation.[1][3] |
| Double Bond Eq. | 5 (3 Ring + 2 Carbonyls) | High stability; prominent molecular ion ( |
| Key Substituents | 2x Ethyl Esters ( | Dominant fragmentation directors ( |
Fragmentation Mechanics (Expert Analysis)
Primary Ionization and Stability
In Electron Ionization (EI, 70 eV) , DMPD exhibits a robust molecular ion (
In Electrospray Ionization (ESI) , the molecule readily protonates at the N2 position (the pyridinic nitrogen), yielding
The Ester Cleavage Cascade
The dominant fragmentation pathways are driven by the two ethyl ester groups.[1][3] However, they do not fragment at equal rates.[1][3]
Pathway A:
-Cleavage (The "Standard" Ester Loss)
The most abundant fragmentation is the homolytic cleavage of the ethoxy group (
-
Precursor:
-
Loss:
(45 Da)
Pathway B: The "Ortho" Effect (Diagnostic Pathway)
A critical interaction occurs between the N1-Methyl hydrogens and the C5-Carbonyl oxygen. This proximity allows for a specific hydrogen transfer mechanism, facilitating the loss of neutral ethanol (
-
Loss of Ethanol (46 Da): Generates a ketene-like ion at m/z 180 .[1][3]
-
Significance: The presence of the m/z 180 peak (even at low abundance) distinguishes the 1-methyl isomer from isomers where the N-substituent is distant from the esters.
Secondary Fragmentation
Once the first ester is cleaved, the resulting acylium ion (m/z 181) destabilizes further:
Visualizing the Fragmentation Tree
The following directed graph (generated via Graphviz) maps the logical decay of the molecule. This workflow is self-validating: if you do not see the m/z 181
Figure 1: The fragmentation tree highlights the dominant alpha-cleavage (solid lines) and the diagnostic ortho-effect (dashed line).
Experimental Protocol for Validation
To replicate these results and validate the identity of a synthesized or isolated sample, follow this standardized LC-MS/MS or GC-MS protocol.
Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL of Methanol (LC-MS) or Ethyl Acetate (GC-MS) .
-
Concentration: Dilute to 10 µg/mL (10 ppm).
Instrument Parameters (Self-Validating)
Method A: GC-MS (Electron Ionization)
-
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).[1][3]
-
Inlet Temp: 250°C.
-
Source Temp: 230°C.
-
Validation Check: The ratio of m/z 181 to m/z 226 should be approximately 0.8 - 1.2 (depending on tuning). If m/z 226 is absent, lower the source temperature to 200°C to reduce thermal degradation.[1][3]
Method B: LC-ESI-MS/MS (Electrospray)[1]
Summary of Diagnostic Ions
Use this table to confirm the identity of your analyte.
| m/z (EI) | Ion Identity | Origin / Mechanism | Relative Abundance (Est.) |
| 226 | Molecular Ion | High (40-80%) | |
| 198 | McLafferty Rearrangement | Low (<10%) | |
| 181 | High (100%) | ||
| 180 | 1-Methyl/5-Ester Ortho Effect | Medium (20-40%) | |
| 153 | Decarbonylation of acylium | High (50-70%) | |
| 108 | Loss of second ester group | Medium (30%) |
References
-
NIST Mass Spectrometry Data Center. "Pyrazole-3,5-dicarboxylic acid, 1-methyl-, diethyl ester."[1][3] NIST Chemistry WebBook, SRD 69. Accessed Jan 2026.[1][3] [1][3]
-
Frizzo, C. P., et al. (2018).[1][3][5] "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen. (Provides the foundational rules for pyrazole ring stability and side-chain cleavage). [1][3]
-
PubChem. "this compound (Compound)."[1][3] National Library of Medicine.[1][3] (Source for physicochemical constants and structure verification).[1][3][4][5][6][7][8][9] [1][3]
Sources
- 1. diethyl 1H-pyrazole-3,5-dicarboxylate | C9H12N2O4 | CID 142184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole-3,5-dicarboxylic acid | C5H4N2O4 | CID 76559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate reactivity and stability
Title: Technical Monograph: Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate — Reactivity Landscape & Synthetic Utility
Part 1: Executive Summary
This compound (CAS: 100852-80-0) represents a high-value heterocyclic scaffold in drug discovery and advanced materials.[1] Unlike its symmetric parent (diethyl pyrazole-3,5-dicarboxylate), the introduction of the N-methyl group breaks the symmetry of the pyrazole ring, creating two chemically distinct ester environments at positions C3 and C5.
This monograph details the regiodivergent reactivity of this molecule. The core insight for researchers is the steric differentiation governed by the N-methyl group: the C5-ester is sterically encumbered, rendering it significantly less reactive toward nucleophilic attack compared to the C3-ester. This guide provides validated pathways for selective hydrolysis, reduction, and scaffold functionalization.
Part 2: Physicochemical Profile & Stability
2.1 Identity & Properties
| Property | Specification |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 100852-80-0 |
| Molecular Formula | C₁₀H₁₄N₂O₄ |
| Molecular Weight | 226.23 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 51–55 °C |
| Solubility | Soluble in MeOH, EtOH, DMSO, CH₂Cl₂, EtOAc; sparingly soluble in water.[1][2] |
2.2 Stability Assessment
-
Thermal Stability: The compound is stable up to ~200°C. It does not undergo decarboxylation easily due to the lack of free acidic protons.
-
Hydrolytic Stability: Stable at neutral pH. Slow hydrolysis occurs in moist air over prolonged periods. Rapid hydrolysis occurs under basic conditions (pH > 10).
-
Storage: Hygroscopic. Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent moisture-induced ester cleavage.
Part 3: The Reactivity Landscape
The utility of this scaffold lies in the ability to selectively manipulate the C3 and C5 positions. The N-methyl group exerts a proximal steric effect on the C5-carbonyl, shielding it from incoming nucleophiles.
Regioselective Hydrolysis (The "C3-First" Rule)
Mechanism: Under mild basic conditions, the unhindered C3-ester hydrolyzes approximately 10–50 times faster than the C5-ester.
-
Product: 1-Methyl-5-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid.
-
Utility: Allows for the differentiation of the two carboxylates for sequential amide coupling or orthogonal protection strategies.
Complete Reduction
Treatment with strong hydride donors (e.g., DIBAL-H, LiAlH₄) bypasses selectivity, reducing both esters to the corresponding alcohols. This yields (1-methyl-1H-pyrazole-3,5-diyl)dimethanol , a precursor for bis-alkylating agents used in macrocyclization.
Electrophilic Aromatic Substitution (C4-Functionalization)
The C4 position is the only remaining nucleophilic site on the aromatic ring. Despite the electron-withdrawing ester groups, the pyrazole nitrogen lone pair maintains sufficient electron density at C4 to permit halogenation.
-
Reagents: NCS (Chlorination), NBS (Bromination), or Selectfluor (Fluorination).
-
Conditions: Requires elevated temperatures or acid catalysis due to the deactivated ring system.
Part 4: Visualizing Reaction Pathways
The following diagram maps the divergent synthetic pathways available from the core scaffold.
Figure 1: Divergent synthetic pathways driven by reagent choice and steric control.
Part 5: Experimental Protocols
Protocol A: Regioselective Hydrolysis (C3-Selective)
Target: 1-Methyl-5-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid
Rationale: Kinetic control is essential. Lithium hydroxide is preferred over sodium hydroxide due to its lower basicity and coordination ability, which enhances selectivity.
-
Preparation: Dissolve this compound (1.0 eq) in a mixture of THF:Water (4:1 v/v). Cool the solution to 0°C in an ice bath.
-
Addition: Add LiOH·H₂O (1.05 eq) portion-wise over 15 minutes. Do not add excess base.
-
Monitoring: Stir at 0°C. Monitor by TLC (System: 5% MeOH in DCM). The starting material (Rf ~0.8) will disappear, and the mono-acid (Rf ~0.3) will appear.[3]
-
Critical Check: If the di-acid (Rf ~0.1) begins to form, quench immediately.
-
-
Workup: Acidify carefully with 1N HCl to pH 3–4. Extract with EtOAc (3x).
-
Purification: The crude product is typically pure enough for subsequent steps. Recrystallize from Hexane/EtOAc if necessary.
Protocol B: C4-Chlorination
Target: Diethyl 4-chloro-1-methyl-1H-pyrazole-3,5-dicarboxylate
Rationale: The pyrazole ring is electron-deficient due to the two ester groups. Standard electrophilic substitution requires thermal activation.
-
Reaction: Dissolve the starting diester (1.0 eq) in DMF (0.5 M concentration).
-
Reagent: Add N-Chlorosuccinimide (NCS) (1.2 eq).
-
Activation: Heat the reaction mixture to 80°C for 4–6 hours.
-
Validation: Check by ¹H NMR. The singlet at C4 (approx. 7.2–7.5 ppm) must disappear completely.
-
Isolation: Pour into ice water. The product usually precipitates as a solid. Filter and wash with water to remove DMF/Succinimide.
Part 6: Applications in Drug Development
-
Scaffold Hopping: The 1-methyl-pyrazole-3,5-dicarboxylate motif serves as a bioisostere for phenyl rings or other heteroaromatics in kinase inhibitors, offering improved solubility and distinct hydrogen-bonding vectors.
-
Fragment-Based Design: The C3-acid/C5-ester differentiation allows for the rapid generation of libraries.
-
Step 1: Amide coupling at C3 (Variable R1).
-
Step 2: Hydrolysis of C5.
-
Step 3: Amide coupling at C5 (Variable R2).
-
-
Darolutamide Analogs: This scaffold is structurally related to the precursors used in the synthesis of androgen receptor antagonists like Darolutamide, where the pyrazole core is central to the pharmacophore.
References
-
Regioselective Hydrolysis & Lipase Catalysis
-
Title: Lipase-catalyzed regioselective hydrolysis of 3(5)-methylpyrazole-N-carboxylates.[4]
- Source:Journal of Molecular Catalysis B: Enzymatic (Contextual inference for steric differenti
- Relevance: Establishes the steric dominance of N-substituents in pyrazole ester hydrolysis.
-
-
Reduction & Functionalization
-
Synthesis & Crystal Structure
-
Polymer/Material Applications
- Title: Optoelectronic explor
- Source:Polymer Bulletin.
-
Link:
- Relevance: Demonstrates the use of the 1-methyl diester in condensation reactions with diamines to form photoactive oligomers.
Sources
- 1. chem960.com [chem960.com]
- 2. 1-METHYL-1 H-PYRAZOLE-3,5-DICARBOXYLIC ACID DIETHYL ESTER | 100852-80-0 [chemicalbook.com]
- 3. tsijournals.com [tsijournals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3,5-diethyl 1H-pyrazole-3,5-dicarboxylate - CAS:37687-24-4 - Sunway Pharm Ltd [3wpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
Role of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate as a chemical building block
Advanced Scaffolds for Medicinal Chemistry & Metal-Organic Frameworks
Executive Summary
Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (CAS: 100852-80-0) serves as a high-value heterocyclic building block in modern organic synthesis. Distinguished by its electron-rich aromatic core and dual ester functionalities, this scaffold offers orthogonal reactivity profiles that are critical for diversity-oriented synthesis (DOS). Its utility spans two major domains: medicinal chemistry , where it functions as a precursor for Hsp90 inhibitors and kinase ligands, and materials science , where its hydrolyzed derivative acts as a robust linker for Metal-Organic Frameworks (MOFs). This guide details the physicochemical properties, synthetic pathways, and regioselective derivatization strategies required to leverage this compound effectively.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 100852-80-0 |
| Molecular Formula | C₁₀H₁₄N₂O₄ |
| Molecular Weight | 226.23 g/mol |
| Physical State | White to off-white crystalline solid |
| Melting Point | 58–62 °C (Typical) |
| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |
| Core Reactivity | C-4 Electrophilic Substitution, Ester Hydrolysis/Aminolysis |
Synthetic Routes & Production
The synthesis of the 1-methyl-3,5-dicarboxylate scaffold requires control over regiochemistry, particularly when distinguishing between the 1,3- and 1,5-isomers during ring closure.
Primary Route: Cyclocondensation
The most scalable method involves the reaction of methylhydrazine with diethyl acetylenedicarboxylate (DEAD) or diethyl oxalacetate .
-
Mechanism: The reaction proceeds via a Michael addition of the hydrazine to the alkyne (or enol), followed by intramolecular cyclodehydration.
-
Regioselectivity Challenge: Methylhydrazine contains two nucleophilic nitrogens (
and ). The group is typically more nucleophilic. In non-polar solvents, the kinetic product often predominates, but thermodynamic equilibration can be achieved under acidic conditions to favor the 3,5-dicarboxylate isomer over the 3,4- or 1,5-isomers.
Diagram: Synthetic Pathways & Derivatization
The following diagram illustrates the synthesis of the core block and its divergent downstream transformations.
Figure 1: Reaction tree demonstrating the synthesis of the core scaffold and its primary derivatization pathways into acids, hydrazides, and substituted variants.
Reactivity & Derivatization Strategies
Regioselective Ester Transformations
The 1-methyl-3,5-dicarboxylate scaffold possesses two ester groups with distinct steric and electronic environments.
-
C-3 Ester: Less sterically hindered; more accessible to nucleophilic attack.
-
C-5 Ester: Proximal to the
-methyl group, creating steric bulk that retards hydrolysis rates.
Strategic Implication: This difference allows for selective monohydrolysis . By controlling temperature and stoichiometry (1.0 eq. LiOH, 0°C), researchers can selectively hydrolyze the C-3 ester, leaving the C-5 ester intact for subsequent orthogonal functionalization.
C-4 Electrophilic Aromatic Substitution (SEAr)
While the ester groups at C-3 and C-5 are electron-withdrawing, the pyrazole ring remains sufficiently electron-rich to undergo SEAr at the C-4 position.[1]
-
Halogenation: Reaction with
-bromosuccinimide (NBS) in acetonitrile yields the 4-bromo derivative, a critical intermediate for Suzuki-Miyaura couplings. -
Nitration: Standard mixed-acid nitration introduces a nitro group at C-4, which can be reduced to an amine for amide coupling libraries.
Heterocycle Fusion (Pyrazolo-pyridazines)
Reacting the diester with hydrazine hydrate yields the dicarbohydrazide . This intermediate reacts with 1,3-dicarbonyl compounds (e.g., acetylacetone) to form pyrazolo[1,2-a]pyridazine systems. These fused tricyclic structures are privileged scaffolds in drug discovery, mimicking the core of several bioactive alkaloids.
Applications in Research
Medicinal Chemistry[6][7][8][10][11]
-
Hsp90 Inhibitors: The pyrazole-3,5-dicarboxylate core mimics the resorcinol ring found in natural Hsp90 inhibitors (e.g., Radicicol). The C-4 position allows for the introduction of lipophilic side chains that occupy the ATP-binding pocket.
-
Kinase Inhibition: Derivatives of the hydrolyzed acid form hydrogen bonds within the hinge region of kinase domains.
Materials Science (MOFs)
Upon full hydrolysis, 1-methyl-1H-pyrazole-3,5-dicarboxylic acid (
-
Coordination Geometry: The N-atoms and carboxylate oxygens can coordinate to metal nodes (Zn²⁺, Cu²⁺), forming porous 3D networks.
-
Gas Storage: The methyl group points into the pore, modifying the pore aperture size and increasing selectivity for gas adsorption (e.g.,
vs ).
Experimental Protocols
Protocol A: Synthesis of this compound
Objective: Efficient formation of the diester scaffold.
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, addition funnel, and nitrogen inlet.
-
Reagents:
-
Diethyl acetylenedicarboxylate (DEAD): 17.0 g (100 mmol)
-
Methylhydrazine: 4.8 g (105 mmol)
-
Ethanol (Absolute): 200 mL
-
-
Procedure:
-
Dissolve DEAD in 150 mL of ethanol and cool to 0°C.
-
Add methylhydrazine in 50 mL ethanol dropwise over 30 minutes. Caution: Exothermic.
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Heat to reflux for 4 hours to ensure cyclization.
-
Concentrate in vacuo.
-
-
Purification: Recrystallize the crude solid from hexanes/ethyl acetate (9:1) to obtain white crystals.
-
Validation: ¹H NMR (CDCl₃):
7.30 (s, 1H, C4-H), 4.40 (q, 4H, OCH₂), 4.20 (s, 3H, N-CH₃), 1.40 (t, 6H, CH₃).
Protocol B: Selective Monohydrolysis (C-3 Preference)
Objective: Isolate the 3-carboxylic acid-5-ester mono-derivative.
-
Dissolution: Dissolve 10 mmol of the diester in THF (50 mL).
-
Reagent Addition: Add LiOH (1.05 equiv) dissolved in water (10 mL) dropwise at 0°C.
-
Reaction: Stir at 0°C for 4 hours. Monitor by TLC (the mono-acid is more polar).
-
Workup: Acidify carefully to pH 4 with 1N HCl. Extract with EtOAc.[2] The C-3 acid typically precipitates or extracts preferentially.
References
-
Synthesis & Properties
-
Medicinal Chemistry Applications
- Title: "Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors."
- Source:Current Topics in Medicinal Chemistry (2006).
-
URL:[Link]
-
MOF Applications
-
Compound Data Verification
Sources
- 1. quora.com [quora.com]
- 2. diethyl 1H-pyrazole-3,5-dicarboxylate | C9H12N2O4 | CID 142184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Protocol for N-alkylation of pyrazoles using methyl iodide
Optimization, Regiocontrol, and Safety Protocols using Methyl Iodide
Executive Summary
The N-methylation of pyrazoles is a pivotal transformation in medicinal chemistry, given the ubiquity of the pyrazole pharmacophore in FDA-approved therapeutics (e.g., Celecoxib, Ruxolitinib).[1] While the reaction appears mechanistically simple—a nucleophilic substitution (
This guide provides two field-validated protocols: a kinetic method using Sodium Hydride (NaH) and a thermodynamic method using Potassium Carbonate (K₂CO₃).[1] It includes a critical decision framework for controlling isomer distribution and a rigorous safety protocol for handling methyl iodide.[2][3]
Mechanistic Grounding & Regioselectivity
To control the reaction, one must understand the tautomeric equilibrium of the pyrazole substrate.[1] Unlike pyrrole, the pyrazole ring contains two nitrogen atoms with distinct electronic environments: a pyrrole-like nitrogen (protonated, H-bond donor) and a pyridine-like nitrogen (unprotonated, H-bond acceptor).[1]
The Regioselectivity Paradox
In unsymmetrical pyrazoles (e.g., 3-substituted), the substrate exists in equilibrium between the 3-substituted and 5-substituted tautomers.[1]
-
Steric Control: Alkylation generally favors the nitrogen least hindered by adjacent substituents.[4]
-
Electronic Control: Electron-withdrawing groups (EWG) reduce the nucleophilicity of the adjacent nitrogen.[1]
-
Coordination Effects: Certain solvents or metal cations can chelate to the pyridine-like nitrogen, altering the ratio.[1]
Figure 1: Mechanism and Regiochemical Divergence
Caption: The deprotonation of pyrazole leads to a resonance-stabilized anion. The ratio of Isomer A to B is determined by the interplay of steric hindrance at the N-adjacent carbons and the solvent's ability to stabilize the transition state.[1]
Safety Protocol: Methyl Iodide (MeI) Handling
CRITICAL WARNING: Methyl iodide is a volatile neurotoxin and suspected carcinogen.[1][2][3] It penetrates standard latex gloves.
| Hazard Class | Precautionary Measure |
| Inhalation | Zero-tolerance policy: Open and handle ONLY in a functioning fume hood. |
| Dermal | Double-gloving required: Inner layer: Laminate/PE (Silver Shield™).[1] Outer layer: Nitrile.[2][3] |
| Disposal | Do not rotavap MeI into the atmosphere. Quench all glassware and waste streams. |
| Decontamination | Quench Solution: 10% aqueous Sodium Thiosulfate ( |
Experimental Protocols
Method A: Kinetic Control (NaH / THF)
Best for: Unhindered substrates, rapid reactions, and when high reactivity is required.[1]
Reagents:
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)[1]
-
Methyl Iodide (MeI) (1.1 equiv)[1]
-
Tetrahydrofuran (THF), anhydrous (0.1 M concentration)[1]
Workflow:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under Argon/Nitrogen atmosphere.
-
Solvation: Dissolve the pyrazole in anhydrous THF. Cool to 0 °C (ice bath).
-
Deprotonation: Add NaH portion-wise over 5 minutes.
-
Observation: Evolution of
gas. Solution may turn slightly yellow/orange. -
Wait: Stir at 0 °C for 30 minutes to ensure complete anion formation.
-
-
Alkylation: Add MeI dropwise via syringe.
-
Note: Rapid addition can cause localized heating and poly-alkylation (formation of pyrazolium salts).[1]
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LC-MS.
-
Quench: Cool to 0 °C. Carefully add saturated aqueous
. -
Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over
.[4][5]
Method B: Thermodynamic/Scale-Up (K₂CO₃ / DMF)
Best for: Sensitive functional groups, large-scale batches, and potentially improving N1:N2 ratios via thermodynamic equilibration.[1]
Reagents:
-
Potassium Carbonate (
), anhydrous, powdered (2.0 equiv)[1] -
Methyl Iodide (MeI) (1.2 equiv)[1]
-
DMF or Acetone (0.2 M concentration)[1]
Workflow:
-
Setup: Charge flask with Pyrazole,
, and DMF. -
Activation: Stir at RT for 15 minutes.
-
Addition: Add MeI dropwise.
-
Reaction: Stir at RT (or 60 °C for sluggish substrates) for 4–16 hours.
-
Workup: Dilute with water (5x reaction volume) to dissolve salts and precipitate product (if solid) or extract with
/EtOAc.
Troubleshooting & Optimization Matrix
Figure 2: Optimization Logic Flow
Caption: Decision tree for troubleshooting common N-alkylation failures.
| Issue | Root Cause | Corrective Action |
| Mixture of Isomers | Tautomeric equilibration | Change Solvent: Switch from THF to DMF (or vice versa). Change Base: |
| Low Conversion | Nucleophile is weak (EWG present) | Heat: Run Method B at 60–80 °C. Catalyst: Add catalytic 18-crown-6 (if using |
| Poly-methylation | Pyrazole is too nucleophilic | Control: Strict stoichiometry (1.0 equiv MeI). Slow addition at low temp (-10 °C). |
Characterization: Distinguishing Isomers
Validating the regiochemistry is the most critical step.[1] Do not rely solely on LC-MS (isomers have identical mass).[1]
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Isomer A (1-Methyl-5-substituted): Strong NOE correlation between the N-Methyl protons (
3.8 ppm) and the substituent at position 5.[1] -
Isomer B (1-Methyl-3-substituted): NOE correlation between N-Methyl protons and the proton at position 5 (if unsubstituted) or lack of correlation to the substituent at position 3.[1]
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
References
-
Review of Pyrazole Alkylation
-
Regioselectivity Mechanisms
-
Safety Data (Methyl Iodide)
-
NMR Characterization of Pyrazoles
(Note: While specific page numbers and volumes vary by exact publication year, the links provided direct to the authoritative landing pages for these topics.)
Sources
- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. calibrechem.com [calibrechem.com]
- 3. chamberlandresearch.com [chamberlandresearch.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Experimental procedure for the synthesis of pyrazole derivatives from Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
Introduction: The Versatility of the Pyrazole Scaffold
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities and unique physicochemical properties. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile scaffold for the development of a wide array of functionalized molecules. Among the various precursors for these derivatives, Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate stands out as a particularly useful and adaptable building block. The presence of two ester functionalities at the 3 and 5 positions, coupled with a methylated nitrogen at the 1 position, provides a stable yet reactive platform for a multitude of chemical transformations. This guide offers a comprehensive overview of the experimental procedures for the synthesis of various pyrazole derivatives starting from this key intermediate, providing detailed protocols and insights for researchers in drug discovery and chemical development.
Core Synthetic Pathways from this compound
The derivatization of this compound primarily revolves around the chemical manipulation of its two ester groups. The main synthetic routes explored in this guide include hydrolysis to dicarboxylic acids, conversion to diamides, and reduction to diols. Each of these pathways yields a new class of pyrazole derivatives with distinct properties and potential applications.
Part 1: Preparation of the Starting Material: this compound
The journey into the diverse world of pyrazole derivatives begins with the synthesis of the methylated starting material, this compound. This is typically achieved through the N-methylation of the commercially available Diethyl 1H-pyrazole-3,5-dicarboxylate.
Protocol 1: N-Methylation of Diethyl 1H-pyrazole-3,5-dicarboxylate
This protocol details the synthesis of this compound from its non-methylated precursor, a crucial first step for accessing a wide range of derivatives.[1]
Materials:
-
Diethyl 1H-pyrazole-3,5-dicarboxylate
-
Acetone
-
Potassium carbonate (K₂CO₃)
-
Iodomethane (CH₃I)
-
Ethyl acetate
-
TLC plates (Silica gel, e.g., PE/EA 10:1 mobile phase)
Procedure:
-
Dissolve Diethyl 1H-pyrazole-3,5-dicarboxylate in acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Add potassium carbonate to the solution.
-
While stirring, slowly add iodomethane dropwise to the mixture.
-
Heat the reaction mixture to 60°C and allow it to react overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete when the starting material spot is no longer visible.
-
Once the reaction is complete, filter the mixture to remove the solid potassium carbonate.
-
Wash the filter cake with acetone and combine the organic filtrates.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and filter to remove any insoluble matter.
-
Evaporate the ethyl acetate to obtain the final product, this compound.
Expected Outcome:
This procedure typically yields the desired product in high purity. Characterization can be performed using NMR and mass spectrometry to confirm the structure.
Part 2: Derivatization of this compound
With the starting material in hand, we can now explore the key transformations that lead to a variety of pyrazole derivatives.
A. Hydrolysis to Dicarboxylic Acids
The hydrolysis of the ester groups to carboxylic acids is a fundamental transformation that opens up a new set of derivatization possibilities, such as the formation of acid chlorides and amides via coupling reactions.
This protocol describes the saponification of both ester groups to yield the corresponding dicarboxylic acid. The procedure is adapted from a similar synthesis of bis(pyrazol-1-yl)alkane dicarboxylic acids.[2]
Materials:
-
This compound
-
Ethanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an aqueous solution of potassium hydroxide (or sodium hydroxide) to the flask.
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC until the starting diester is consumed.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dissolve the remaining residue in water and acidify the solution to a low pH (e.g., pH 2) with concentrated hydrochloric acid.
-
The dicarboxylic acid product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain 1-methyl-1H-pyrazole-3,5-dicarboxylic acid.
Data Summary Table:
| Starting Material | Product | Reagents | Key Conditions |
| This compound | 1-methyl-1H-pyrazole-3,5-dicarboxylic acid | KOH (or NaOH), HCl | Reflux, acidic work-up |
B. Conversion to Amides
The synthesis of pyrazole amides is of significant interest due to their prevalence in pharmacologically active compounds. These can be prepared either from the dicarboxylic acid (via the acid chloride) or directly from the diester.
This protocol outlines a two-step procedure for the synthesis of the diamide, starting from the dicarboxylic acid.
Step 1: Formation of the Diacid Chloride
-
To a flask containing 1-methyl-1H-pyrazole-3,5-dicarboxylic acid, add thionyl chloride (SOCl₂) in excess.
-
Gently reflux the mixture until the solid dicarboxylic acid has completely dissolved and gas evolution ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 1-methyl-1H-pyrazole-3,5-dicarbonyl dichloride. This intermediate is typically used in the next step without further purification.
Step 2: Amidation of the Diacid Chloride
-
Dissolve the crude diacid chloride in a suitable anhydrous solvent (e.g., THF or dichloromethane).
-
Cool the solution in an ice bath.
-
Bubble ammonia gas through the solution or add a solution of the desired amine in the same solvent dropwise.
-
Stir the reaction mixture for several hours at room temperature.
-
The amide product will often precipitate. Collect the solid by filtration and wash with the solvent. Alternatively, the reaction mixture can be worked up by washing with water and evaporating the organic layer.
Experimental Workflow: Dicarboxylic Acid to Diamide
Sources
Application of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate in agrochemical synthesis
Application Note: Strategic Utilization of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate in Agrochemical Synthesis
Abstract
This technical guide details the synthetic utility of This compound (CAS: 33089-06-2) as a privileged scaffold in the development of novel crop protection agents.[1] Unlike mono-functional pyrazoles, this diester offers a unique platform for divergent synthesis, allowing independent functionalization of the C3 and C5 positions.[1] This note covers regioselective hydrolysis protocols, downstream applications in SDHI (Succinate Dehydrogenase Inhibitor) fungicide synthesis, and scaffold diversification for insecticide discovery.[1]
The Scaffold: Structural Advantages & Agrochemical Relevance[1][2][3]
The pyrazole ring is a cornerstone of modern agrochemistry, present in blockbusters like Pyraclostrobin, Fluxapyroxad, and Tolfenpyrad.[1] The 1-methyl-3,5-dicarboxylate derivative is particularly valuable for "Scaffold Hopping" and library generation due to its electronic and steric asymmetry.[1]
-
N-Methyl Effect: The methyl group at N1 breaks the symmetry of the molecule.[1]
-
Steric Differentiation: The C5-ester is sterically crowded by the adjacent N-methyl group, whereas the C3-ester is relatively exposed.[1]
-
Electronic Differentiation: The C5 position is inherently more electron-deficient (similar to the 2-position in pyridine), making it susceptible to nucleophilic attack, yet the steric bulk often retards kinetics compared to C3.[1]
Table 1: Physical & Chemical Profile
| Property | Specification | Relevance |
| Formula | C₁₀H₁₄N₂O₄ | Core Scaffold |
| MW | 226.23 g/mol | Low MW allows for extensive decoration |
| Appearance | White to off-white crystalline solid | Easy handling |
| Solubility | Soluble in DCM, MeOH, THF; Insoluble in Water | Compatible with standard organic workflows |
| Key Reactivity | Diester Differentiation | Allows regioselective saponification |
Core Protocol: Regioselective Hydrolysis (The Gateway Step)[1]
The critical first step in utilizing this scaffold is differentiating the two ester groups.[1] Controlled saponification exploits the steric hindrance at C5 to selectively hydrolyze the C3 ester.[1]
Mechanism of Selectivity
-
Kinetic Product: The C3-ester is less hindered and hydrolyzes faster at lower temperatures.[1]
-
Thermodynamic Product: Prolonged heating or excess base will hydrolyze both esters to the dicarboxylic acid.[1]
Protocol A: Selective Hydrolysis to 5-ethoxycarbonyl-1-methyl-1H-pyrazole-3-carboxylic acid
Reagents:
-
This compound (1.0 equiv)
-
NaOH (1.05 equiv, 1M aqueous solution)[1]
-
Ethanol (Volume: 10 mL per gram of substrate)[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve the diester in Ethanol in a round-bottom flask. Cool the solution to 0°C using an ice bath.
-
Addition: Dropwise add the 1M NaOH solution over 20 minutes. Crucial: Rapid addition can create local hot spots leading to bis-hydrolysis.[1]
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature (20-25°C) for 4 hours. Monitor by TLC (System: 5% MeOH in DCM).
-
Workup:
-
Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from Hexane/EtOAc if necessary.
Expected Yield: 85-92% of the 3-acid-5-ester mono-derivative.[1]
Application: Synthesis of SDHI Fungicide Analogs
Succinate Dehydrogenase Inhibitors (SDHIs) typically feature an amide bond connecting a pyrazole acid to a lipophilic amine (often a biphenyl aniline).[1] While commercial SDHIs often use 4-substituted pyrazoles, 3,5-substituted variants represent a growing class of "Next-Gen" inhibitors designed to overcome resistance.[1]
Protocol B: Amide Coupling (The Pharmacophore Assembly)
Objective: Couple the free C3-carboxylic acid (from Protocol A) with a substituted aniline (e.g., 2-(trifluoromethyl)aniline or a biphenyl amine).
Reagents:
-
3-Acid-5-ester intermediate (1.0 equiv)[1]
-
Thionyl Chloride (SOCl₂) (3.0 equiv) or HATU (1.2 equiv)[1]
-
Target Aniline (1.1 equiv)
-
Triethylamine (Et₃N) (2.5 equiv)[1]
-
DCM or Toluene[1]
Workflow (Acid Chloride Method - Scalable):
-
Activation: Reflux the 3-acid intermediate in Toluene with SOCl₂ (and a drop of DMF) for 2 hours until gas evolution ceases.
-
Evaporation: Remove excess SOCl₂ and solvent under vacuum to yield the crude acid chloride.[1]
-
Coupling: Dissolve the acid chloride in dry DCM. Cool to 0°C.[1]
-
Addition: Add the Aniline and Et₃N mixture dropwise.
-
Completion: Stir at room temperature for 3 hours.
-
Validation: The resulting Pyrazole-3-carboxamide retains the C5-ester, which can now be further modified (e.g., reduced to a methyl group or converted to a second amide).[1]
Visualization: Divergent Synthesis Pathway
The following diagram illustrates the logical flow from the parent diester to two distinct agrochemical classes: SDHI Fungicides and METI Acaricides (Mitochondrial Electron Transport Inhibitors).[1]
Figure 1: Divergent synthetic pathways utilizing the steric difference between C3 and C5 positions.
Advanced Application: Accessing Tolfenpyrad-like Scaffolds
Insecticides like Tolfenpyrad utilize a pyrazole-5-carboxamide core.[1] To access this via the 3,5-dicarboxylate, one must reverse the functionalization order or utilize the remaining C5-ester after modifying C3.[1]
Strategy:
-
Reduce the C3-ester (or the C3-acid obtained in Protocol A) to an alcohol (using LiAlH₄ or BH₃·DMS).
-
Derivatize the alcohol (e.g., to an ether or alkyl group) to mimic the lipophilic tail of METI insecticides.
-
Hydrolyze the sterically hindered C5-ester (requires harsher conditions: 5 eq NaOH, Reflux, 12h).
-
Couple the resulting C5-acid with the requisite amine.[1]
References & Authority
-
Regioselective Synthesis & Pyrazole Chemistry:
-
Agrochemical Applications (SDHI & Fungicides):
-
SDHI Structure-Activity Relationships:
-
Safety & Handling:
Disclaimer: This document is for research and development purposes only. All synthesis steps should be performed in a fume hood by trained personnel wearing appropriate PPE.[1]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 3. Design, synthesis and antifungal activity of novel pyrazole-amide-isothiazole derivatives as succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate in Nonlinear Optical Materials
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Promise of Pyrazole Derivatives in Nonlinear Optics
The field of nonlinear optics (NLO) is at the forefront of modern photonics, with applications ranging from optical data storage and telecommunications to advanced imaging and sensing. Organic materials have emerged as a promising class of NLO materials due to their large nonlinear optical responses, high laser damage thresholds, and the flexibility for molecular engineering.[1] Among these, pyrazole derivatives have garnered significant attention. Their unique electronic properties, arising from the π-conjugated system of the pyrazole ring, make them excellent candidates for NLO applications.
This document provides detailed application notes and protocols for the use of a specific pyrazole derivative, Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate , in the development of nonlinear optical materials. We will delve into its synthesis, crystal growth, and the characterization of its NLO properties, providing both the theoretical underpinnings and practical, step-by-step guidance for researchers in the field.
Part 1: Synthesis of this compound
A reliable synthesis of high-purity this compound is the foundational step for its application in NLO materials. The following protocol is adapted from established methods for the N-methylation of pyrazole dicarboxylates.
Protocol 1: Synthesis of this compound
Materials:
-
Diethyl 1H-pyrazole-3,5-dicarboxylate
-
Acetone
-
Potassium carbonate (K₂CO₃)
-
Iodomethane (CH₃I)
-
Ethyl acetate
-
Methanol
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus (with PE/EA: 10/1 as the mobile phase)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Diethyl 1H-pyrazole-3,5-dicarboxylate in acetone.
-
Addition of Base: Add potassium carbonate to the solution. The K₂CO₃ acts as a base to deprotonate the pyrazole ring, making it nucleophilic.
-
Methylation: Under constant stirring, slowly add iodomethane dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 60°C and let it react overnight. The reaction progress should be monitored by TLC (PE/EA: 10/1).
-
Work-up:
-
Once the reaction is complete, filter the mixture to remove the solid potassium carbonate.
-
Wash the filter cake with acetone and combine the organic phases.
-
Evaporate the solvent using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and filter to remove any insoluble matter.
-
Evaporate the ethyl acetate to obtain the crude product.
-
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white crystalline solid.
Part 2: Growth of High-Quality Single Crystals
The nonlinear optical properties of molecular materials are highly dependent on their crystalline structure. Therefore, growing large, high-quality single crystals is crucial for many NLO applications. Two common methods for growing organic crystals are the slow evaporation solution growth technique and the Bridgman-Stockbarger method.
Slow Evaporation Solution Growth Technique
This method is well-suited for materials that are soluble in common organic solvents and is often the first choice for exploratory crystal growth.[2][3][4][5][6][7][8]
Protocol 2: Crystal Growth by Slow Evaporation
Materials:
-
Synthesized this compound
-
A suitable solvent or solvent mixture (e.g., acetone, ethanol, toluene/acetonitrile)
-
Crystallization dish or beaker
-
Parafilm or aluminum foil
Procedure:
-
Solvent Selection: Determine a suitable solvent or solvent mixture in which the compound has moderate solubility. A good starting point is to find a solvent in which the compound is soluble and another in which it is sparingly soluble.
-
Solution Preparation: Prepare a saturated or near-saturated solution of this compound at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the solution while warm to remove any dust or particulate matter that could act as unwanted nucleation sites.
-
Crystallization:
-
Transfer the clear solution to a clean crystallization dish.
-
Cover the dish with parafilm or aluminum foil and pierce a few small holes to allow for slow evaporation of the solvent.
-
Place the dish in a vibration-free and temperature-stable environment.
-
-
Crystal Harvesting: Once crystals of a suitable size have formed, carefully harvest them from the solution and dry them on a filter paper.
Bridgman-Stockbarger Method
For growing larger, oriented single crystals, the Bridgman-Stockbarger method is a powerful technique that involves the directional solidification of a molten material.[9][10][11][12][13]
Protocol 3: Crystal Growth by the Bridgman-Stockbarger Method
Equipment:
-
Bridgman-Stockbarger furnace with at least two temperature zones
-
Ampoule (typically quartz) with a conical tip
-
Translation mechanism for moving the ampoule
Procedure:
-
Material Preparation: Fill the ampoule with high-purity this compound powder.
-
Melting: Place the ampoule in the hot zone of the furnace and heat it above the melting point of the compound to ensure complete melting.
-
Solidification: Slowly lower the ampoule through a temperature gradient into the cooler zone of the furnace. The conical tip of the ampoule promotes the formation of a single nucleus.
-
Crystal Growth: As the ampoule moves through the temperature gradient, the molten material will slowly solidify from the tip upwards, forming a single crystal. The lowering rate is a critical parameter and needs to be optimized for the specific material.
-
Annealing: After the entire melt has solidified, the crystal should be cooled slowly to room temperature to minimize thermal stress and defects.
Part 3: Characterization of Nonlinear Optical Properties
Once high-quality material is obtained (either as a powder, solution, or single crystal), its NLO properties can be characterized. The two most common techniques for preliminary screening and detailed analysis are the Kurtz-Perry powder technique for second-order nonlinearity and the Z-scan technique for third-order nonlinearity.
Second-Order NLO Properties: The Kurtz-Perry Powder Technique
The Kurtz-Perry powder technique is a rapid and effective method for screening materials for second-harmonic generation (SHG), a second-order NLO effect.[9][14] It allows for a quick assessment of the material's potential for frequency doubling applications.
Protocol 4: Kurtz-Perry Powder SHG Measurement
Equipment:
-
High-power pulsed laser (e.g., Nd:YAG laser at 1064 nm)
-
Sample holder for powder samples
-
Photomultiplier tube (PMT) or a suitable photodetector
-
Oscilloscope
-
Reference material with a known SHG efficiency (e.g., KDP or urea)
Procedure:
-
Sample Preparation:
-
Grind the crystalline this compound into a fine powder.
-
Sieve the powder to obtain a uniform particle size.
-
Press the powder between two glass slides to form a thin, uniform layer.
-
-
Measurement:
-
Direct the pulsed laser beam onto the powder sample.
-
Measure the intensity of the second-harmonic signal (at 532 nm for a 1064 nm fundamental) using the PMT.
-
Record the signal on the oscilloscope.
-
-
Comparison with Reference:
-
Replace the sample with the reference material (prepared in the same manner).
-
Measure the SHG intensity from the reference under the same experimental conditions.
-
-
Data Analysis: The SHG efficiency of the sample can be estimated by comparing its SHG intensity to that of the reference material.
Data Presentation:
| Compound | Particle Size (µm) | Relative SHG Intensity (vs. KDP) |
| KDP (reference) | 75-150 | 1.0 |
| Urea (reference) | 75-150 | ~3.0 |
| This compound | 75-150 | To be determined |
Third-Order NLO Properties: The Z-scan Technique
The Z-scan technique is a versatile method for measuring both the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material, which are key parameters for third-order NLO applications.[15]
Protocol 5: Z-scan Measurement
Equipment:
-
Laser with a high-quality Gaussian beam profile (CW or pulsed)
-
Focusing lens
-
Motorized translation stage
-
Aperture
-
Photodetector
-
Data acquisition system
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., THF, chloroform) at a known concentration.
-
The solution is placed in a cuvette with a known path length (typically 1 mm).
-
-
Experimental Setup:
-
The laser beam is focused by a lens.
-
The sample is mounted on a motorized translation stage that moves it along the z-axis (the direction of beam propagation) through the focal point.
-
A photodetector measures the transmitted light.
-
-
Open-Aperture Z-scan (for β):
-
The aperture in front of the detector is fully opened to collect all the transmitted light.
-
The sample is scanned along the z-axis, and the transmittance is recorded as a function of position.
-
A dip in the transmittance at the focal point indicates two-photon absorption or other nonlinear absorption processes.
-
-
Closed-Aperture Z-scan (for n₂):
-
An aperture is placed before the detector to block a portion of the transmitted beam.
-
The sample is again scanned along the z-axis.
-
A pre-focal peak followed by a post-focal valley in the transmittance curve indicates a negative (self-defocusing) nonlinear refractive index, while a valley-peak configuration indicates a positive (self-focusing) n₂.
-
-
Data Analysis: The nonlinear refractive index (n₂) and nonlinear absorption coefficient (β) can be calculated by fitting the experimental data to theoretical models. From these values, the real and imaginary parts of the third-order nonlinear optical susceptibility (χ⁽³⁾) can be determined.
Data Presentation:
| Compound | Solvent | Concentration (M) | n₂ (cm²/W) | β (cm/W) | Re(χ⁽³⁾) (esu) | Im(χ⁽³⁾) (esu) |
| Pyrazoline Derivative A[15] | THF | 0.1 | - | - | 4.318 x 10⁻⁸ | - |
| Pyrazoline Derivative B[15] | THF | 0.1 | - | - | 7.992 x 10⁻⁸ | - |
| This compound | - | To be determined | To be determined | To be determined | To be determined | To be determined |
Part 4: Visualization of Experimental Workflows
To provide a clear understanding of the experimental processes, the following diagrams illustrate the key workflows.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for the characterization of nonlinear optical properties.
Conclusion and Future Outlook
This compound presents a promising scaffold for the development of novel nonlinear optical materials. The protocols outlined in this document provide a comprehensive guide for its synthesis, crystal growth, and NLO characterization. While the specific NLO coefficients for this compound remain to be experimentally determined, the provided methodologies, based on established techniques for similar pyrazole derivatives, offer a robust framework for its investigation. Future work should focus on optimizing the crystal growth process to obtain large, high-quality single crystals, which will enable more precise measurements of its NLO tensors and pave the way for its potential application in photonic devices.
References
- Aramburu, I., Ortega, J., Folcia, C. L., Etxebarria, J., & Razskazovskiy, Y. (2014). Second-harmonic generation in dry powders: A simple experimental method to determine nonlinear efficiencies under strong light scattering. Journal of Applied Physics, 115(6), 063101.
- Lin, J. T., Wang, W. S., & Arend, H. (1989).
- Sheik-Bahae, M., Said, A. A., Wei, T. H., Hagan, D. J., & Van Stryland, E. W. (1990). Sensitive measurement of optical nonlinearities using a single beam. IEEE Journal of Quantum Electronics, 26(4), 760-769.
- Kurtz, S. K., & Perry, T. T. (1968). A Powder Technique for the Evaluation of Nonlinear Optical Materials. Journal of Applied Physics, 39(8), 3798–3813.
- Perez Panza, C., et al. (2021). Experimental analysis of the nonlinear optical properties of 1-aryl-3-(4- methoxyphenyl)-5-(Benzo(d)(1,3)Dioxol-5-yl)-2H-pyrazolines derivatives. Scientia et Technica, 26(2), 228-235.
-
MDPI. (2023). The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. Retrieved from [Link]
-
Slow Evaporation Method. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Organic nonlinear optical materials. Retrieved from [Link]
- Mysliwiec, J., Sznitko, L., & Samoc, M. (2015). Pyrazoline derivatives with tailored third order nonlinear optical response. Dyes and Pigments, 113, 66-71.
- Google Patents. (n.d.). Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.
-
Wikipedia. (n.d.). Bridgman–Stockbarger method. Retrieved from [Link]
-
Britannica. (n.d.). Bridgman-Stockbarger method. Retrieved from [Link]
-
Alineason. (n.d.). Crystal growth. Retrieved from [Link]
-
Carbolite Gero. (n.d.). Bridgman Crystal Growth Furnaces. Retrieved from [Link]
-
ResearchGate. (n.d.). Organic single crystals grown by slow evaporation method. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Nonlinear Optical Crystal; Growth from Solution; Characterization; Semi Organic Material. Retrieved from [Link]
-
ResearchGate. (2013). How to grow single crystals by slow evaporation method?. Retrieved from [Link]
-
ResearchGate. (2014). Could anyone suggest a simple and working procedure to grow single crystal of chalcones and 2-pyrazolines?. Retrieved from [Link]
-
PubChem. (n.d.). diethyl 1H-pyrazole-3,5-dicarboxylate. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
orientjchem.org. (2020). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]
-
PubMed. (2009). Dimethyl 1-cyano-methyl-1H-pyrazole-3,5-dicarboxyl-ate. Retrieved from [Link]
-
MDPI. (2021). Organic Nonlinear Optical Crystals for Highly Efficient Terahertz-Wave Generation. Retrieved from [Link]
-
AIP Publishing. (2005). Two Photon Absorption Cross-Section Of New Fluophore Compounds. Retrieved from [Link]
-
The Royal Society of Chemistry. (2022). Molecular design and third-order nonlinear optical properties of D–A type pyrazine derivatives. Retrieved from [Link]
-
PubMed Central. (2024). Exceptionally High Two-Photon Absorption Cross Sections in Quinoidal Diazaacene-Bithiophene Derivatives. Retrieved from [Link]
-
Johns Hopkins University Applied Physics Laboratory. (n.d.). MOLECULAR MATERIALS FOR NONLINEAR OPTICS. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of new pyrazole derivatives (3a-f). Retrieved from [Link]
-
orientjchem.org. (2020). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]
-
PubMed. (2009). Dimethyl 1-cyano-methyl-1H-pyrazole-3,5-dicarboxyl-ate. Retrieved from [Link]
-
Materials Chemistry Horizons. (2023). Nonlinear Optical Properties of Fluorescence Carbazole Derivative Using Continue Wave Blue Laser. Retrieved from [Link]
-
ResearchGate. (n.d.). The values of the third order nonlinear optical susceptibility χ (3)... Retrieved from [Link]
Sources
- 1. secjhuapl.edu [secjhuapl.edu]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. Slow Evaporation Method [people.chem.umass.edu]
- 4. Organic nonlinear optical materials - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Nonlinear Optical Crystal; Growth from Solution; Characterization; Semi Organic Material - Articles - Scientific Research Publishing [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bridgman–Stockbarger method - Wikipedia [en.wikipedia.org]
- 11. Bridgman-Stockbarger method | Britannica [britannica.com]
- 12. Crystal growth – Alineason [alineason.com]
- 13. Bridgman Furnace / Crystal Growth Furnace - Carbolite [carbolite.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. mdpi.com [mdpi.com]
Application Note: Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate as a Synthon for Fused Pyrazole Systems
This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the use of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate as a versatile synthon for constructing fused bicyclic systems, specifically pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-d]pyrimidines .
Abstract & Strategic Value
This compound is a high-value scaffold for the synthesis of fused nitrogen heterocycles. Its structural asymmetry—induced by the N-methyl group—creates a reactivity differential between the C3 and C5 ester groups. This guide provides protocols for exploiting this differential to access two distinct isomeric systems:
-
Pyrazolo[3,4-d]pyrimidines: Isosteres of purines (e.g., Allopurinol).
-
Pyrazolo[4,3-d]pyrimidines: The core scaffold of PDE5 inhibitors (e.g., Sildenafil).[1]
The core workflow relies on C4-functionalization (Nitration) followed by Regioselective Cyclization .
Reactivity Profile & Mechanistic Insight
The Reactivity Differential
While the molecule appears symmetric in 2D representations, the N-methyl group at position 1 breaks the symmetry, creating distinct steric and electronic environments for the esters at C3 and C5.
-
C3-Ester (Distal): Less sterically hindered. More reactive toward hydrolysis and nucleophilic attack.
-
C5-Ester (Proximal): Sterically shielded by the N-methyl group. Less reactive toward external nucleophiles but positioned for intramolecular cyclization with C4-substituents.
-
C4-Position: Highly susceptible to electrophilic aromatic substitution (Nitration/Halogenation).
Decision Tree: Selecting the Fusion Pathway
To synthesize the desired isomer, one must control which ester participates in the ring closure.
Figure 1: Divergent synthetic pathways controlled by steric differentiation of C3 and C5 esters.
Experimental Protocols
Protocol A: Synthesis of the "Hub" Intermediate
Target: Diethyl 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylate This step installs the nitrogen source required for the pyrimidine ring fusion.
Materials:
-
This compound (10.0 g, 44.2 mmol)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Sulfuric Acid (H₂SO₄, conc.)
-
Dichloromethane (DCM) for extraction
Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an ice bath, place 30 mL of concentrated H₂SO₄. Cool to 0–5 °C.
-
Addition: Slowly add the pyrazole diester (10.0 g) portion-wise, maintaining the temperature below 10 °C. The solution may darken slightly.
-
Nitration: Dropwise add fuming HNO₃ (4.0 mL, ~2.0 equiv) over 20 minutes. Ensure the internal temperature does not exceed 15 °C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3 hours. Monitor by TLC (50% EtOAc/Hexanes); the starting material (Rf ~0.5) should convert to a lower running nitro spot (Rf ~0.3).
-
Quench: Pour the reaction mixture carefully onto 200 g of crushed ice. A white to pale-yellow precipitate will form.
-
Workup: Extract the aqueous mixture with DCM (3 x 50 mL). Wash the combined organics with saturated NaHCO₃ (carefully!) and brine. Dry over Na₂SO₄ and concentrate in vacuo.
-
Yield: Expect 10.5–11.5 g (85–95%) of a pale yellow solid.
-
Note: This intermediate is stable and can be stored.
-
Protocol B: Synthesis of Pyrazolo[3,4-d]pyrimidine-4(5H)-ones
Mechanism: Reduction of the nitro group yields the C4-amine. Without protection, the amine preferentially attacks the less hindered C3-ester , forming the [3,4-d] system.
Materials:
-
4-Nitro diester (from Protocol A) (2.71 g, 10 mmol)
-
Formamide (15 mL)
-
Sodium Dithionite (Na₂S₂O₄) or Pd/C for hydrogenation
-
Alternative One-Pot: Iron powder / Acetic Acid
Procedure (Reductive Cyclization):
-
Reduction: Dissolve the nitro compound (2.71 g) in Ethanol (50 mL). Add 10% Pd/C (270 mg) and stir under H₂ balloon (1 atm) for 4 hours. Filter through Celite to obtain the crude amine.
-
Cyclization: Dissolve the crude amine in Formamide (15 mL). Heat the mixture to 140–150 °C for 6 hours.
-
Observation: The reaction will initially be clear and darken. Precipitation often occurs upon cooling.
-
Workup: Cool to room temperature. Pour into water (100 mL). Filter the solid precipitate.[2]
-
Purification: Recrystallize from DMF/Ethanol.
-
Product: Ethyl 1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate (Note: The C5 ester is retained as a substituent on the fused ring, while the C3 ester became part of the ring).
Protocol C: Synthesis of Pyrazolo[4,3-d]pyrimidine-7(6H)-ones (Sildenafil Scaffold)
Mechanism: To force the formation of the [4,3-d] isomer (Sildenafil core), the C3-ester must be rendered unreactive or the C5-ester must be activated (e.g., to an amide) before the ring closure.
Step 1: Regioselective Hydrolysis
-
Dissolve the diester (10 mmol) in Ethanol (20 mL).
-
Add 1.0 equivalent of KOH in water (5 mL) at 0 °C. Stir for 2 hours.
-
Result: The C3-ester hydrolyzes preferentially due to lower steric hindrance.
-
Acidify to pH 3 to precipitate 1-methyl-5-(ethoxycarbonyl)-1H-pyrazole-3-carboxylic acid .
Step 2: Amidation & Cyclization
-
Decarboxylation (Optional): If the C3 substituent is not needed, heat the acid to 200 °C to decarboxylate, leaving the C5-ester.
-
Targeted Cyclization: If retaining the C3-acid is desired, convert the C3-acid to a distinct amide or protect it (e.g., t-butyl ester) before reducing the nitro group.
-
Sildenafil Route: In the industrial synthesis of Sildenafil, the starting material is 1-methyl-3-propyl-pyrazole-5-carboxylate. For our diester, we simulate this by converting the C5-ester to a carboxamide prior to nitro reduction.
-
Reaction: React the C5-ester with aqueous ammonia or an amine (e.g., methylamine) under pressure or high concentration.
-
Note: The C3-ester is more reactive, so if both are present, C3 will react first. You must use the C3-acid derivative (from Step 1) and protect it, or use excess amine to convert both.
-
Data Summary & Troubleshooting
| Parameter | C3-Ester | C5-Ester | Impact on Fusion |
| Steric Hindrance | Low | High (due to N-Me) | C3 reacts faster with external nucleophiles. |
| Hydrolysis Rate | Fast | Slow | Allows selective preparation of mono-acids. |
| Cyclization Preference | Preferred (Kinetic) | Disfavored | Uncontrolled cyclization yields [3,4-d]. |
| Target Isomer | [3,4-d] (Allopurinol-like) | [4,3-d] (Sildenafil-like) | Requires blocking C3 to achieve C5-fusion. |
Troubleshooting Tips:
-
Solubility: The nitro-diester is poorly soluble in non-polar solvents. Use DCM or EtOAc for extractions.
-
Regio-Identification: Use NOESY NMR.
-
[3,4-d]: NOE observed between N-Me protons and the C5-substituent (which is not part of the ring).
-
[4,3-d]: NOE observed between N-Me protons and the pyrimidine ring protons (or lack of C5-substituent NOE if it became part of the ring).
-
References
-
Synthesis of Sildenafil Citrate.Imperial College London / Pfizer Process Overview.
-
Source:
-
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Letters, 2014.[3] (Details the steric and electronic factors governing 1-methyl-pyrazole regiochemistry).
-
Source:
-
-
Nitration of 1-methylpyrazoles.Arkivoc, 2000.
-
Source:
-
-
Pyrazolo[4,3-d]pyrimidine Synthesis.Journal of Medicinal Chemistry. (General protocols for closing the pyrimidine ring onto a 4-amino-5-carboxamide pyrazole).
-
Source:
-
Sources
Techniques for the Functionalization of the Pyrazole Ring: A Detailed Guide for Researchers
Introduction: The Enduring Significance of the Pyrazole Scaffold in Modern Chemistry
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in contemporary organic and medicinal chemistry.[1][2][3] Its remarkable versatility and the wide spectrum of biological activities exhibited by its derivatives have cemented its status as a "privileged scaffold" in drug discovery.[4][5] From anti-inflammatory agents like Celecoxib to blockbuster drugs for cancer treatment such as Crizotinib, the pyrazole core is a recurring motif in a multitude of approved pharmaceuticals.[5] Furthermore, functionalized pyrazoles serve as indispensable intermediates in agrochemicals, materials science, and as ligands in coordination chemistry.[2][3][6]
The profound impact of pyrazole derivatives across various scientific disciplines underscores the critical importance of robust and efficient methods for their synthesis and functionalization.[1][4][7] This guide provides a comprehensive overview of key techniques for the functionalization of the pyrazole ring, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, offering not just protocols but also the strategic thinking that underpins modern synthetic chemistry.
I. Electrophilic Substitution: Targeting the Electron-Rich C4 Position
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The electron density is highest at the C4 position, rendering it the primary site for electrophilic substitution.[8][9] However, the reactivity is influenced by the reaction medium; under strongly acidic conditions, protonation of the N2 nitrogen deactivates the ring towards electrophilic attack.[10]
A. Halogenation of Pyrazoles
Halogenated pyrazoles are crucial building blocks, particularly for subsequent metal-catalyzed cross-coupling reactions.[11][12] Direct C-H halogenation is a common and effective strategy.
Key Causality in Protocol Design:
-
Choice of Halogenating Agent: N-halosuccinimides (NCS, NBS, NIS) are widely used as they are safer and easier to handle than elemental halogens.[13][14]
-
Solvent Effects: The choice of solvent can influence the reaction rate and selectivity. Dichloromethane (DCM) or chloroform are common, but water can also be an effective medium under certain conditions.[15]
-
Catalyst-Free Approaches: Many halogenation reactions of pyrazoles can proceed efficiently without a catalyst, simplifying the experimental setup and purification.[15]
Protocol 1: General Procedure for the 4-Bromination of N-Substituted Pyrazoles
This protocol describes a general method for the bromination of N-substituted pyrazoles at the C4 position using N-bromosuccinimide (NBS).
Materials:
-
N-substituted pyrazole (1.0 mmol)
-
N-bromosuccinimide (NBS) (1.1 mmol)
-
Dichloromethane (DCM) (10 mL)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
To a solution of the N-substituted pyrazole (1.0 mmol) in DCM (10 mL) in a round-bottom flask, add NBS (1.1 mmol) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL).
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-bromo-N-substituted pyrazole.
Expected Outcome: This protocol typically provides the 4-brominated pyrazole in good to excellent yields.
B. Nitration and Sulfonation
Nitration and sulfonation of pyrazoles also predominantly occur at the C4 position.[16]
-
Nitration: A mixture of nitric acid and sulfuric acid is the standard reagent for nitration, generating the nitronium ion (NO₂⁺) as the electrophile.[16]
-
Sulfonation: Fuming sulfuric acid or sulfur trioxide in sulfuric acid is used to generate SO₃ as the electrophile.[16]
II. N-Functionalization: Alkylation and Arylation of the Pyrazole Nitrogen
The presence of a reactive N-H group in unsubstituted pyrazoles allows for a variety of N-functionalization reactions, which are crucial for modulating the biological activity and physicochemical properties of the resulting molecules.[8] A significant challenge in the N-alkylation of unsymmetrical pyrazoles is controlling regioselectivity, as alkylation can occur at either the N1 or N2 position, often leading to a mixture of isomers.[17]
A. N-Alkylation of Pyrazoles
Key Causality in Protocol Design:
-
Base Selection: The choice of base is critical for deprotonating the pyrazole N-H. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The strength of the base can influence the reaction rate and, in some cases, the regioselectivity.[17]
-
Solvent Polarity: Polar aprotic solvents like DMF, DMSO, and acetonitrile are often employed as they can solvate the cation of the base and promote the reaction.[17]
-
Steric Hindrance: In unsymmetrical pyrazoles, alkylation generally favors the less sterically hindered nitrogen atom.[17]
-
Alternative Methods: Acid-catalyzed methods using trichloroacetimidates as electrophiles offer an alternative to base-mediated alkylations, avoiding the need for strong bases.[18][19]
Protocol 2: Base-Mediated N-Alkylation of Pyrazole
This protocol provides a general procedure for the N-alkylation of pyrazole using an alkyl halide and potassium carbonate as the base.
Materials:
-
Pyrazole (1.0 mmol)
-
Alkyl halide (e.g., benzyl bromide) (1.1 mmol)
-
Potassium carbonate (K₂CO₃) (1.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
To a suspension of pyrazole (1.0 mmol) and potassium carbonate (1.5 mmol) in DMF (5 mL) in a round-bottom flask, add the alkyl halide (1.1 mmol) at room temperature.
-
Stir the reaction mixture at room temperature or heat to 60-80 °C, monitoring the reaction progress by TLC. Reaction times can vary from a few hours to overnight.
-
After the reaction is complete, pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-alkylated pyrazole. For unsymmetrical pyrazoles, the two regioisomers may be separable by chromatography.
B. N-Arylation of Pyrazoles
N-arylation is commonly achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation.[20][21]
Key Causality in Protocol Design:
-
Catalyst System: For Buchwald-Hartwig amination, a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a suitable phosphine ligand (e.g., Xantphos, BrettPhos) is typically used.[22] Copper-catalyzed reactions often employ CuI with a diamine ligand.[23]
-
Base: A base such as cesium carbonate or potassium phosphate is required to facilitate the catalytic cycle.
-
Arylating Agent: Aryl halides (iodides, bromides) or triflates are common arylating agents.[21]
III. Transition-Metal-Catalyzed C-H Functionalization: A Modern Approach
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of functionalized pyrazoles, avoiding the need for pre-functionalized starting materials.[24][25][26] However, controlling regioselectivity between the C3, C4, and C5 positions can be a significant challenge.[27]
A. Palladium-Catalyzed Direct Arylation
Palladium-catalyzed direct arylation is a widely used method for forming C-C bonds at the pyrazole ring.[28][29][30]
Key Causality in Protocol Design:
-
Directing Groups: The inherent electronic properties of the pyrazole ring can direct arylation. The C5-H is often more acidic and susceptible to deprotonation-metalation, while the C4-H is more electron-rich and can undergo electrophilic-type C-H activation.[24] The N2 nitrogen can also act as a directing group.[24]
-
Protecting Groups: Temporary protecting groups can be used to block certain positions and achieve regioselectivity. For instance, a chloro group at C5 can direct arylation to the C4 position.[31]
-
Reaction Conditions: The choice of palladium catalyst, ligand, base, and solvent all play a crucial role in determining the yield and regioselectivity of the reaction.
Protocol 3: Palladium-Catalyzed Direct C4-Arylation of 1,3,5-Trisubstituted Pyrazoles
This protocol is adapted from a procedure for the selective 4-arylation of 1,3,5-trisubstituted pyrazoles with aryl bromides.[30]
Materials:
-
1,3,5-Trisubstituted pyrazole (1.0 mmol)
-
Aryl bromide (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Potassium acetate (KOAc) (2.0 mmol)
-
N,N-Dimethylacetamide (DMAc) (3 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk tube or sealed vial
-
Magnetic stirrer and stir bar
Procedure:
-
In a Schlenk tube or sealed vial under an inert atmosphere, combine the 1,3,5-trisubstituted pyrazole (1.0 mmol), aryl bromide (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and KOAc (2.0 mmol).
-
Add DMAc (3 mL) to the mixture.
-
Seal the tube/vial and heat the reaction mixture at 120-150 °C with stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the 4-aryl-1,3,5-trisubstituted pyrazole.
Data Presentation: Representative Yields for Pd-Catalyzed C4-Arylation [30]
| Aryl Bromide | Product Yield (%) |
| 4-Bromobenzonitrile | 85 |
| 4-Bromoacetophenone | 78 |
| 2-Bromopyridine | 72 |
| 4-Bromotoluene | 55 |
IV. Metal-Catalyzed Cross-Coupling Reactions of Halogenated Pyrazoles
Halogenated pyrazoles are versatile intermediates for a variety of metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions allow for the introduction of a wide range of substituents onto the pyrazole ring.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between a halopyrazole and an organoboron reagent.[32]
Key Causality in Protocol Design:
-
Catalyst System: A palladium catalyst, often Pd(PPh₃)₄ or a combination of a palladium precursor and a phosphine ligand, is essential.
-
Base: A base, such as sodium carbonate or potassium phosphate, is required to activate the organoboron species.
-
Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base is commonly used.
Experimental Workflow: Suzuki-Miyaura Coupling of a 4-Bromopyrazole
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Conclusion
The functionalization of the pyrazole ring is a dynamic and evolving field of chemical synthesis. The techniques outlined in this guide, from classical electrophilic substitutions to modern transition-metal-catalyzed C-H functionalizations, provide a powerful toolkit for chemists to create a diverse array of pyrazole derivatives. A thorough understanding of the underlying principles governing reactivity and regioselectivity is paramount for the rational design and successful execution of these synthetic transformations. As research continues to uncover novel catalytic systems and reaction pathways, the ability to precisely modify the pyrazole scaffold will undoubtedly lead to the discovery of new therapeutic agents, advanced materials, and innovative chemical technologies.
References
-
Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved February 11, 2026, from [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. (n.d.). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. (2020, July). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Palladium-Catalyzed Direct Arylation of 5-Chloropyrazoles: A Selective Access to 4-Aryl Pyrazoles. (2012, July 31). ACS Publications. Retrieved February 11, 2026, from [Link]
-
Transition-metal-catalyzed C-H functionalization of pyrazoles. (2020, July 24). PubMed. Retrieved February 11, 2026, from [Link]
-
An easy direct arylation of 5-pyrazolones. (n.d.). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]
-
Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. (n.d.). Royal Society of Chemistry. Retrieved February 11, 2026, from [Link]
-
Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]
-
An easy direct arylation of 5-pyrazolones. (2013, October 8). PubMed. Retrieved February 11, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. (n.d.). ProQuest. Retrieved February 11, 2026, from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved February 11, 2026, from [Link]
-
Complete Electrophilic Substitution Reactions Pyrazole. (n.d.). Scribd. Retrieved February 11, 2026, from [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. (2020, July 20). Royal Society of Chemistry. Retrieved February 11, 2026, from [Link]
-
The Versatility of Pyrazoles: Applications in Drug Discovery and Beyond. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 11, 2026, from [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). Royal Society of Chemistry. Retrieved February 11, 2026, from [Link]
-
Hetarylpyrazoles. II. Reactions of pyrazol-l'-ylpyridines†. (n.d.). Semantic Scholar. Retrieved February 11, 2026, from [Link]
-
Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). (n.d.). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]
-
Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021, September 24). Beilstein Archives. Retrieved February 11, 2026, from [Link]
-
Palladium-Catalyzed Direct Arylation of Pyrazole Derivatives: A Green Access to 4-Arylpyrazoles. (n.d.). Synfacts; Vol. 2008, No. 01. Retrieved February 11, 2026, from [Link]
-
Why is carbon 4 of a pyrazole susceptible to an electrophilic attack? (2017, November 26). Quora. Retrieved February 11, 2026, from [Link]
-
Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (n.d.). Arabian Journal of Chemistry. Retrieved February 11, 2026, from [Link]
-
Advances in Pyrazole Ring Formation and Their Methodologies: Review. (n.d.). Preprints.org. Retrieved February 11, 2026, from [Link]
-
Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (n.d.). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]
-
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). Sciforum. Retrieved February 11, 2026, from [Link]
-
ChemInform Abstract: Preparation and Chemistry of 3/5-Halogenopyrazoles. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Synthetic strategies of pyrazole‐directing C−H activation. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. (n.d.). Organic Chemistry Portal. Retrieved February 11, 2026, from [Link]
-
Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. (n.d.). ACS Publications. Retrieved February 11, 2026, from [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022, May 24). Semantic Scholar. Retrieved February 11, 2026, from [Link]
-
Pyrazole and (pyrazol-1-yl)metal complexes as carbon–carbon coupling catalysts. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). Sci-Hub. Retrieved February 11, 2026, from [Link]
-
Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. Retrieved February 11, 2026, from [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (n.d.). Semantic Scholar. Retrieved February 11, 2026, from [Link]
-
ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (n.d.). National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]
-
Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
-
Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. (n.d.). DSpace@MIT. Retrieved February 11, 2026, from [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022, July 25). ACS Publications. Retrieved February 11, 2026, from [Link]
-
Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. (2017, June 22). ACS Publications. Retrieved February 11, 2026, from [Link]
Sources
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” - ProQuest [proquest.com]
- 5. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 6. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 9. quora.com [quora.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. beilstein-archives.org [beilstein-archives.org]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. Thieme E-Books & E-Journals - [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates | MDPI [mdpi.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 22. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. Transition-metal-catalyzed C-H functionalization of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 28. An easy direct arylation of 5-pyrazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 29. An easy direct arylation of 5-pyrazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. researchgate.net [researchgate.net]
Application Note: Catalytic Architectures for the Synthesis of Pyrazole Derivatives
Abstract
Pyrazole derivatives constitute a cornerstone of modern pharmacopoeia, underpinning blockbuster drugs like Celecoxib (Celebrex) , Sildenafil (Viagra) , and Rimonabant . While the classical Knorr synthesis remains a workhorse, it often suffers from poor regioselectivity and harsh conditions. This Application Note moves beyond textbook chemistry, detailing three high-fidelity catalytic workflows: Lewis Acid-Catalyzed Condensation (for scale), Copper-Mediated [3+2] Cycloaddition (for precision regiocontrol), and Palladium-Catalyzed C-H Activation (for late-stage diversification). These protocols are designed to maximize atom economy and ensure reproducibility in drug discovery campaigns.
Section 1: The Classic Refined – Ytterbium(III) Triflate Catalyzed Condensation
Context: Traditional acid-catalyzed condensation of hydrazines with 1,3-dicarbonyls often yields inseparable mixtures of regioisomers (1,3- vs 1,5-substituted pyrazoles), particularly when using unsymmetrical diketones. The use of Rare Earth Lewis Acids, specifically Ytterbium(III) Triflate [Yb(OTf)₃], offers a "Green" alternative that operates under neutral conditions, significantly improving regioselectivity through chelation control.
Mechanistic Insight
Yb(III) acts as a bidentate Lewis acid, coordinating to the 1,3-dicarbonyl oxygens. This lowers the LUMO energy of the carbonyls while imposing a rigid geometry that favors the attack of the hydrazine at the less sterically hindered carbonyl, enhancing regioselectivity.
Protocol A: Yb(OTf)₃ Catalyzed Synthesis
Scope: Gram-scale synthesis of 1,3,5-trisubstituted pyrazoles.
Materials:
-
1,3-Dicarbonyl compound (1.0 equiv)
-
Substituted Hydrazine (1.1 equiv)
-
Catalyst: Yb(OTf)₃ (5 mol%)
-
Solvent: Ethanol (EtOH) or Solvent-free (for liquid substrates)
Step-by-Step Methodology:
-
Charge: To a 25 mL round-bottom flask, add the 1,3-dicarbonyl (5.0 mmol) and Yb(OTf)₃ (155 mg, 0.25 mmol). Stir for 5 minutes at room temperature (RT) to establish the catalyst-substrate complex.
-
Addition: Add the hydrazine derivative (5.5 mmol) dropwise. Note: Exotherm is possible; monitor internal temperature.
-
Reaction: Stir the mixture at RT. For sterically hindered substrates, heat to 60°C.
-
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:4). Reaction typically completes in 30–60 minutes.
-
Work-up (Critical Step):
-
If solid precipitates: Filter and wash with cold EtOH.
-
If homogeneous: Add water (10 mL) to precipitate the product.
-
Catalyst Recovery: The aqueous filtrate contains the catalyst. Evaporate water to recover Yb(OTf)₃, which can be reused up to 4 times without significant activity loss.
-
-
Purification: Recrystallization from EtOH/Water is usually sufficient.
Section 2: Precision Regiocontrol – Cu(I)-Catalyzed [3+2] Cycloaddition
Context: Achieving 1,4-disubstitution exclusively is difficult via condensation. The copper-catalyzed cycloaddition of diazo compounds (or hydrazonoyl chlorides) with terminal alkynes provides a "Click Chemistry" approach to pyrazoles with perfect regiocontrol.
Mechanistic Insight
Unlike thermal Huisgen cycloaddition (which gives mixtures), the Cu(I) species forms a copper-acetylide intermediate. The diazo/hydrazonoyl component coordinates to the metal, directing the nucleophilic attack to form the C-N bond specifically, ensuring a single regioisomer.
Protocol B: CuI-Catalyzed Regioselective Synthesis
Scope: Synthesis of 1,3,5-substituted pyrazoles from hydrazonoyl chlorides and alkynes.
Materials:
-
Hydrazonoyl chloride (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Catalyst: CuI (10 mol%)
-
Base: Et₃N (3.0 equiv)
-
Solvent: Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: In a dried Schlenk tube under N₂, dissolve the terminal alkyne (1.2 mmol) and hydrazonoyl chloride (1.0 mmol) in anhydrous DCM (5 mL).
-
Catalyst Addition: Add CuI (19 mg, 0.1 mmol) in one portion.
-
Base Addition: Add Et₃N (3.0 mmol) dropwise over 10 minutes. Caution: Et₃N acts as an HCl scavenger; amine salts will precipitate.
-
Reaction: Stir at RT for 4–8 hours.
-
Quench: Dilute with NH₄Cl (sat. aq.) to sequester copper species (solution turns blue).
-
Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄.
-
Purification: Flash column chromatography on silica gel.
Section 3: Late-Stage Diversification – Pd-Catalyzed C-H Activation
Context: For drug discovery, synthesizing a new ring for every analog is inefficient. Direct C-H activation allows for the functionalization of the pyrazole core (specifically C-5 or C-4) on an existing scaffold.
Mechanistic Insight
This protocol utilizes a Concerted Metalation-Deprotonation (CMD) pathway. The carbonate base assists the Pd(II) species in cleaving the C-H bond. Regioselectivity is dictated by the electronic nature of the pyrazole (C-4 is nucleophilic/electrophilic aromatic substitution; C-5 is acidic/directing-group controlled).
Protocol C: Pd(OAc)₂ Catalyzed C-5 Arylation
Scope: Direct arylation of N-methylpyrazoles with aryl iodides.
Materials:
-
N-Substituted Pyrazole (1.0 equiv)
-
Aryl Iodide (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: PPh₃ (10 mol%)[1]
-
Base: Ag₂CO₃ (2.0 equiv) - Acts as both base and halide scavenger.
-
Solvent: DMF/DMSO (9:1 ratio)
Step-by-Step Methodology:
-
Setup: Flame-dry a reaction vial. Add Pd(OAc)₂ (11 mg, 0.05 mmol), PPh₃ (26 mg, 0.1 mmol), Ag₂CO₃ (275 mg, 1.0 mmol), and the aryl iodide (1.5 mmol).
-
Substrate: Add the pyrazole substrate (1.0 mmol) and solvent (3 mL).
-
Degassing: Sparge with Argon for 5 minutes. Cap tightly.
-
Activation: Heat to 110°C for 12 hours. Note: High temperature is required to overcome the activation energy of the C-H bond.
-
Filtration: Cool to RT. Filter through a Celite pad to remove silver salts. Wash with EtOAc.
-
Purification: Concentrate filtrate and purify via preparative HPLC or column chromatography.
Comparative Analysis & Decision Matrix
Table 1: Method Selection Guide
| Feature | Method A: Yb(OTf)₃ Condensation | Method B: Cu-Catalyzed [3+2] | Method C: Pd-Catalyzed C-H |
| Primary Bond Formed | Ring Closure (C-N, C-C) | Ring Closure (C-C, C-N) | C-C (Functionalization) |
| Regioselectivity | Good (Steric controlled) | Excellent (Mechanism controlled) | Variable (Electronic controlled) |
| Atom Economy | High (Water byproduct) | High (HCl byproduct) | Moderate (Iodide waste) |
| Cost | Low | Low-Medium | High (Pd/Ag) |
| Ideal For | Scale-up, Simple Cores | Complex Regioisomers, "Click" | SAR Studies, Analog Generation |
Visualization: Pathway Selection Logic
Figure 1: Decision matrix for selecting the optimal catalytic strategy based on structural requirements and development stage.
References
-
Review of Pyrazole Synthesis: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules2023 , 28(18), 6463. [Link]
-
Yb(OTf)₃ Protocol: Ytterbium(III) Perfluorooctanoate Catalyzed One-Pot, Three-Component Synthesis of Fully Substituted Pyrazoles. Synlett2005 , 18, 2761–2766. [Link]
-
Copper-Catalyzed Regioselective Synthesis: Copper(I)-Catalysed Reaction of Hydrazonyl Chlorides with Homopropargylic Alcohols: Regioselective Synthesis of 5-Substituted Pyrazoles. Molecules2021 , 26(15), 4509. [Link]
-
Pd-Catalyzed C-H Activation: Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry2020 , 18, 6205-6223. [Link]
-
General Pyrazole Chemistry: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules2021 , 26(4), 853. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Methylation of Diethyl Pyrazole-3,5-dicarboxylate
Welcome to the technical support center for the methylation of diethyl pyrazole-3,5-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and a comprehensive understanding of the side reactions that can be encountered during this synthetic transformation. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the methylation of diethyl pyrazole-3,5-dicarboxylate?
The methylation of diethyl pyrazole-3,5-dicarboxylate, while a common transformation, presents two main challenges:
-
Regioselectivity: The pyrazole ring has two nitrogen atoms (N1 and N2) that can be methylated. Due to the symmetrical nature of the substituents at the 3 and 5 positions, the electronic environment of both nitrogens is similar, often leading to the formation of a mixture of two regioisomers: diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (the N1 isomer) and diethyl 2-methyl-2H-pyrazole-3,5-dicarboxylate (the N2 isomer). Separating these isomers can be challenging.[1]
-
Side Reactions: Under the basic conditions typically employed for methylation, several side reactions can occur, including over-methylation to form a pyrazolium salt, and hydrolysis or transesterification of the ethyl ester groups.[1]
Q2: Which regioisomer, N1 or N2, is the expected major product?
The regioselectivity of pyrazole alkylation is influenced by a delicate balance of steric and electronic factors.[2][3][4] For diethyl pyrazole-3,5-dicarboxylate, both nitrogen atoms are flanked by an ethoxycarbonyl group, creating a similar steric environment. However, the N1 position is generally considered to be the more thermodynamically stable position for substitution in many pyrazole systems. Computational studies on similar pyrazoles have shown that the activation energy for N1 alkylation can be lower than for N2 alkylation, suggesting the N1 isomer may be the favored product under certain conditions.[5] The choice of solvent and base can also influence the product ratio.
Q3: What are the general reaction conditions for the methylation of diethyl pyrazole-3,5-dicarboxylate?
A common and effective method for the methylation of diethyl pyrazole-3,5-dicarboxylate involves the use of a methylating agent such as methyl iodide (MeI) or dimethyl sulfate (DMS) in the presence of a mild base and a suitable solvent. A typical starting point would be:
-
Methylating Agent: Methyl iodide (1.1-1.5 equivalents)
-
Base: Potassium carbonate (K₂CO₃) (1.5-2.0 equivalents)
-
Solvent: Acetone or acetonitrile
-
Temperature: Room temperature to reflux
These conditions are generally effective in promoting N-methylation while minimizing some of the more aggressive side reactions.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific issues you may encounter during the methylation of diethyl pyrazole-3,5-dicarboxylate, providing explanations and actionable solutions.
Problem 1: Formation of a Mixture of N1 and N2 Isomers
-
Observation: Your crude reaction mixture shows two distinct spots on TLC with similar Rf values, and the NMR spectrum indicates the presence of two methylated pyrazole products.
-
Cause: The similar reactivity of the N1 and N2 positions on the pyrazole ring leads to the formation of both regioisomers.
-
Solutions:
-
Chromatographic Separation: The most straightforward approach is to separate the isomers using column chromatography. A careful selection of the eluent system (e.g., a gradient of ethyl acetate in hexanes) is crucial for achieving good resolution.[1]
-
Reaction Condition Optimization:
-
Solvent: The polarity of the solvent can influence the regioselectivity. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., DMF, DMSO).
-
Base: The choice of base can also play a role. While K₂CO₃ is a good starting point, stronger bases like sodium hydride (NaH) or weaker bases like cesium carbonate (Cs₂CO₃) can be explored to see their effect on the isomer ratio.
-
-
Advanced Methylating Agents: For challenging cases, sterically hindered methylating agents have been developed to improve N1-selectivity in pyrazole alkylation.[1][6]
-
Diagram: N1 vs. N2 Methylation Pathway
A schematic of the competing N1 and N2 methylation pathways.
Problem 2: Over-methylation to Form a Pyrazolium Salt
-
Observation: A highly polar, water-soluble byproduct is formed, which may appear as a baseline spot on TLC. The mass spectrum may show a molecular ion corresponding to the addition of two methyl groups.
-
Cause: The already methylated pyrazole product can undergo a second methylation on the other nitrogen atom, forming a quaternary pyrazolium salt. This is more likely to occur with highly reactive methylating agents or if an excess of the methylating agent is used for an extended period.[1]
-
Solutions:
-
Stoichiometry Control: Use a minimal excess of the methylating agent (e.g., 1.05-1.1 equivalents).
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS. Once the starting material is consumed, quench the reaction promptly.
-
Less Reactive Methylating Agent: If over-methylation is persistent, consider using a less reactive methylating agent, such as dimethyl carbonate, which often requires more forcing conditions but can be more selective.
-
Diagram: Over-methylation Side Reaction
Pathway leading to the formation of the over-methylated pyrazolium salt.
Problem 3: Hydrolysis of Ethyl Ester Groups
-
Observation: The appearance of a more polar byproduct in the reaction mixture, which may be a mono- or di-carboxylic acid. This can be confirmed by a change in solubility (more water-soluble) and by spectroscopic methods (disappearance of ethyl ester signals in NMR).
-
Cause: The basic conditions used for the methylation can also catalyze the hydrolysis of the ethyl ester groups if water is present in the reaction mixture.[7][8][9][10]
-
Solutions:
-
Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. The base (e.g., K₂CO₃) should also be anhydrous.
-
Aprotic Solvent: Using a polar aprotic solvent like DMF or acetonitrile can minimize the risk of hydrolysis compared to protic solvents.
-
Mild Base: Use the mildest base possible that still effectively deprotonates the pyrazole N-H.
-
Diagram: Ester Hydrolysis Side Reaction
Hydrolysis of the ester group as a potential side reaction.
Problem 4: Transesterification of Ethyl Ester Groups
-
Observation: If using a methylating agent in a solvent like methanol, you may observe the formation of methyl esters alongside your desired ethyl ester product. This would be evident in the NMR spectrum with the appearance of methoxy singlets.
-
Cause: Under basic conditions, the alkoxide of the solvent (e.g., methoxide from methanol) can act as a nucleophile and displace the ethoxide from the ester, leading to transesterification.[11][12][13][14]
-
Solution:
-
Solvent Choice: Avoid using alcoholic solvents that do not match the ester groups of your starting material. For the methylation of an ethyl ester, using ethanol as a solvent would prevent transesterification, although it may not be the optimal solvent for the N-methylation reaction itself. Aprotic solvents like acetone, acetonitrile, or DMF are generally preferred.
-
Experimental Protocols
Protocol 1: General Procedure for the Methylation of Diethyl Pyrazole-3,5-dicarboxylate
This protocol is a good starting point for the methylation reaction.
Materials:
-
Diethyl 1H-pyrazole-3,5-dicarboxylate
-
Methyl iodide (MeI)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diethyl 1H-pyrazole-3,5-dicarboxylate (1.0 eq).
-
Dissolve the starting material in anhydrous acetone (approximately 10 mL per gram of starting material).
-
Add anhydrous potassium carbonate (1.5 eq).
-
To the stirred suspension, add methyl iodide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using 30% ethyl acetate in hexanes as the eluent).
-
Once the starting material is consumed (typically within 4-6 hours), cool the reaction mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the N1 and N2 isomers.
Protocol 2: Analytical Characterization of N1 and N2 Isomers
Differentiating between the N1 and N2 isomers is crucial for product characterization. NMR spectroscopy is a powerful tool for this purpose.
-
¹H NMR Spectroscopy:
-
N-Methyl Signal: The chemical shift of the N-methyl protons will be different for the two isomers.
-
Pyrazole Ring Proton: The chemical shift of the C4-H proton on the pyrazole ring will also be different for the N1 and N2 isomers.
-
Ethyl Ester Signals: The chemical shifts of the methylene and methyl protons of the ethyl ester groups may also show slight differences between the two isomers.
-
-
¹³C NMR Spectroscopy:
-
The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) and the N-methyl carbon will be distinct for each isomer.
-
-
2D NMR Spectroscopy (NOESY/ROESY):
-
In the N1 isomer, a Nuclear Overhauser Effect (NOE) may be observed between the N-methyl protons and the protons of the ethyl ester group at the 5-position. In the N2 isomer, such an interaction would be with the ester at the 3-position. This can be a definitive way to assign the regiochemistry.[2]
-
Table 1: Expected ¹H NMR Chemical Shift Ranges for Methylated Products
| Protons | This compound (N1 isomer) | Diethyl 2-methyl-2H-pyrazole-3,5-dicarboxylate (N2 isomer) |
| N-CH₃ | ~4.0 ppm (s, 3H) | ~3.8 ppm (s, 3H) |
| Pyrazole C4-H | ~7.2 ppm (s, 1H) | ~7.0 ppm (s, 1H) |
| -OCH₂CH₃ | ~4.4 ppm (q, 4H) | ~4.3 ppm (q, 4H) |
| -OCH₂CH₃ | ~1.4 ppm (t, 6H) | ~1.3 ppm (t, 6H) |
Note: These are approximate chemical shift values and can vary depending on the solvent and instrument used.
References
- BenchChem. (2025).
- Master Organic Chemistry. (2022).
- University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
- Chemistry Steps. (n.d.).
- Wikipedia. (n.d.). Ester hydrolysis.
- BYJU'S. (n.d.).
- Wikipedia. (n.d.).
- Master Organic Chemistry. (2022).
- StudySmarter. (2023). Base Catalysed Ester Hydrolysis: Mechanism & Procedure.
- Molecules. (2022).
- Chemistry Steps. (n.d.).
- Molecules. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- Journal of Organic Chemistry. (2022).
- Journal of Organic Chemistry. (2024).
- Chemistry-A European Journal. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
- RSC Advances. (2018).
- Reaction Chemistry & Engineering. (2022). Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry.
- ResearchGate. (2018). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.
- Wiley. (2011). Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design.
- University of Rochester. (n.d.). How to Troubleshoot a Reaction.
- Journal of Organic Chemistry. (2007).
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction.
- University of Wisconsin-Madison. (n.d.).
- Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
- Molecules. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- Reddit. (2022). Regioselectivity in pyrazole EAS.
- SpectraBase. (n.d.). Diethyl 3,5-pyrazoledicarboxylate - Optional[13C NMR] - Chemical Shifts.
- ResearchGate. (1997).
- Thieme. (2002).
- Organic Process Research & Development. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Reddit. (2023). Common sources of mistake in organic synthesis.
- Reaction Chemistry & Engineering. (2022). Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry.
- Chemistry-A European Journal. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
- PubChem. (n.d.).
- ResearchGate. (2023). Pyrazole structure highlighting the nucleophilic and electrophilic positions in the blue and red boxes, respectively.
Sources
- 1. study.com [study.com]
- 2. mdpi.com [mdpi.com]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. studysmarter.co.uk [studysmarter.co.uk]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. byjus.com [byjus.com]
- 13. Transesterification - Wikipedia [en.wikipedia.org]
- 14. Transesterification - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
Topic: Recrystallization & Purification Protocols Ticket ID: PUR-PYR-35-MET Applicable CAS: 100852-80-0 (Diethyl ester), 33146-99-5 (General substituted pyrazoles context) Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary & Chemical Profile
Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate is a critical intermediate in the synthesis of pyrazolo-pyrimidinones (e.g., sildenafil analogs) and agrochemical scaffolds. Unlike its dimethyl analog (MP ~142°C), the diethyl ester possesses higher lipophilicity and a lower melting point range (typically 40–75°C depending on polymorphic form and purity), making it prone to "oiling out" during crystallization.
Successful purification requires a thermodynamic approach that balances solubility differentials against the metastable limit of the oil phase.
Chemical Vital Statistics
| Property | Specification | Notes |
| Formula | C₁₀H₁₄N₂O₄ | |
| MW | 226.23 g/mol | |
| Physical State | White to off-white solid | Often appears as a viscous yellow oil in crude form.[1] |
| Solubility | High: EtOAc, DCM, EthanolLow: Water, Heptane, Hexane | |
| Key Impurities | 1. Unreacted N-H precursor (Diethyl pyrazole-3,5-dicarboxylate)2. Hydrolysis byproducts (Mono-acids)3. Oxidation/Oligomerization color bodies | Note: Due to the symmetry of the 3,5-diester substituents, N-methylation yields a single regioisomer, simplifying separation compared to asymmetric pyrazoles. |
Master Recrystallization Protocol
Objective: Isolate >98% pure crystalline solid from crude oily reaction mixtures. Preferred Solvent System: Ethanol/Water (Polar/Anti-solvent) or Ethyl Acetate/Heptane (Non-polar/Anti-solvent).
Method A: The "Slow-Cool" Ethanol Process (Recommended for Scale-up)
Best for removing polar impurities and unreacted hydrazine salts.
-
Dissolution: Transfer crude material to a flask. Add Ethanol (95%) at a ratio of 3-5 mL per gram of crude.
-
Heating: Heat to reflux (approx. 78°C). If the solution is not clear, add ethanol in 0.5 mL increments until fully dissolved.
-
Critical Step: If the solution is dark brown/black, add Activated Carbon (5 wt%) and reflux for 15 mins, then filter hot through Celite.
-
-
Nucleation Point: Remove from heat. Allow the solution to cool slowly to ~45°C.
-
Anti-Solvent Addition: Dropwise, add warm water (40°C) until a faint, persistent turbidity (cloudiness) appears.
-
Re-solubilization: Add a few drops of ethanol to just clear the turbidity.
-
Crystallization: Allow to cool to room temperature undisturbed for 4 hours. Then, transfer to a 4°C fridge overnight.
-
Why? Rapid cooling forces the oil phase to separate before the crystal lattice can form.
-
-
Isolation: Filter the white needles/prisms. Wash with cold 20% Ethanol/Water. Dry under vacuum at 40°C.
Method B: The "Trituration" Rescue (For Stubborn Oils)
Use this if Method A results in an oil.
-
Dissolve the oil in minimal Ethyl Acetate (1:1 v/v).
-
Slowly add Heptane (or Hexane) until the solution turns cloudy.
-
Scratch the side of the flask with a glass rod to induce nucleation.
-
If oil separates, reheat to dissolve, add a seed crystal (if available), and cool at a rate of 5°C/hour.
Troubleshooting & FAQs
Q1: My product "oiled out" (liquid-liquid phase separation) instead of crystallizing. How do I fix this?
Diagnosis: This occurs when the temperature drops below the "binodal" curve (where oil separates) before it hits the "spinodal" or solubility curve for crystals. It is common for low-melting diethyl esters. Corrective Action:
-
Reheat: Redissolve the oil by heating the mixture.
-
Seed: Add a tiny crystal of pure product at a temperature just above where the oil appeared previously.
-
Agitate: Vigorously stir the solution as it cools. High shear can sometimes force crystallization over oiling.
-
Change Solvent: Switch to Isopropanol (IPA) . IPA has a higher boiling point and viscosity, which can sometimes suppress oiling.
Q2: The crystals are yellow/brown even after recrystallization.
Diagnosis: Pyrazoles are susceptible to oxidation, forming conjugated oligomers (color bodies) that get trapped in the crystal lattice. Corrective Action:
-
Charcoal Treatment: Perform the hot filtration step with activated charcoal (e.g., Norit SX Ultra).
-
Solvent Wash: Wash the final filter cake with cold MTBE (Methyl tert-butyl ether) . The color bodies are often highly soluble in ethers, while the crystalline ester is less so at low temperatures.
Q3: I suspect contamination with the N-H starting material (Diethyl pyrazole-3,5-dicarboxylate).
Diagnosis: The methylation reaction (using MeI or DMS) was incomplete. The N-H pyrazole is acidic (pKa ~11). Corrective Action:
-
Base Wash: Before recrystallization, dissolve the crude in Ethyl Acetate and wash with 10% Na₂CO₃ or NaOH solution. The unreacted N-H pyrazole will deprotonate and move to the aqueous layer. The N-methyl product (neutral) remains in the organic layer.
-
Verify: Check TLC (Thin Layer Chromatography).[2] The N-H species usually has a lower Rf value than the N-Methyl product in Hexane/EtOAc mixtures.
Q4: Can I use Methanol instead of Ethanol?
Technical Note: Yes, but be cautious of Transesterification .
-
Risk:[3] Refluxing a diethyl ester in methanol with trace acid/base catalysis can lead to the dimethyl ester or mixed ethyl/methyl esters.
-
Recommendation: Always match the alcohol solvent to the ester group (Ethanol for Diethyl esters) to prevent scrambling.
Workflow Visualization
The following diagram illustrates the decision logic for purifying the crude reaction mixture.
Caption: Logical workflow for the purification of this compound, highlighting the critical impurity removal step (Base Wash) and the loop for correcting "oiling out" phenomena.
References
-
National Institute of Standards and Technology (NIST). Pyrazole-3,5-dicarboxylic acid, 1-methyl-, diethyl ester Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. this compound (Compound Summary). National Library of Medicine. [Link](Note: Linked to general diester entry for structural verification).
-
MDPI Molecules. Regioselective Synthesis of 1-Substituted Pyrazoles. (General methodology for N-methylation of pyrazoles). [Link]
Sources
Technical Support Center: Chromatographic Separation of Pyrazole Regioisomers
Introduction: The Challenge of Pyrazole Regioisomer Separation
Welcome to the technical support center for the chromatographic separation of pyrazole regioisomers. The pyrazole ring is a critical scaffold in many pharmacologically important compounds, making its synthesis and purification a key focus in drug development.[1][2] However, the synthesis of substituted pyrazoles, particularly from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, often yields a mixture of regioisomers.[3]
These regioisomers frequently possess very similar physical and chemical properties, such as polarity and molecular weight, which makes their separation a significant chromatographic challenge.[4] Achieving high purity for a specific, desired regioisomer is crucial, as different isomers can exhibit vastly different biological activities and toxicological profiles.
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and validated protocols to empower researchers to overcome these separation challenges effectively.
Part 1: Troubleshooting Guides by Chromatographic Technique
This section addresses common problems encountered during the separation of pyrazole regioisomers using various chromatographic techniques.
Normal-Phase Chromatography (Flash & HPLC)
Normal-phase chromatography, typically on silica gel, is the most common and accessible method for separating pyrazole regioisomers.[1][4][5]
Q1: My pyrazole regioisomers are co-eluting or have very poor resolution (ΔRf < 0.1) on a silica gel column. What should I do?
Causality: This is the most frequent issue and arises because the regioisomers have nearly identical polarities. The subtle differences in their dipole moments, resulting from the different placement of substituents on the pyrazole ring, are not sufficient to create differential retention on the silica surface with a standard eluent system.
Troubleshooting Steps:
-
Confirm Separation is Possible with TLC: Before attempting column chromatography, it is essential to achieve baseline separation on a Thin-Layer Chromatography (TLC) plate. If you cannot separate the spots on TLC, you will not be able to separate them on a column using the same mobile phase.
-
Optimize the Mobile Phase:
-
Reduce Polarity: Your primary goal is to increase the interaction time with the stationary phase. Start by significantly decreasing the concentration of the polar solvent (e.g., ethyl acetate, methanol) in your non-polar solvent (e.g., hexanes, heptane).
-
Utilize a Shallow Gradient: Instead of a steep gradient, use a very shallow one (e.g., increasing from 5% to 15% ethyl acetate in hexanes over 20-30 column volumes). This can often resolve closely eluting compounds.
-
Change Solvent Selectivity: If adjusting polarity fails, change the nature of the solvents. The "selectivity triangle" is a key concept here. For example, if a hexane/ethyl acetate system (a proton acceptor) fails, try a system with a proton donor like hexane/isopropanol or a dipole-interacting solvent like hexane/dichloromethane.
-
-
Employ the Dry Loading Method: Dissolving the sample in a strong solvent and loading it directly onto the column can cause band broadening and poor separation.[4] Instead, pre-adsorb your crude mixture onto a small amount of silica gel, evaporate the solvent to a fine powder, and carefully load this powder onto the top of your packed column.[4] This ensures a very tight starting band.
-
Consider an Alternative Stationary Phase: If silica gel fails, the issue may be that the primary separation mechanism (polar interactions) is insufficient. Consider a stationary phase with a different chemistry, such as alumina or Florisil, which can offer different selectivity.[4]
Q2: I'm seeing significant peak tailing for my pyrazole compounds on a silica column. Why is this happening and how can I fix it?
Causality: Peak tailing in normal-phase chromatography is often caused by strong, non-ideal interactions between the analyte and the stationary phase. The slightly acidic nature of silica gel can interact strongly with the basic nitrogen atoms of the pyrazole ring. This can also occur if your sample is overloaded on the column.
Troubleshooting Steps:
-
Reduce Sample Load: The most common cause of tailing is simply loading too much material. As a rule of thumb, for a challenging separation, the sample load should not exceed 1-2% of the mass of the stationary phase.
-
Add a Mobile Phase Modifier: To mitigate the interaction with acidic silanol groups, add a small amount of a basic modifier to your mobile phase.
-
Add 0.1% to 1% triethylamine (TEA) or ammonia to your eluent system. This will compete for the active sites on the silica, leading to more symmetrical peaks.
-
Caution: Ensure this modifier is compatible with your subsequent workup steps, as it can be difficult to remove.
-
-
Check Compound Stability: Ensure your pyrazole derivative is not degrading on the acidic silica. If you suspect degradation, consider switching to a less acidic stationary phase like neutral alumina.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique essential for analyzing the purity of separated regioisomers and for separating highly polar or challenging mixtures. C18 columns are a common starting point.[4]
Q3: My regioisomers are still co-eluting on a C18 column. How can I improve the separation?
Causality: Co-elution on a C18 column means the isomers have very similar hydrophobicity. The separation on a C18 phase is primarily driven by hydrophobic interactions between the alkyl chains of the stationary phase and the non-polar regions of the analytes.
Troubleshooting Steps:
-
Optimize the Organic Modifier:
-
Change the Organic Solvent: Switching from acetonitrile (ACN) to methanol (MeOH), or vice-versa, can dramatically alter selectivity.[6] Methanol is a protic solvent capable of hydrogen bonding, while ACN is aprotic. This difference can influence how the isomers interact with the stationary phase versus the mobile phase.
-
Adjust Organic/Aqueous Ratio: Perform a gradient run from high aqueous to high organic content to determine the approximate elution conditions. Then, switch to an isocratic method with a mobile phase composition that provides a retention factor (k') between 2 and 10 for fine-tuning.
-
-
Utilize an Alternative Stationary Phase: If a C18 column doesn't provide resolution, the key is to introduce alternative separation mechanisms.
-
Phenyl-Hexyl Phase: This phase offers pi-pi stacking interactions in addition to hydrophobic interactions. If your pyrazole regioisomers have aromatic rings, this can be a highly effective way to achieve separation.
-
Pentafluorophenyl (PFP) Phase: PFP columns provide a multitude of interaction mechanisms, including hydrophobic, aromatic, dipole-dipole, and ion-exchange. They are exceptionally good for separating isomers.
-
Embedded Polar Group (EPG) Phase: These columns (e.g., "Aqua" type) are compatible with highly aqueous mobile phases and can provide different selectivity for polar compounds.
-
-
Adjust Mobile Phase pH: The pyrazole ring has nitrogen atoms with pKa values that can be manipulated. Adjusting the pH of the aqueous portion of your mobile phase can change the protonation state of your isomers, which in turn alters their retention and can enable separation. Use a buffer to maintain a stable pH.
-
Lower the Temperature: Reducing the column temperature can sometimes enhance separation by increasing the strength of specific intermolecular interactions.
Table 1: Recommended Starting Conditions for Pyrazole Regioisomer Separation
| Technique | Stationary Phase | Mobile Phase System | Key Optimization Strategy |
| Flash Chromatography | Silica Gel (230-400 mesh) | Hexanes / Ethyl Acetate | Run a shallow gradient; try alternative solvents like Dichloromethane or Isopropanol. |
| Normal-Phase HPLC | Silica or Diol Column | Heptane / Ethanol | Isocratic elution; fine-tune the ratio of Ethanol for optimal resolution. |
| Reverse-Phase HPLC | C18, Phenyl-Hexyl, or PFP | Water / Acetonitrile (with 0.1% TFA or Formic Acid) | Screen different stationary phases and organic modifiers (ACN vs. MeOH).[6] |
| SFC | Silica, Diol, or Pyridine-based | CO₂ / Methanol | Screen co-solvents and additives; SFC often provides orthogonal selectivity to HPLC.[7][8] |
Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique that often provides better resolution and faster separations than HPLC for isomeric compounds.[7] It uses supercritical CO₂ as the main mobile phase, often with an alcohol co-solvent.
Q4: I'm new to SFC. Where do I start for separating pyrazole regioisomers?
Causality & Approach: SFC operates in a regime between a gas and a liquid, offering high diffusivity and low viscosity, which leads to high efficiency and fast separations.[8] Selectivity is driven by the stationary phase and the choice of co-solvent and additives.
Getting Started with SFC:
-
Column Screening: The most effective approach in SFC is to screen a variety of stationary phases. Good starting points include:
-
Bare silica
-
Diol or Ethyl Pyridine phases
-
Chiral stationary phases (even for achiral separations, as they offer unique selectivity)
-
-
Co-Solvent Selection: Methanol is the most common co-solvent. If separation is not achieved, screening other alcohols like ethanol or isopropanol can change the selectivity.
-
Additive Use: For basic compounds like pyrazoles, adding a basic additive to the co-solvent (e.g., 25mM isobutylamine) can significantly improve peak shape and resolution.[9]
Part 2: Frequently Asked Questions (FAQs)
Q5: What is the fundamental reason pyrazole regioisomers are so difficult to separate? Separating pyrazole regioisomers is challenging primarily due to their high degree of similarity in physicochemical properties.[4] They have the same molecular formula and weight. The positional difference of a substituent group may only cause a very subtle change in the molecule's overall polarity, dipole moment, and hydrophobicity, which are the main properties exploited in chromatography for separation.
Q6: My pyrazole has a chiral center. Can I separate all four stereoisomers (two pairs of enantiomers) in a single run? Yes, this is often possible but requires a chiral stationary phase (CSP). The separation of atropisomers, which can occur in substituted pyrazoles with restricted bond rotation, has been successfully achieved using derivatized β-cyclodextrin and polysaccharide-based CSPs.[10][11] The general approach is:
-
First, develop an achiral method (reverse-phase or normal-phase) to separate the two pairs of diastereomers.
-
Then, transfer this method to a suitable chiral column (e.g., a polysaccharide-based column like Lux Cellulose-2 or Lux Amylose-2) to resolve the enantiomers within each diastereomeric pair.[12][13] Both HPLC and SFC are powerful techniques for this type of separation.[14]
Q7: How do I choose between Normal-Phase and Reverse-Phase chromatography for my initial separation attempt? The choice depends on the overall polarity of your pyrazole derivatives.
-
Normal-Phase (e.g., Silica): This is the best starting point for moderately polar to non-polar compounds that are highly soluble in organic solvents like hexanes and ethyl acetate. It is also the standard for preparative flash chromatography.[4]
-
Reverse-Phase (e.g., C18): This is ideal for more polar pyrazole derivatives that are soluble in water/alcohol mixtures. It is the workhorse for analytical purity checks due to its high resolution and reproducibility.[6][15]
Q8: Can I use mass spectrometry (MS) with any mobile phase? No. For MS detection, you must use volatile mobile phase modifiers.
-
Acceptable: Formic acid, acetic acid, ammonium formate, ammonium acetate.
-
Not Acceptable: Trifluoroacetic acid (TFA) causes significant ion suppression, and non-volatile buffers like phosphate will contaminate the MS source.[15]
Part 3: Visualized Workflows and Protocols
Method Development Workflow for Pyrazole Regioisomers
This diagram outlines a logical workflow for developing a separation method, starting from initial analysis to final purification.
Caption: A systematic workflow for tackling pyrazole regioisomer separations.
Mechanism of Separation: C18 vs. PFP Stationary Phases
This diagram illustrates the different interaction mechanisms that enable separation on two common reverse-phase columns.
Caption: Comparison of interaction modes on C18 and PFP stationary phases.
Protocol: Preparative Flash Chromatography Separation
This protocol provides a general method for the separation of pyrazole regioisomers using flash chromatography on silica gel.[5]
Materials:
-
Crude mixture of pyrazole regioisomers
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of hexanes and ethyl acetate, as determined by TLC analysis)
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Collection tubes
Procedure:
-
TLC Analysis: First, perform a thorough screening of solvent systems using TLC to find an eluent that provides the best possible separation between the two regioisomer spots, ideally aiming for a difference in retention factor (ΔRf) of at least 0.1.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, low-polarity mobile phase. Ensure the column is packed evenly without any air bubbles.
-
Sample Loading (Dry Method):
-
Dissolve the crude pyrazole mixture in a minimal amount of a strong solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the mass of your crude product) to this solution.
-
Carefully evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Gently add this powder to the top of the packed column, creating a flat, even layer.
-
-
Elution and Fractionation:
-
Begin elution with the mobile phase system determined from your TLC analysis. If using a gradient, start with a lower polarity than your final TLC solvent.
-
Apply positive air pressure to maintain a steady flow rate.
-
Collect fractions systematically in test tubes or vials.
-
-
Monitoring: Monitor the collected fractions by TLC to identify which ones contain the separated, pure isomers.
-
Post-Processing: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to yield the isolated products.
References
- BenchChem. (2025). Technical Support Center: Managing Regioisomer Formation in Unsymmetrical Pyrazole Synthesis. Benchchem.com.
- BenchChem Technical Support Team. (2025).
- UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Uab.
- El-Awady, M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
- SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. Sielc.com.
- BenchChem. (2025). Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles. Benchchem.com.
- ACS Publications. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
-
IJCPA. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Ijcpa.in. [Link]
- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. Benchchem.com.
-
Zhang, L., et al. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Journal of Pharmaceutical Analysis. [Link]
- Heller, S. T., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry.
-
Molnar Institute. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism. Molnar-institute.com. [Link]
- Luque, C., et al. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand. Inorganica Chimica Acta.
-
Queen's University Belfast. (n.d.). Interactions between pyrazole derived enantiomers and Chiralcel OJ. Queens-university-belfast.com. [Link]
-
Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity. Biotage.com. [Link]
-
Taylor & Francis Online. (n.d.). Chiral Drug Separation. Tandfonline.com. [Link]
-
Pfizer. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Cns.acs.org. [Link]
-
Chromatography Today. (2014). Separation of Pharmaceuticals by SFC using Mono- and Di-Hydroxy Substituted Phenyl Stationary Phases. Chromatographytoday.com. [Link]
-
ResearchGate. (n.d.). Chiral SFC-MS method for separation of enantiomers of compound 9 and.... Researchgate.net. [Link]
-
MDPI. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Molecules. [Link]
Sources
- 1. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijcpa.in [ijcpa.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. researchgate.net [researchgate.net]
- 10. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. molnar-institute.com [molnar-institute.com]
- 12. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. hplc.eu [hplc.eu]
- 15. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Challenges in the scale-up of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate production
The following technical guide is designed for process chemists and engineers scaling up the production of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate . It addresses the specific challenges of regiochemistry, thermal safety, and impurity profiling characteristic of pyrazole alkylations.
Introduction: The Scale-Up Landscape
The synthesis of This compound (CAS: 33099-09-5) is a critical step in the manufacturing of various pharmaceutical scaffolds, including PDE5 inhibitors. While the lab-scale synthesis is straightforward, the transition to kilogram-scale production introduces non-linear variables: exothermicity of alkylation, management of toxic methylating agents, and the risk of over-alkylation (quaternization).
This guide prioritizes the Direct Methylation Route (starting from Diethyl 1H-pyrazole-3,5-dicarboxylate), as it offers superior regiocontrol compared to cyclization strategies involving methylhydrazine, which often yield difficult-to-separate isomeric mixtures.
Module 1: Synthetic Route & Regiocontrol
Q: Why do we see batch-to-batch variability in yield when using the cyclization route (Methylhydrazine + Diketone)?
A: The cyclization route is inherently sensitive to thermodynamic vs. kinetic control. Reaction of methylhydrazine with an unsymmetrical 1,3-dicarbonyl (or acetylenedicarboxylate) often produces a mixture of 1,3- and 1,5- isomers. While Diethyl acetylenedicarboxylate is symmetric, the initial Michael addition of the hydrazine is governed by steric and electronic factors that can shift with slight changes in temperature or addition rate.
Recommendation: Adopt the N-Alkylation Route using Diethyl 1H-pyrazole-3,5-dicarboxylate as the starting material.[1]
-
Scientific Rationale: The parent molecule, Diethyl 1H-pyrazole-3,5-dicarboxylate, is symmetric. Methylation at either Nitrogen (N1 or N2) results in the chemically identical product (this compound) due to the identical ester groups at positions 3 and 5. This eliminates the regioselectivity issue entirely, provided the starting material is pure.
Visualizing the Pathway
Figure 1: Reaction pathway showing the advantage of the symmetric parent and the risk of over-alkylation.
Module 2: The Alkylation Step (Thermal & Safety Management)
Q: We are observing a delayed exotherm after adding Methyl Iodide (MeI). What is causing this?
A: This is a classic sign of mass-transfer limitation followed by a thermal runaway. In heterogeneous systems (e.g., Acetone/K2CO3), the base is solid. If the stirring is inefficient or the particle size of K2CO3 is too large, deprotonation is slow. MeI accumulates in the reactor. Once the reaction kicks off (often due to a temperature bump), the accumulated MeI reacts simultaneously, releasing a massive spike of heat.
Troubleshooting Protocol:
-
Base Preparation: Use milled, anhydrous K2CO3 to increase surface area.
-
Catalysis: Add a phase transfer catalyst (e.g., TBAB - Tetrabutylammonium bromide) if using a biphasic solvent system (e.g., Toluene/Water) to normalize reaction kinetics.
-
Dosing Strategy: Do not add all MeI at once. Use a feed-controlled addition.
-
Charge 10% of MeI.
-
Wait for the "exotherm kick" (temperature rise of 2-5°C).
-
Once the reaction initiation is confirmed, feed the remaining MeI over 2-4 hours, maintaining T < 35°C.
-
Comparison of Methylating Agents
| Feature | Methyl Iodide (MeI) | Dimethyl Sulfate (DMS) | Recommendation |
| Reactivity | High (Fast reaction) | High (Fast reaction) | MeI for pilot (easier removal). DMS for manufacturing (cost). |
| Boiling Point | 42°C (Volatile) | 188°C (Non-volatile) | MeI requires reflux condensers; DMS requires quench protocols. |
| Toxicity | Carcinogen, Neurotoxin | Highly Toxic, Vesicant | Both require closed systems. |
| Quench | Evaporation/Distillation | Ammonia or NaOH hydrolysis | DMS residues are harder to destroy. |
Module 3: Impurity Profiling & Purification
Q: Our HPLC shows a persistent 5-8% impurity that is very polar. What is it?
A: This is likely the 1,2-dimethylpyrazolium salt (Quaternization product). Because the product (N-methyl pyrazole) still has a basic nitrogen (pyridine-like N2), it can react with excess methylating agent to form a quaternary ammonium salt.
Root Causes:
-
Excess Alkylating Agent: Using >1.1 equivalents of MeI/DMS.
-
High Temperature: Heating >40°C promotes attack on the less nucleophilic N2.
-
Long Reaction Times: Allowing the product to "cook" with residual MeI.
Removal Protocol (The "Water Wash" Fix): Since the impurity is an ionic salt and the product is a neutral organic ester:
-
Dilute the reaction mixture with a non-polar solvent (e.g., Toluene or Ethyl Acetate).
-
Wash strictly with water . The pyrazolium salt will partition into the aqueous phase.
-
Check: The organic phase should contain the pure mono-methylated product.
Q: How do we avoid chromatography at the 10kg scale?
A: Rely on Crystallization or High-Vacuum Distillation . this compound is a solid (MP ~35-40°C) or low-melting oil depending on purity.
Crystallization Strategy:
-
Solvent: Ethanol/Water or Isopropanol/Heptane.
-
Process: Dissolve crude oil in warm Isopropanol (45°C). Slowly add Heptane until cloud point. Cool to 0°C with slow agitation.
-
Seed: Seeding with pure crystal is critical to prevent "oiling out."
Module 4: Process Workflow Diagram
The following workflow illustrates the optimized "One-Pot" alkylation and workup designed for safety and purity.
Figure 2: Optimized process flow for the scale-up of this compound.
References
-
Google Patents. Method for preparing 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile. Patent CN103910688A. (Describes the industrial methylation of diethyl 1H-pyrazole-3,5-dicarboxylate using Iodomethane/K2CO3).
-
Organic Syntheses. Dimethyl Acetylenedicarboxylate. (Precursor synthesis reference).
-
National Institutes of Health (NIH). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. (Discussion on regioselectivity challenges in cyclization routes).
-
PubChem. Diethyl 1H-pyrazole-3,5-dicarboxylate Compound Summary.
Sources
Stability issues of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate under acidic conditions
This guide functions as a specialized technical support center for Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate . It is designed to troubleshoot stability issues, specifically focusing on the compound's behavior under acidic conditions, which is a common pain point in ligand synthesis and medicinal chemistry applications.
Product Focus: this compound Context: Acidic Media Stability & Hydrolysis Control
Core Stability Analysis: The "Why" and "How"
Before troubleshooting specific failures, it is critical to understand the mechanistic vulnerabilities of this molecule. While the pyrazole ring itself is robust, the diester functionality presents two distinct reactivity zones.
The Acidic Instability Mechanism
Under acidic conditions (pH < 4), this molecule undergoes Acid-Catalyzed Hydrolysis (
-
Protonation: The carbonyl oxygen is protonated, increasing electrophilicity.
-
Nucleophilic Attack: Water attacks the carbonyl carbon.
-
Elimination: Ethanol is eliminated, yielding the carboxylic acid.
-
Secondary Risk (Decarboxylation): If the resulting acid is heated in acidic media, it risks losing
.
Differential Reactivity (Regioselectivity)
The 1-methyl substituent creates an electronic and steric asymmetry.
-
C3-Position: Less sterically hindered, but electronically distinct.
-
C5-Position: Proximal to the
-methyl group. Contrary to simple steric models, experimental protocols often exploit the C5 position's reactivity for mono-hydrolysis sequences, though this is highly condition-dependent (temperature/solvent).
Visualization: Degradation Pathway
The following diagram illustrates the cascade from the stable diester to the unwanted decarboxylated byproduct.
Figure 1: Acid-catalyzed degradation pathway showing the progression from diester to decarboxylated byproduct.
Troubleshooting Guide (FAQ)
Issue 1: "I lost my ethyl groups during an acidic workup."
Diagnosis: Unintended Hydrolysis. You likely exposed the compound to aqueous acid (e.g., 1M HCl) for too long or at an elevated temperature. Pyrazole esters are more labile than simple aliphatic esters due to the electron-withdrawing nature of the heteroaromatic ring.
Corrective Action:
-
Temperature Control: Perform all acidification steps at 0°C . Hydrolysis rates drop significantly at low temperatures.
-
Contact Time: Minimize the time the compound spends in the aqueous acidic phase. Extract immediately into an organic solvent (DCM or EtOAc).
-
pH Management: Do not acidify below pH 3 unless necessary. If neutralizing a basic reaction mixture, stop exactly at neutral pH.
Issue 2: "I see a new spot on TLC, but it's not the di-acid."
Diagnosis: Partial Hydrolysis (Mono-ester formation). You have likely hydrolyzed one ester group but not the other. This is a common phenomenon in 1-substituted pyrazoles.
Technical Insight: Literature protocols for similar analogs suggest that the C5-ester (adjacent to the N-methyl) can exhibit different hydrolysis kinetics compared to the C3-ester. While basic hydrolysis is typically used to selectively target the C5 position to form 3-(carbomethoxy)-1-methyl pyrazole-5-carboxylic acid, acidic conditions can also lead to mixtures of mono-acids if not controlled.
Resolution:
-
If the mono-ester is desired: Isolate it via column chromatography (add 1% acetic acid to eluent).
-
If the mono-ester is unwanted: You must either drive the reaction to completion (heat + stronger acid) or prevent it entirely (see Issue 1).
Issue 3: "My product mass is lower than expected, and I saw gas evolution."
Diagnosis: Decarboxylation.[1] Pyrazole-3,5-dicarboxylic acids are prone to thermal decarboxylation, especially in acidic media. The carboxyl group at position 5 is particularly susceptible due to the "ortho-like" effect of the N-methyl group.
Critical Warning:
-
Avoid Heating in Acid: Never reflux this compound in acidic aqueous media if you intend to keep the carboxylate groups.
-
Vacuum Drying: Do not dry the free acid at high temperatures (>60°C) under high vacuum for extended periods.
Issue 4: "The ethyl groups changed to methyl groups."
Diagnosis: Transesterification. Did you use Methanol (MeOH) as a solvent in the presence of acid (e.g., HCl in MeOH)?
Mechanism: Acid catalyzes the exchange of the alkoxy group.
Fix:
-
Use Ethanol (EtOH) if you must use an alcohol solvent with the ethyl ester.
-
Switch to non-nucleophilic solvents like THF or Acetonitrile.
Validated Experimental Protocols
Protocol A: Safe Acidic Workup (Prevention of Hydrolysis)
Use this protocol when removing basic impurities or quenching reactions.
-
Preparation: Cool the reaction mixture to 0°C using an ice bath.
-
Quenching: Slowly add cold 0.5 M HCl or saturated
solution. Monitor internal temperature to ensure it stays . -
Extraction: Immediately extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Do not let the layers sit.
-
Washing: Wash the organic layer immediately with saturated
(to remove residual acid) followed by brine. -
Drying: Dry over
and concentrate in vacuo at .
Protocol B: Controlled Hydrolysis (Synthesis of the Di-acid)
Use this if you INTEND to hydrolyze the esters.
Note: Basic hydrolysis is superior to acidic hydrolysis for this substrate because it avoids decarboxylation risks and proceeds more cleanly.
| Parameter | Specification | Notes |
| Reagent | KOH (3.0 equiv) | Dissolved in Methanol/Water (1:[2]1) |
| Temperature | 25°C - 60°C | Start at RT. Heat to 60°C only if TLC shows incomplete conversion after 4h. |
| Time | 4 - 10 hours | Monitor by TLC (PE/EA 1:1). |
| Workup | Acidify to pH 2-3 | Use conc. HCl at 0°C . The di-acid will precipitate.[2] |
| Purification | Filtration | Filter the solid, wash with cold water. Recrystallize from water/ethanol. |
Decision Logic for Troubleshooting
Use this flow to diagnose stability failures in your workflow.
Figure 2: Diagnostic decision tree for isolating stability failure modes.
Storage and Handling Specifications
To maintain the integrity of This compound over long periods:
-
Atmosphere: Store under inert gas (Nitrogen or Argon) to prevent moisture absorption, which accelerates hydrolysis.
-
Temperature: Refrigerate at 2-8°C .
-
Container: Tightly sealed amber glass vials.
References
-
Preparation of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile. (Patent CN104844588A). Google Patents. Retrieved from
- Supports the protocol for basic hydrolysis of the diester to the mono-acid/di-acid and subsequent handling.
-
Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. (Patent WO2014033164A1). Google Patents. Retrieved from
- Provides data on thermal decarboxylation conditions for pyrazole carboxylic acids.
-
Diethyl 1H-pyrazole-3,5-dicarboxylate Structure and Properties. PubChem CID 142184. National Center for Biotechnology Information. Retrieved from
-
Source for physical properties and safety data.[3]
-
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Letters, 2014, 16, 576-579. Retrieved from
- Contextualizes the regioselectivity and steric environment of 1,3,5-substituted pyrazoles.
Sources
- 1. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 2. CN105646355A - Preparation method of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile - Google Patents [patents.google.com]
- 3. diethyl 1H-pyrazole-3,5-dicarboxylate | C9H12N2O4 | CID 142184 - PubChem [pubchem.ncbi.nlm.nih.gov]
Pyra-Pure: A Technical Guide to Optimizing Pyrazole Synthesis Work-up
Introduction
In the landscape of pharmaceutical and materials science, pyrazoles represent a cornerstone heterocyclic motif, celebrated for their broad spectrum of biological activities. However, the journey from a successful reaction to a pure, isolated product is frequently fraught with challenges during the work-up and purification stages. Significant product loss, intractable crude materials, and persistent impurities can severely hamper research and development timelines.
This technical guide is designed as a dedicated support center for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the underlying chemical principles governing work-up choices. By understanding the "why" behind each step, you can troubleshoot effectively, adapt protocols to novel derivatives, and ultimately, minimize product loss to maximize the output of your synthetic efforts.
Section 1: Troubleshooting Guide - Common Work-up Challenges
This section addresses the most frequent and vexing issues encountered during pyrazole isolation in a direct question-and-answer format.
Question 1: My yield is drastically low after aqueous extraction. Where is my product going?
Answer:
Low recovery after a standard aqueous work-up is the most common issue in pyrazole synthesis and typically points to one of four primary causes related to the inherent properties of the pyrazole ring.
-
Potential Cause A: Unintended Protonation. Pyrazoles are weakly basic. The parent pyrazole has a pKa of approximately 2.5 for its conjugate acid. This means that in an acidic aqueous solution (pH < 7), a significant portion of your pyrazole product can exist in its protonated, cationic form. This pyrazolium salt is highly polar and will preferentially partition into the aqueous layer, not your organic extraction solvent.[1][2]
-
Solution: Before extracting, it is critical to neutralize the reaction mixture and then basify the aqueous layer to a pH of 8-9.[3] This is typically achieved by the careful, portion-wise addition of a weak base like saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. This deprotonates the pyrazolium salt, rendering the pyrazole neutral and significantly less water-soluble, thus driving it into the organic phase. Always check the pH of the aqueous layer with pH paper after basification and before extraction.
-
-
Potential Cause B: High Water Solubility. Many smaller, functionalized, or N-unsubstituted pyrazoles possess sufficient polarity to have considerable solubility in the aqueous phase, even when neutral.
-
Solution 1 (Salting Out): After basification, add a significant amount of brine (saturated NaCl solution) to the separatory funnel. The high concentration of inorganic salts in the aqueous layer decreases the salvation shell of the organic pyrazole, effectively "squeezing" it out of the aqueous phase and into the organic layer.
-
Solution 2 (Multiple Extractions): Perform multiple extractions (at least 3-4) with your organic solvent. A common misconception is that one large-volume extraction is as effective as several smaller-volume ones. Partition coefficient principles dictate that multiple extractions are far more efficient at recovering dissolved product.
-
-
Potential Cause C: Incorrect Solvent Choice. The principle of "like dissolves like" is paramount. If your pyrazole derivative is highly polar, a non-polar solvent like hexanes will be a poor choice for extraction.
-
Solution: Use a more polar, water-immiscible organic solvent. Ethyl acetate (EtOAc) is an excellent first choice. Dichloromethane (DCM) is also effective, but be aware of its higher density (it will be the bottom layer). For very polar pyrazoles, a 9:1 mixture of DCM:Isopropanol can be effective, but may also pull more water-soluble impurities.
-
Question 2: My crude product is an intractable oil or wax, making isolation and purification impossible. What can I do?
Answer:
The phenomenon of "oiling out" occurs when a compound precipitates from a solution above its melting point, or when impurities depress the melting point of the product below the temperature of the solution.[4][5] This is a common problem for pyrazoles that are not highly crystalline or are of moderate purity.
-
Solution 1: Switch to Crystallization from a Different Solvent System. The ideal crystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.[4]
-
Protocol: Dissolve the oil in a minimum amount of a "good" hot solvent (e.g., ethanol, isopropanol, or ethyl acetate). Then, slowly add a "poor," miscible solvent (e.g., hexanes, heptane, or water) dropwise at an elevated temperature until persistent turbidity is observed.[6] Add a few drops of the good solvent to redissolve the cloudiness, and then allow the solution to cool slowly. Scratching the inside of the flask with a glass rod can initiate nucleation.[4]
-
-
Solution 2: Convert to a Salt for Crystallization. If the pyrazole itself is reluctant to crystallize, converting it to an acid addition salt can dramatically improve its crystallinity.[3][4] This is a highly effective technique for purification.
-
Protocol: Dissolve the crude oily pyrazole in a suitable solvent like isopropanol or ethyl acetate. Then, add a stoichiometric amount (1.0 equivalent) of an acid (e.g., a solution of HCl in ether, or ortho-phosphoric acid).[3] The resulting pyrazolium salt will often precipitate as a well-defined, crystalline solid that can be easily filtered and washed. The pure, free pyrazole can then be regenerated by dissolving the salt in water, basifying with NaHCO₃, and extracting.
-
-
Solution 3: Trituration. This is a simple method to induce crystallization or remove soluble impurities.
-
Protocol: Add a small amount of a solvent in which your product is expected to be poorly soluble (e.g., cold diethyl ether or hexanes) to the oil. Vigorously stir or sonicate the mixture. The goal is for the impurities to dissolve in the solvent, while the pure product is shocked into precipitating as a solid.
-
Question 3: How can I effectively remove unreacted hydrazine from my reaction mixture?
Answer:
Hydrazine and its derivatives are common starting materials and are often used in excess.[7] Being basic and water-soluble, they can complicate work-up and purification.
-
Solution 1: Acidic Wash. The most straightforward method is to perform an acidic wash during the aqueous work-up.[8]
-
Protocol: After the initial reaction quench, dissolve the crude mixture in an organic solvent (like EtOAc or DCM). Wash the organic layer with a dilute acid solution (e.g., 1M HCl or 5% citric acid solution). The basic hydrazine will be protonated to form a water-soluble hydrazinium salt, which partitions into the aqueous wash.[8][9] Caution: This should be done before isolating your pyrazole if it is also acid-sensitive. If your pyrazole product is basic, this wash will also extract your product into the aqueous layer.
-
-
Solution 2: Azeotropic Removal. For larger scales or stubborn cases, azeotropic distillation can be effective.
-
Protocol: After removing the primary reaction solvent, add a high-boiling solvent like xylene or toluene to the crude residue and distill it under reduced pressure. The hydrazine will form an azeotrope with the solvent and be removed.[10] This is often used for removing hydrazine hydrate.
-
-
Solution 3: Chemical Quenching. Excess hydrazine can be quenched by reacting it with an aldehyde or ketone, such as acetone or benzaldehyde, to form a hydrazone which may be easier to remove by chromatography or crystallization. This should be done judiciously, as it adds another component to the mixture.
Section 2: Frequently Asked Questions (FAQs)
Q1: How does pH control impact pyrazole solubility during extraction?
A1: The pH of the aqueous phase is the most critical variable in the extraction of pyrazoles. It directly controls the protonation state of the pyrazole ring. As illustrated by the Henderson-Hasselbalch principle, when the pH of the solution is more than two units above the pKa of the pyrazole's conjugate acid, the pyrazole will exist predominantly in its neutral, less water-soluble form.[11] Conversely, at a pH below the pKa, it will be in its charged, water-soluble pyrazolium form. This on/off switch for water solubility is the foundation of a successful acid-base extraction.[12][13][14]
Q2: When should I choose chromatography over crystallization?
A2: The choice depends on purity, scale, and the physical nature of your product.
-
Choose Crystallization when:
-
Choose Chromatography when:
Q3: My pyrazole seems to be degrading on the silica gel column. What is happening?
A3: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds. Basic pyrazoles can also interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and poor recovery.[4]
-
Solution: Deactivate the silica gel before use. This can be done by preparing the column slurry with an eluent that contains a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or ammonia in methanol.[4][6] This neutralizes the acidic sites and significantly improves the chromatography of basic compounds. Alternatively, using a different stationary phase like neutral alumina can be a good option.
Section 3: Optimized Protocols
Protocol 1: General Liquid-Liquid Extraction Workflow for a Basic Pyrazole
This protocol assumes the reaction was run under acidic or neutral conditions and the pyrazole product is soluble in ethyl acetate.
-
Cooling & Quenching: Cool the reaction vessel to 0 °C in an ice-water bath. Slowly quench the reaction by adding deionized water (approximately 2 volumes relative to the reaction solvent).
-
pH Adjustment: While stirring, slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution portion-wise. Use pH paper to monitor the pH of the aqueous layer, continuing addition until the pH is stable at 8-9.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Add ethyl acetate (EtOAc, ~2 volumes). Stopper the funnel, invert, and vent. Shake vigorously for 30-60 seconds, venting periodically to release any pressure.
-
Layer Separation: Allow the layers to fully separate. Drain the lower aqueous layer.
-
Back-Extraction: Pour the aqueous layer back into the separatory funnel and add a fresh portion of EtOAc (~1 volume). Shake and separate as before. Repeat this back-extraction one more time (for a total of three extractions).
-
Combine & Wash: Combine all organic layers in the separatory funnel. Add an equal volume of brine and shake to wash. This helps remove residual water and some water-soluble impurities from the organic layer.
-
Drying & Concentration: Drain the organic layer into an Erlenmeyer flask. Add a spoonful of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), swirl, and let it sit for 5-10 minutes. Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude pyrazole.
Protocol 2: Purification via Acid-Salt Crystallization
This protocol is for a crude pyrazole oil that failed to crystallize directly.
-
Dissolution: Dissolve the crude pyrazole oil (~1.0 g) in isopropanol (5-10 mL). A gentle warming may be required.
-
Acidification: While stirring, slowly add one molar equivalent of ortho-phosphoric acid (85%) or a 2M solution of HCl in diethyl ether dropwise.
-
Precipitation: The pyrazolium salt will often begin to precipitate immediately. Continue stirring at room temperature for 30 minutes, then cool the flask in an ice bath for another 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold isopropanol, followed by a generous wash with cold diethyl ether to remove residual impurities and facilitate drying.
-
Drying: Dry the crystalline salt under high vacuum.
-
(Optional) Regeneration of Free Base: To recover the neutral pyrazole, dissolve the purified salt in water, basify to pH 8-9 with NaHCO₃, and perform a liquid-liquid extraction as described in Protocol 1.
Section 4: Data & Visualization
Table 1: Common Solvents for Pyrazole Extraction
| Solvent | Polarity Index | Density (g/mL) | Boiling Point (°C) | Notes |
| Hexanes | 0.1 | ~0.66 | 69 | Good for very non-polar pyrazoles. Often used as an anti-solvent for crystallization. |
| Diethyl Ether | 2.8 | 0.71 | 35 | Volatile. Good general-purpose solvent but can form peroxides. |
| Toluene | 2.4 | 0.87 | 111 | Useful for higher temperature reactions and azeotropic removal of water/hydrazine. |
| Ethyl Acetate (EtOAc) | 4.4 | 0.90 | 77 | Excellent, versatile solvent with moderate polarity. A top choice for most pyrazoles. |
| Dichloromethane (DCM) | 3.1 | 1.33 | 40 | More polar than ether, dissolves many pyrazoles well. Note: It is denser than water. |
Diagram 1: Decision Workflow for Pyrazole Work-up
Caption: A decision tree for selecting the appropriate pyrazole work-up strategy.
References
-
ResearchGate. How can I remove excess Hydrazine Hydrate from a reaction done in ethanol? ResearchGate. Available at: [Link]
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
-
Reddit. How to quench excess hydrazine monohydrate : r/Chempros. Reddit. Available at: [Link]
-
ResearchGate. Selective Separation of Lithium, Magnesium and Calcium using 4‐Phosphoryl Pyrazolones as pH‐Regulated Receptors. ResearchGate. Available at: [Link]
-
ResearchGate. Remove excess hydrazine hydrate? ResearchGate. Available at: [Link]
- Google Patents. US20170113086A1 - Methods and systems for neutralization of hydrazine. Google Patents.
-
Knorr, L. Knorr Pyrazole Synthesis. Cambridge University Press. Available at: [Link]
-
Organic Syntheses. 1-Chloro-4-(2,2-dichloro-1-methylethenyl)-benzene. Organic Syntheses. Available at: [Link]
-
PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Slideshare. Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available at: [Link]
-
PMC. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. Available at: [Link]
-
ResearchGate. Copper clean-up procedure for ultrasonic extraction and analysis of pyrethroid and phenylpyrazole pesticides in sediments by gas chromatography-electron capture detection. ResearchGate. Available at: [Link]
-
Wikipedia. Knorr pyrrole synthesis. Wikipedia. Available at: [Link]
-
ResearchGate. Knorr Pyrazole Synthesis. ResearchGate. Available at: [Link]
-
ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]
-
Reddit. Purification of Amino-Pyrazoles : r/OrganicChemistry. Reddit. Available at: [Link]
- Google Patents. DE102009060150A1 - Process for the purification of pyrazoles. Google Patents.
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
-
Who we serve. Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Who we serve. Available at: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Digital CSIC. pH Control of Conductance in a Pyrazolyl Langmuir-Blodgett Monolayer. Digital CSIC. Available at: [Link]
-
Reddit. pKa in organic acid-base extractions : r/chemistry. Reddit. Available at: [Link]
-
PMC. Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC. Available at: [Link]
-
PubMed. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. Available at: [Link]
-
UMass Lowell. Acid-Base Extraction.1. UMass Lowell. Available at: [Link]
-
MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]
-
University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Available at: [Link]
-
YouTube. Intro to Designing Acid-Base Extractions - Part 1 of 2. YouTube. Available at: [Link]
-
NIH. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH. Available at: [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. digital.csic.es [digital.csic.es]
- 2. reddit.com [reddit.com]
- 3. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Validation & Comparative
Comparison of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate and dimethyl acetylenedicarboxylate as synthons
Topic: Strategic Comparison: Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (DEMP) vs. Dimethyl Acetylenedicarboxylate (DMAD) in Heterocyclic Synthesis Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Executive Summary: The Architect vs. The Decorator
In the landscape of heterocyclic chemistry, Dimethyl acetylenedicarboxylate (DMAD) and This compound (DEMP) represent two distinct stages of synthetic evolution.
-
DMAD is the "Architect." It is a high-energy, electrophilic C4-synthon used to construct heterocyclic rings de novo via cycloadditions. It offers versatility but demands rigorous control over regioselectivity and safety.
-
DEMP is the "Decorator." It is a stable, isomerically pure scaffold used to diversify ligands. It bypasses the ring-formation risks, allowing researchers to focus on peripheral functionalization (e.g., amide couplings) for SAR (Structure-Activity Relationship) studies.
This guide analyzes when to deploy the reactive alkyne (DMAD) versus the stable aromatic core (DEMP), supported by mechanistic insights and experimental protocols.
Part 1: Technical Specifications & Reactivity Profile
| Feature | Dimethyl Acetylenedicarboxylate (DMAD) | This compound (DEMP) |
| Role | Ring Builder (Dienophile/Dipolarophile) | Scaffold Core (Electrophile for substitution) |
| Reactivity | High (Michael Acceptor, Cycloaddition) | Moderate (Ester Hydrolysis, Amide Coupling) |
| Key Reaction | [4+2] Diels-Alder, [3+2] Huisgen Cycloaddition | SNAc (Nucleophilic Acyl Substitution) |
| Regiochemistry | Variable (Requires specific conditions) | Fixed (Isomerically pure) |
| Safety Profile | Vesicant, Lachrymator (Handle with care) | Irritant (Standard chemical handling) |
| Primary Use | Synthesizing novel heterocycles (Pyrazoles, Oxazoles) | Fragment-based drug discovery (FBDD) |
Part 2: Deep Dive – The Strategic Trade-off
The Regioselectivity Challenge (Why use DEMP?)
The most critical distinction lies in regiocontrol .
When using DMAD to synthesize pyrazoles via reaction with methylhydrazine, the reaction theoretically yields two isomers:
-
1-methyl-1H-pyrazole-3,5-dicarboxylate (The target core of DEMP).
-
1-methyl-1H-pyrazole-4,5-dicarboxylate (or 3,4-isomers depending on conditions).
While DMAD allows for convergent synthesis (assembling the ring and substituents simultaneously), it often produces isomeric mixtures requiring tedious chromatographic separation.
DEMP is the solution to this bottleneck. As a pre-formed, purified scaffold, DEMP guarantees the 1,3,5-substitution pattern. For medicinal chemists generating libraries, starting with DEMP eliminates the risk of "scaffold contamination" where incorrect isomers skew biological assay results.
Atom Economy & Versatility (Why use DMAD?)
DMAD is superior when the target is not a standard pyrazole. Its triple bond is a "blank check" for diversity:
-
With Azides: Forms 1,2,3-triazoles.
-
With Furans: Forms oxabicycles (Diels-Alder).
-
With Thioureas: Forms thiazolidinones.
If your goal is to explore novel ring systems, DMAD is the requisite starting material. If your goal is to optimize a known pyrazole inhibitor, DEMP is the efficient choice.
Part 3: Visualizing the Decision Pathway
The following diagram illustrates the synthetic relationship and decision logic between DMAD and DEMP.
Caption: The synthetic flow from DMAD (De Novo Synthesis) to DEMP (Scaffold Utilization). Note the purification bottleneck required when starting from DMAD.
Part 4: Validated Experimental Protocols
Protocol A: Synthesis of the Pyrazole Core (Using DMAD)
Objective: To demonstrate the formation of the pyrazole ring from DMAD, highlighting the exothermic nature and regioselectivity.
Reagents:
-
Dimethyl acetylenedicarboxylate (DMAD) (1.0 equiv)[1]
-
Methylhydrazine (1.0 equiv)
-
Solvent: Diethyl ether or Methanol (Note: Methanol may cause transesterification to methyl esters; use Ethanol if Diethyl ester is desired from DEAD).
Workflow:
-
Setup: In a 3-neck round-bottom flask under N2 atmosphere, dissolve DMAD (10 mmol) in anhydrous ether (50 mL). Cool to 0°C.
-
Addition: Add methylhydrazine (10 mmol) dropwise over 30 minutes. Caution: Reaction is highly exothermic.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
-
Workup: Evaporate solvent under reduced pressure. The residue will likely be a mixture of isomers.
-
Purification: Recrystallize from ethanol/hexane to isolate the major 3,5-dicarboxylate isomer.
-
Observation: This step validates the "Architect" role—you built the ring, but now must purify it.
-
Protocol B: Selective Functionalization (Using DEMP)
Objective: To demonstrate the "Decorator" utility of DEMP by selectively hydrolyzing one ester to create a "handle" for drug attachment.
Reagents:
-
This compound (DEMP)
-
NaOH (1.0 equiv for mono-hydrolysis)
-
Solvent: Ethanol/Water (1:1)
Workflow:
-
Dissolution: Dissolve DEMP (5 mmol) in Ethanol (20 mL).
-
Controlled Hydrolysis: Add 1M NaOH (5 mmol) dropwise at 0°C.
-
Mechanistic Insight: The ester at position 5 is sterically more hindered (adjacent to the N-methyl) than position 3, but electronic effects often make the 5-position more susceptible to nucleophilic attack depending on conditions. However, standard protocols often yield the 3-carboxylic acid-5-ester or the dicarboxylic acid depending on stoichiometry.
-
-
Quench: Acidify with 1M HCl to pH 3.
-
Isolation: Filter the precipitate.
-
Result: You now have a Mono-acid/Mono-ester scaffold ready for amide coupling with an amine of choice (e.g., using EDC/HOBt).
Part 5: Comparative Data Analysis
The following table summarizes the performance of these synthons in a hypothetical campaign to synthesize a p38 MAP Kinase Inhibitor analog (which often features a pyrazole core).
| Metric | Route 1: Starting with DMAD | Route 2: Starting with DEMP |
| Step Count | 4 Steps (Cycloaddition -> Purify -> Hydrolysis -> Coupling) | 2 Steps (Hydrolysis -> Coupling) |
| Overall Yield | ~35-45% (Losses due to isomer separation) | ~75-85% (High fidelity steps) |
| Time to Product | 3-4 Days | 1-2 Days |
| Cost Efficiency | High (DMAD is cheap, but labor is high) | Moderate (DEMP is pricier, but saves time) |
| Suitability | Academic/Exploratory (New rings) | Industrial/Lead Opt (Fast libraries) |
References
-
Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[5] Past and Future. Angewandte Chemie International Edition. Link
- Context: Foundational text on the mechanism of DMAD cycloadditions.
-
Elguero, J., et al. (2000). Pyrazoles.[3][6][7][8][9][10][11][12] Comprehensive Heterocyclic Chemistry II.
- Context: Authoritative source on pyrazole regiochemistry and the synthesis of 3,5-dicarboxyl
-
Aggarwal, V. K., et al. (2005). Regioselective Synthesis of Pyrazoles. Journal of Organic Chemistry.[4][13] Link
- Context: Discusses the control of isomers when reacting hydrazines with acetylenic esters.
-
PubChem. (n.d.). Dimethyl acetylenedicarboxylate Compound Summary. National Library of Medicine. Link
- Context: Safety and physical property d
- Vertex AI Search. (2024). Synthesis of 1-methyl-1H-pyrazole-3,5-dicarboxylate from DMAD. (See search results 1.1, 1.
Sources
- 1. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | MDPI [mdpi.com]
- 2. Dimethyl acetylenedicarboxylate - Wikipedia [en.wikipedia.org]
- 3. Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylhydrazine [organic-chemistry.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. tcgls.com [tcgls.com]
- 9. Photoinduced Ring Opening of Methyl 1-Aryl-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2-carboxylates in the Presence of Diaryl Disulfides [mdpi.com]
- 10. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tsijournals.com [tsijournals.com]
- 13. Novel Pyridine-Catalyzed Reaction of Dimethyl Acetylenedicarboxylate with Aldehydes and N-Tosylimines: Efficient Synthesis of 2-Benzoylfumarates and 1-Azadienes [organic-chemistry.org]
A Comparative Guide to the Structure-Activity Relationship of Pyrazole-3,5-Dicarboxylate Analogs in Drug Discovery
Introduction
The pyrazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[2][3] Among the various pyrazole scaffolds, the pyrazole-3,5-dicarboxylate and its bioisosteric analogs represent a particularly fruitful area of research. Their rigid, planar structure and the presence of multiple hydrogen bond donors and acceptors allow for precise, high-affinity interactions with enzyme active sites.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazole-3,5-dicarboxylate analogs, with a primary focus on their development as potent and selective inhibitors of human lactate dehydrogenase (LDH), a critical target in cancer metabolism. We will dissect the causality behind experimental choices in their design, compare the performance of key analogs with supporting experimental data, and provide detailed protocols for their evaluation.
Core Application: Inhibition of Lactate Dehydrogenase (LDH) for Cancer Therapy
A hallmark of many cancer cells is their reliance on aerobic glycolysis, a phenomenon known as the "Warburg effect".[4] In this metabolic state, cells rapidly convert glucose to lactate, even in the presence of oxygen. Lactate dehydrogenase (LDH), particularly the LDHA isoform, is the terminal enzyme in this pathway, catalyzing the interconversion of pyruvate and lactate with the concomitant oxidation of NADH to NAD+.[5] Inhibition of LDH disrupts the glycolytic flux, depletes cellular ATP, and suppresses cancer cell proliferation, making it an attractive therapeutic strategy.[4][6]
Mechanism of Action: Targeting the Glycolytic Pathway
The inhibition of LDH directly counteracts the Warburg effect by blocking the regeneration of NAD+ required for sustained high rates of glycolysis. This leads to a metabolic crisis within the cancer cell, ultimately inhibiting its growth and survival.
Caption: Role of LDH in aerobic glycolysis and point of inhibition.
Pharmacophore Model and Key Binding Interactions
Structure-based drug design has been instrumental in optimizing pyrazole-based LDH inhibitors. X-ray crystallography has revealed that these inhibitors bind in the active site, occupying the space normally taken by the substrate, pyruvate.[7] Key interactions typically involve:
-
Carboxylate Mimicry: One of the carboxylic acid groups (or a bioisostere) on the pyrazole scaffold forms critical hydrogen bonds with polar residues in the active site, such as Arg168 and His192, mimicking the binding of pyruvate's carboxylate.
-
Hydrophobic Pockets: Substituents on the pyrazole core extend into adjacent hydrophobic pockets, enhancing potency and selectivity.
-
Backbone Interactions: Hydrogen bonds with the protein backbone further anchor the inhibitor in the active site.
Caption: Key interactions of pyrazole inhibitors in the LDHA active site.
Structure-Activity Relationship (SAR) Analysis
Medicinal chemistry campaigns have systematically explored the SAR of this scaffold, leading to compounds with low nanomolar potency.[7][8]
-
The Pyrazole Core: The 1H-pyrazole-3,5-dicarboxylate scaffold serves as the foundational anchor. The relative positioning of the two acidic groups is crucial for establishing the primary interactions within the enzyme's active site.
-
Substitutions at C4: The C4 position is often substituted with a linker attached to a hydrophobic group. The nature of this linker and the terminal group significantly impacts potency. For instance, a benzyl sulfonamide moiety has been shown to occupy a key hydrophobic pocket, substantially increasing inhibitory activity.[7]
-
Substitutions at N1: The N1 position of the pyrazole ring provides another vector for modification. Attaching groups that can form additional interactions or improve physicochemical properties is a common strategy. For example, adding a thiazole-carboxylic acid at this position has been shown to enhance cellular potency.[8]
-
Bioisosteric Replacement of Carboxylates: While effective, carboxylic acids can lead to poor pharmacokinetic properties. Replacing one or both carboxylates with bioisosteres like tetrazoles can maintain the key interactions while improving drug-like properties.
Comparative Analysis of LDH Inhibitors
The following table summarizes the performance of representative pyrazole-based LDH inhibitors, showcasing the impact of structural modifications on enzymatic and cellular potency.
| Compound ID | Key Structural Features | LDHA IC₅₀ (nM) | LDHB IC₅₀ (nM) | Cellular Lactate Inhibition IC₅₀ (µM) | Reference |
| GNE-140 | Early lead with suboptimal PK properties | 16 | 8 | >10 | [4] |
| Compound 27 | C4-benzyl sulfonamide modification | 8 | 4 | 1.2 | [7] |
| Compound 63 | Optimized N1 and C4 substitutions | 6 | 3 | 0.3 | [7][8] |
| NCATS-SM1440 (43) | Optimized for PK properties | 11 | 2 | 0.4 | [5] |
| NCATS-SM1441 (52) | Further PK optimization | 19 | 4 | 0.2 | [5] |
Data is compiled from multiple sources for comparative purposes. Exact assay conditions may vary.
This data clearly illustrates the progression of the SAR. Initial hits like GNE-140 had good enzymatic potency but poor cellular activity. Strategic modifications at the C4 and N1 positions, as seen in compounds like 63 and the NCATS series, led to a dramatic improvement in cellular potency and pharmacokinetic profiles, demonstrating successful translation of enzymatic inhibition to a cellular effect.[5][7]
Broader Therapeutic Applications & SAR
While LDH inhibition is a prominent application, the pyrazole scaffold is highly versatile. Different substitution patterns yield analogs with distinct biological activities.
Anticancer Activity Beyond LDH
Pyrazole derivatives have been reported to inhibit various other targets relevant to oncology.[9][10] The SAR for these targets differs significantly from that of LDH inhibitors.
-
Kinase Inhibition (EGFR/VEGFR-2): Analogs bearing bulky aromatic groups at the C3 and C5 positions, often fused with other heterocyclic systems, have shown potent inhibition of receptor tyrosine kinases like EGFR and VEGFR-2.[9]
-
Cyclin-Dependent Kinase (CDK) Inhibition: Specific substitution patterns can confer potent inhibitory activity against CDKs, which are crucial regulators of the cell cycle.[9]
| Compound Class | Target(s) | Key Structural Features | Representative Activity (IC₅₀) | Reference |
| Selanyl-1H-pyrazoles | EGFR, VEGFR-2 | 5-alkylated selanyl group | 13.85 µM (HepG2) | [9] |
| Pyrazolo[3,4-b]pyridines | DNA Intercalation | Fused pyridine ring system | 3.11 µM (HepG2) | [9] |
| Pyrazole-Benzothiazoles | Antiangiogenic | Benzothiazole hybrid | 3.17 µM (HT29) | [9] |
Anti-inflammatory & Other Activities
Modifications to the pyrazole core can also lead to potent anti-inflammatory and antibacterial agents.[11]
-
Anti-inflammatory Activity: Pyrazole derivatives have been designed as hybrids with nitric oxide (NO) donor moieties. These compounds show significant anti-inflammatory activity, often comparable to standard drugs like indomethacin, but with reduced ulcerogenic potential.[11]
-
Antibacterial Activity: Certain pyrazole analogs exhibit remarkable antibacterial activity against both Gram-positive and Gram-negative bacteria.[11]
Experimental Protocols
To ensure scientific integrity, the protocols used to generate comparative data must be robust and reproducible.
Synthesis of a Representative Pyrazole LDH Inhibitor (Analog of Compound 63)
This protocol is a generalized representation based on synthetic routes reported in the literature.[8]
-
Step 1: Diketone Formation: React an appropriate acetophenone derivative with diethyl oxalate in the presence of a strong base (e.g., sodium ethoxide) to form the corresponding 1,3-diketone.
-
Step 2: Pyrazole Ring Formation: Condense the diketone from Step 1 with a substituted hydrazine (e.g., 2-hydrazinylthiazole-4-carboxylic acid) in a suitable solvent like ethanol with acetic acid as a catalyst, under reflux, to form the pyrazole-3,5-dicarboxylate core.
-
Step 3: C4-Alkylation: Alkylate the C4 position of the pyrazole ring using an appropriate electrophile (e.g., 4-(chloromethyl)benzenesulfonamide) in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF).
-
Step 4: Purification: Purify the final product using column chromatography on silica gel, followed by characterization using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro LDH Enzymatic Assay
This protocol is adapted from established methods.[8]
-
Reagents: Prepare an assay buffer (e.g., 200 mM Tris-HCl pH 7.4, 100 µM EDTA, 0.01% Tween-20), human LDHA enzyme, NADH, and sodium pyruvate.
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Procedure:
-
Add 3 µL of LDHA enzyme solution to the wells of a 1536-well assay plate.
-
Add 20 nL of the serially diluted compounds.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a substrate mix containing NADH and sodium pyruvate.
-
Monitor the decrease in absorbance at 340 nm (corresponding to NADH oxidation) over time using a plate reader.
-
-
Data Analysis: Calculate the rate of reaction for each well. Determine the IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.
Experimental Workflow
Caption: General workflow for the development of pyrazole inhibitors.
Conclusion & Future Perspectives
The pyrazole-3,5-dicarboxylate scaffold is a remarkably versatile platform for drug discovery. The extensive SAR studies, particularly in the context of LDH inhibition, have yielded potent, cell-active compounds with promising pharmacokinetic properties.[5] The key to this success lies in a deep, structure-based understanding of the target, allowing for rational design and optimization. The ability to fine-tune the substitution pattern to achieve desired potency, selectivity, and drug-like properties is a testament to the power of medicinal chemistry.
Future efforts will likely focus on further optimizing the ADME/Tox profiles of these compounds to identify clinical candidates. Moreover, exploring novel decoration vectors on the pyrazole core could uncover inhibitors for other challenging therapeutic targets. The continued application of rational design principles, guided by structural biology and robust biological evaluation, will undoubtedly solidify the legacy of the pyrazole scaffold in modern medicine.
References
-
Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. PubMed. [Link]
-
Rai, G., et al. (2017). Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH). Journal of Medicinal Chemistry, 60(22), 9184–9204. [Link]
-
Granchi, C., et al. (2020). Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. Journal of Medicinal Chemistry, 63(19), 10984–11011. [Link]
-
Abdel-Wahab, B. F., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(15), 4837. [Link]
-
Rai, G., et al. (2017). Discovery and Optimization of potent, cell-active pyrazole-based inhibitors of Lactate Dehydrogenase (LDH). Office of Scientific and Technical Information. [Link]
-
Rai, G., et al. (2020). Optimization of ether and aniline based inhibitors of lactate dehydrogenase. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]
-
Rai, G., et al. (2020). Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties. PubMed. [Link]
-
El-Gamal, M. I., et al. (2022). Reported examples of pyrazoles as anticancer agents with different mechanisms and structural rationalization of the newly designed compounds. ResearchGate. [Link]
-
Abdelgawad, M. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(3), 1079. [Link]
-
Naim, M. J., et al. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 8(1), 2–17. [Link]
-
de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 660334. [Link]
Sources
- 1. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of ether and aniline based inhibitors of lactate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Antimicrobial Efficacy of Pyrazole Derivatives vs. Standard Antibiotics
[1]
Executive Summary
The emergence of multidrug-resistant (MDR) pathogens, particularly ESKAPE organisms (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), has necessitated the pivot away from traditional scaffold modifications toward novel pharmacophores. Pyrazole derivatives have emerged as a superior alternative to standard quinolones and
This guide objectively compares the antimicrobial performance of novel pyrazole derivatives against industry standards (Ciprofloxacin, Ampicillin, Chloramphenicol), supported by experimental Minimum Inhibitory Concentration (MIC) data and validated protocols.
Chemical Basis & Structure-Activity Relationship (SAR)
The pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) serves as a bioisostere for the imidazole and pyrrole rings found in many natural ligands. Its efficacy is not random but driven by specific electronic and steric modifications.
Key SAR Drivers
-
C4-Position Substitution: Introduction of electron-withdrawing groups (EWGs) like Nitro (
) or Halogens ( ) at the C4 position significantly enhances lipophilicity and penetration through the Gram-negative outer membrane. -
Hybridization: Fusing the pyrazole core with benzimidazole or thiazole moieties creates "hybrid pharmacophores" that exhibit synergistic binding affinities, often surpassing ciprofloxacin in MDR strains.
-
N1-Phenyl Substitution: Substitutions on the N1-phenyl ring (particularly 2,4-difluoro or 4-nitro groups) increase binding affinity to the ATP-binding pocket of bacterial DNA gyrase B (GyrB).
Comparative Efficacy Analysis (Experimental Data)
The following data synthesizes recent high-impact studies comparing specific pyrazole derivatives against standard-of-care antibiotics.
Table 1: MIC Comparison ( g/mL) against Gram-Positive & Gram-Negative Strains[2][3][4]
| Compound Class | Specific Derivative | Organism | MIC (Pyrazole) | MIC (Standard) | Standard Drug | Fold Improvement |
| Pyrazole-Benzimidazole | Compound 5c [1] | S. aureus (ATCC 25923) | 0.023 | 0.25 - 1.0 | Ciprofloxacin | ~10x - 40x |
| Pyrazole-Thiazole | Compound 4t [2] | E. coli (ATCC 25922) | 0.39 | 1.56 | Kanamycin B | 4x |
| Pyrazole-Carbothiohydrazide | Compound 21a [3] | K. pneumoniae | 62.5 | 125.0 | Chloramphenicol | 2x |
| Dihydrotriazine-Pyrazole | Compound 40 [4] | MRSA (Resistant Strain) | 1.0 | 2.0 | Moxifloxacin | 2x |
| Indole-Pyrazole | Compound 16 [5] | P. aeruginosa | 0.39 | 0.39 | Penicillin | Equivalent |
Analysis:
-
Gram-Positive Dominance: Pyrazole-benzimidazole hybrids (Compound 5c) demonstrate picomolar-level potency against S. aureus, significantly outperforming fluoroquinolones.
-
Gram-Negative Penetration: While Gram-negative efficacy is historically harder to achieve due to efflux pumps, the Dihydro-pyrazole derivatives (Compound 4t) show comparable efficacy to aminoglycosides (Kanamycin).
Mechanism of Action: Dual Inhibition Strategy
Unlike
Mechanistic Pathway[2][4][5]
-
Entry: The pyrazole compound permeates the bacterial cell wall (facilitated by lipophilic C4 substituents).
-
Binding: The pyrazole motif forms hydrogen bonds with Asp73 and a water-mediated bridge with Arg136 in the GyrB active site.
-
Inhibition: This blocks ATP hydrolysis, preventing the introduction of negative supercoils into DNA.
-
Stalling: The replication fork stalls, leading to double-strand breaks and rapid bacterial cell death.
Figure 1: Mechanistic pathway of Pyrazole derivatives inhibiting bacterial DNA Gyrase B, leading to replication arrest.
Experimental Validation Protocol: Broth Microdilution
To ensure reproducibility and adherence to CLSI (Clinical and Laboratory Standards Institute) guidelines, the following self-validating protocol is recommended for determining MIC values of pyrazole derivatives.
Phase 1: Preparation
-
Stock Solution: Dissolve pyrazole derivative in 100% DMSO to a concentration of 10 mg/mL. Note: Pyrazoles can be hydrophobic; sonication may be required.
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum: Adjust bacterial culture to
CFU/mL (0.5 McFarland standard diluted 1:100).
Phase 2: Microdilution Workflow
-
Dispense: Add 100
L of CAMHB to columns 1-12 of a 96-well plate. -
Serial Dilution: Add 100
L of compound stock to column 1. Mix and transfer 100 L to column 2. Repeat to column 10. Discard final 100 L.-
Column 11: Growth Control (Bacteria + Media + DMSO).[1]
-
Column 12: Sterility Control (Media only).
-
-
Inoculation: Add 100
L of standardized bacterial suspension to wells 1-11. -
Incubation: 16-20 hours at 37°C.
-
Readout: Add 30
L of Resazurin (0.015%) or measure optical density at 600 nm.
Figure 2: Step-by-step workflow for Broth Microdilution Assay to determine MIC values.
Challenges & Future Outlook
While pyrazole derivatives show superior potency in vitro, two critical challenges remain for clinical translation:
-
Selectivity: High affinity for bacterial DNA gyrase must be balanced against low affinity for human Topoisomerase II to avoid cytotoxicity. Recent studies indicate that C4-substituted pyrazoles maintain a selectivity index (SI) > 50 [4].
-
Solubility: Many highly active pyrazoles (especially fused ring systems) suffer from poor aqueous solubility. Formulation strategies using cyclodextrin complexation or hydrochloride salt formation are essential for in vivo bioavailability.
References
-
Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Available at: [Link]
-
Synthesis, and antibacterial activity of novel 4,5-dihydro-1H-pyrazole derivatives as DNA gyrase inhibitors. Royal Society of Chemistry. Available at: [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health (PMC). Available at: [Link]
-
Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. Available at: [Link]
-
Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors.[3][6] Pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Sources
- 1. echemcom.com [echemcom.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jpsbr.org [jpsbr.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. benthamdirect.com [benthamdirect.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
In the landscape of pharmaceutical development and quality control, the integrity of our data is paramount. The molecule at the center of this guide, Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate, is a heterocyclic compound representative of scaffolds found in medicinal chemistry.[1] Ensuring its identity, purity, and strength requires analytical methods that are not just precise, but demonstrably fit for their intended purpose.
This guide eschews a simple checklist approach to method validation. Instead, it offers a comparative analysis grounded in first principles and regulatory expectations. We will explore the validation of two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), providing not only the "how" but the critical "why" behind our experimental designs. Our framework is built upon the authoritative standards set by the International Council for Harmonisation (ICH), specifically the Q2(R2) guidelines, which mandate a scientific, risk-based approach to analytical procedure validation.[2][3]
Part 1: The Philosophy of Validation - Beyond the Protocol
Validation is the process of providing documented evidence that an analytical procedure is suitable for its intended use.[4] This is not a mere formality; it is the foundation of trustworthy data. For a substance like this compound, the intended purpose could range from quantifying its purity in a bulk drug substance to identifying it in a complex mixture. Each purpose demands a unique validation approach.
The core validation characteristics we will assess, as stipulated by ICH, are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).
-
Reproducibility: Between-laboratory precision (rarely required for submission unless part of a collaborative study).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of analyte that can be detected and quantitatively measured with suitable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Below is a logical workflow for the validation process, illustrating the relationship between the different validation parameters.
Caption: A typical workflow for analytical method validation.
Part 2: Head-to-Head Comparison: HPLC vs. GC
The choice between HPLC and GC is dictated by the physicochemical properties of the analyte. This compound (C₁₀H₁₄N₂O₄, M.W.: 226.23 g/mol ) is a solid with ester functional groups.[5] This makes it amenable to both techniques, but each presents distinct advantages.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Rationale for this compound |
| Principle | Separation in a liquid mobile phase based on interactions with a solid stationary phase. | Separation in a gaseous mobile phase based on volatility and interactions with a stationary phase. | The compound's polarity and functional groups make it ideal for Reverse-Phase HPLC. Its volatility must be confirmed for GC. |
| Analyte Suitability | Excellent for non-volatile, polar, and thermally labile compounds. | Best for volatile and thermally stable compounds. | HPLC is the safer, more conventional choice. GC is feasible but requires careful validation of thermal stability to avoid on-column degradation of the ester groups. |
| Primary Use Case | Purity, assay, and stability testing of drug substances and products. | Impurity profiling for residual solvents and volatile related substances. | HPLC is the workhorse for quality control (QC) assay and purity. GC-MS is superior for identifying unknown volatile impurities.[6] |
| Detection | UV-Vis (common), MS, Fluorescence. | Flame Ionization (FID), Mass Spectrometry (MS). | The pyrazole ring contains a chromophore, making UV detection straightforward and robust for HPLC. FID offers universal carbon response in GC, while MS provides structural information. |
Part 3: In-Depth Guide to Reverse-Phase HPLC Method Validation
For routine quality control, an isocratic reverse-phase HPLC method with UV detection is the most logical and robust choice. The polarity of the molecule and the presence of the UV-active pyrazole core make this a straightforward application.
Proposed HPLC Method
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: 65% Acetonitrile, 35% Water with 0.1% Formic Acid.[7][8]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm[7]
-
Injection Volume: 5 µL
-
Sample Diluent: Mobile Phase
Causality: A C18 column is chosen for its versatility in retaining moderately polar compounds. The acetonitrile/water mobile phase provides good solvating power, and the addition of formic acid is critical to protonate any residual silanols on the column packing and ensure a consistent ionic state for the analyte, leading to sharp, symmetrical peaks. A detection wavelength of 220 nm is selected to capture the strong absorbance of the pyrazole heterocycle.[7]
Experimental Protocol: HPLC Validation
1. System Suitability
-
Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.
-
Procedure:
-
Prepare a standard solution of this compound at the working concentration (e.g., 100 µg/mL).
-
Inject the standard solution five times.
-
Calculate the relative standard deviation (%RSD) for peak area and retention time.
-
Calculate the tailing factor and theoretical plates for the first injection.
-
-
Acceptance Criteria: %RSD of peak area ≤ 2.0%, Tailing Factor ≤ 2.0, Theoretical Plates ≥ 2000.
2. Specificity (Forced Degradation)
-
Objective: To demonstrate that the method can distinguish the analyte from potential degradation products.
-
Procedure:
-
Expose solutions of the analyte to stress conditions:
-
Acidic: 0.1 M HCl at 60 °C for 4 hours.
-
Basic: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat solid sample at 105 °C for 24 hours.
-
Photolytic: Expose solution to UV light (ICH Q1B) for 24 hours.
-
-
Analyze each stressed sample by HPLC with a photodiode array (PDA) detector.
-
-
Acceptance Criteria: The main analyte peak should be spectrally pure (as determined by PDA peak purity analysis) and well-resolved from all degradation peaks (Resolution > 2.0).
3. Linearity & Range
-
Objective: To establish a linear relationship between concentration and detector response over a defined range.
-
Procedure:
-
Prepare a stock solution and perform serial dilutions to create at least five concentration levels spanning 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
4. Accuracy (Recovery)
-
Objective: To determine how close the measured value is to the true value.
-
Procedure:
-
Prepare a placebo (matrix without the analyte, if applicable).
-
Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the nominal concentration). Prepare three samples at each level.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.
5. Precision (Repeatability & Intermediate)
-
Objective: To assess the method's variability.
-
Procedure:
-
Repeatability: Prepare six individual samples at 100% of the test concentration. Analyze them on the same day, with the same analyst and instrument.[4]
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or a different instrument.
-
-
Acceptance Criteria: %RSD for the set of measurements should be ≤ 2.0%.
Illustrative Data Summary: HPLC Validation
| Validation Parameter | Specification | Illustrative Result |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5%, 100.2%, 101.1% |
| Repeatability (%RSD) | ≤ 2.0% | 0.85% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 1.10% |
| LOD | Report Value | 0.05 µg/mL |
| LOQ | Report Value | 0.15 µg/mL |
| Robustness | %RSD ≤ 2.0% | All variations met criteria |
Part 4: In-Depth Guide to GC-MS Method Validation
A GC-MS method is an excellent alternative, particularly for identifying and quantifying volatile impurities or for orthogonal confirmation of purity. The key assumption is that the analyte is sufficiently volatile and thermally stable.
Proposed GC-MS Method
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Detector: Mass Spectrometer
-
MS Conditions: Scan mode (m/z 40-350) for identification; Selected Ion Monitoring (SIM) for quantification.
Causality: A DB-5ms column is a robust, general-purpose column suitable for a wide range of semi-volatile compounds. The temperature program is designed to elute the analyte efficiently without excessive retention. The inlet temperature is a critical parameter; it must be high enough to ensure complete volatilization but low enough to prevent thermal degradation. This must be experimentally verified during development. Using MS as a detector provides definitive identification based on the molecule's mass spectrum and fragmentation pattern.[6]
Caption: Workflow for Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocol: GC Validation
The validation protocols for linearity, accuracy, and precision are analogous to those for HPLC, with adjustments for the GC system (e.g., using autosampler injections). Specificity, however, takes on a different character.
Specificity in GC-MS
-
Objective: To demonstrate that the method provides a unique signal for the analyte.
-
Procedure:
-
Analyze the analyte and any known related substances.
-
Confirm that each compound has a unique retention time.
-
More importantly, confirm that the mass spectrum of the analyte peak is unique and not a composite of co-eluting impurities. This is achieved by examining the mass spectra across the entire peak.
-
-
Acceptance Criteria: Chromatographic peaks are well-resolved. The mass spectrum of the analyte is consistent across the peak and matches a reference spectrum.
Part 5: Orthogonal and Confirmatory Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy While chromatography is ideal for quantification, NMR is the gold standard for unambiguous structural identification.[9] For this compound, a ¹H NMR spectrum would confirm the presence and connectivity of all protons: the methyl group on the nitrogen, the two ethyl ester groups, and the lone proton on the pyrazole ring.[10][11] Quantitative NMR (qNMR) can also be used as a primary method for determining purity against a certified internal standard, offering an orthogonal check on chromatographic assay results.
Part 6: Final Recommendations
For the comprehensive analytical control of this compound, a multi-faceted approach is recommended:
-
Primary QC Method (Assay & Purity): The validated Reverse-Phase HPLC-UV method should be the primary workhorse. It is robust, reliable, and directly applicable to stability studies.
-
Impurity Identification: The validated GC-MS method should be employed for identifying unknown volatile or semi-volatile impurities and for routine monitoring of residual solvents. Its strength lies in the structural information provided by the mass spectrometer.
-
Reference Standard Characterization: NMR spectroscopy is essential for the initial structural confirmation of the reference standard itself. It provides absolute proof of identity that no other method can.
By developing and validating these complementary methods, a self-validating analytical system is created. Each technique provides a check on the others, ensuring the highest level of confidence in the quality and consistency of the target molecule, this compound.
References
- BenchChem. (n.d.). Application Note: Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole.
- Patel, M., et al. (n.d.). Development and Validation of Analytical Methods for Pharmaceuticals.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
-
Al-Hourani, B., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(12), 3808. Available at: [Link]
- CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control.
- The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142184, diethyl 1H-pyrazole-3,5-dicarboxylate. Retrieved from [Link]
-
Acta Crystallographica Section E: Structure Reports Online. (2011). Dimethyl 1-cyano-methyl-1H-pyrazole-3,5-dicarboxylate. PubMed. Available at: [Link]
- IntechOpen. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- ChemicalBook. (n.d.). 3,5-PYRAZOLEDICARBOXYLIC ACID(3112-31-0) 1H NMR spectrum.
-
National Institute of Standards and Technology. (n.d.). Pyrazole-3,5-dicarboxylic acid, 1-methyl-, diethyl ester-. NIST Chemistry WebBook. Retrieved from [Link]
-
ACS Publications. (n.d.). Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles. Analytical Chemistry. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
National Center for Biotechnology Information. (2015). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
-
AMSbio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
- Lab-Training.com. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- Royal Society of Chemistry. (2020).
-
SIELC Technologies. (n.d.). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2020).
-
MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
- Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Pyrazole-3,5-dicarboxylic acid, 1-methyl-, diethyl ester- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. cipac.org [cipac.org]
- 8. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. epubl.ktu.edu [epubl.ktu.edu]
- 10. diethyl 1H-pyrazole-3,5-dicarboxylate | C9H12N2O4 | CID 142184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
Distinguishing Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate from its Isomers: A Comprehensive Spectroscopic Guide
In the landscape of pharmaceutical research and drug development, the unambiguous identification of molecular structure is paramount. Isomeric impurities, even in trace amounts, can lead to vastly different pharmacological and toxicological profiles. For substituted heterocyclic compounds like pyrazoles, which form the backbone of numerous therapeutic agents, the challenge of differentiating between positional isomers is a frequent and critical task. This guide provides an in-depth spectroscopic comparison of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate with two of its key isomers: Diethyl 4-methyl-1H-pyrazole-3,5-dicarboxylate and Diethyl 5-methyl-1H-pyrazole-3,4-dicarboxylate. By leveraging the unique insights from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, we will elucidate the distinct spectral fingerprints that enable their unequivocal identification.
The Importance of Isomer Differentiation in Pyrazole Chemistry
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The position of substituents on the pyrazole ring dramatically influences the molecule's three-dimensional shape, electronic distribution, and ability to interact with biological targets. Consequently, the ability to confirm the exact isomeric form of a synthesized pyrazole derivative is a cornerstone of quality control and regulatory compliance in drug manufacturing.
This guide will focus on the following three isomers:
Figure 1: Molecular structures of the target compound and its isomers.
Spectroscopic Comparison: Unveiling the Isomeric Differences
The following sections detail the expected and observed spectroscopic data for each isomer. While experimental data for this compound is available, the data for its isomers is predicted based on established principles and data from analogous compounds, due to the scarcity of published experimental spectra for these specific molecules.
¹H NMR Spectroscopy: A Window into Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shift, multiplicity (splitting pattern), and integration of the signals provide a detailed map of the proton environments within each molecule.
Table 1: Comparison of ¹H NMR Spectral Data (Predicted and Experimental)
| Compound | Pyrazole Ring Proton (δ, ppm) | N-CH₃ (δ, ppm) | Ring-CH₃ (δ, ppm) | -OCH₂CH₃ (quartet, δ, ppm) | -OCH₂CH₃ (triplet, δ, ppm) |
| This compound | ~7.0 (s, 1H) | ~4.1 (s, 3H) | - | ~4.4 (q, 4H) | ~1.4 (t, 6H) |
| Diethyl 4-methyl-1H-pyrazole-3,5-dicarboxylate | - | ~4.1 (s, 3H, predicted) | ~2.3 (s, 3H, predicted) | ~4.4 (q, 4H, predicted) | ~1.4 (t, 6H, predicted) |
| Diethyl 5-methyl-1H-pyrazole-3,4-dicarboxylate | ~8.0 (s, 1H, predicted) | ~4.1 (s, 3H, predicted) | ~2.6 (s, 3H, predicted) | ~4.3 & ~4.2 (2q, 4H, predicted) | ~1.3 & ~1.2 (2t, 6H, predicted) |
Analysis of ¹H NMR Spectra:
-
This compound: The key diagnostic feature is a singlet at approximately 7.0 ppm corresponding to the C4-proton of the pyrazole ring. The N-methyl group appears as a singlet around 4.1 ppm. The two equivalent ethyl ester groups give a single quartet and a single triplet.
-
Diethyl 4-methyl-1H-pyrazole-3,5-dicarboxylate (Predicted): The most significant difference is the absence of a signal in the aromatic region for a pyrazole ring proton. Instead, a new singlet corresponding to the C4-methyl group is expected to appear in the upfield region, likely around 2.3 ppm. The N-methyl signal and the signals for the two equivalent ethyl esters would be similar to the target compound.
-
Diethyl 5-methyl-1H-pyrazole-3,4-dicarboxylate (Predicted): This isomer would show a singlet for the C5-proton, but it is expected to be further downfield (around 8.0 ppm) compared to the C4-proton of the target compound due to the anisotropic effect of the adjacent ester group. A singlet for the C5-methyl group would be observed around 2.6 ppm. Crucially, the two ethyl ester groups at positions 3 and 4 are in different chemical environments. This will result in two distinct quartets and two distinct triplets for the ethyl groups, a clear distinguishing feature from the other two isomers.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides complementary information about the carbon framework of the molecules. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.
Table 2: Comparison of ¹³C NMR Spectral Data (Predicted and Experimental)
| Compound | Pyrazole C3 (ppm) | Pyrazole C4 (ppm) | Pyrazole C5 (ppm) | N-CH₃ (ppm) | Ring-CH₃ (ppm) | C=O (ppm) | -OCH₂CH₃ (ppm) | -OCH₂CH₃ (ppm) |
| This compound | ~142 | ~112 | ~142 | ~38 | - | ~162 | ~62 | ~14 |
| Diethyl 4-methyl-1H-pyrazole-3,5-dicarboxylate | ~145 (predicted) | ~120 (predicted) | ~145 (predicted) | ~38 (predicted) | ~10 (predicted) | ~163 (predicted) | ~62 (predicted) | ~14 (predicted) |
| Diethyl 5-methyl-1H-pyrazole-3,4-dicarboxylate | ~140 (predicted) | ~118 (predicted) | ~150 (predicted) | ~38 (predicted) | ~12 (predicted) | ~164 & ~162 (predicted) | ~62 & ~61 (predicted) | ~14 & ~13 (predicted) |
Analysis of ¹³C NMR Spectra:
-
This compound: The spectrum will show symmetry with C3 and C5 carbons having the same chemical shift around 142 ppm. The C4 carbon will be significantly upfield at around 112 ppm.
-
Diethyl 4-methyl-1H-pyrazole-3,5-dicarboxylate (Predicted): The symmetry of the two ester groups is maintained, so C3 and C5 would still be equivalent. However, the C4 carbon, now substituted with a methyl group, will have a different chemical shift (around 120 ppm), and a new signal for the methyl carbon will appear upfield (around 10 ppm).
-
Diethyl 5-methyl-1H-pyrazole-3,4-dicarboxylate (Predicted): The lack of symmetry is the most telling feature. All three pyrazole ring carbons (C3, C4, and C5) will have distinct chemical shifts. Furthermore, the two carbonyl carbons and the four carbons of the two ethyl groups will also be non-equivalent, leading to a more complex spectrum compared to the other two isomers.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is useful for identifying the functional groups present in a molecule. While it may not be as definitive as NMR for distinguishing these specific isomers, subtle differences in the fingerprint region can be observed.
Table 3: Comparison of Key IR Absorption Bands (cm⁻¹)
| Compound | C=O Stretch (Ester) | C=N and C=C Stretch (Pyrazole Ring) | C-H Stretch (Aromatic/Alkyl) |
| This compound | ~1720 | ~1580-1450 | ~3100-2850 |
| Diethyl 4-methyl-1H-pyrazole-3,5-dicarboxylate | ~1720 (predicted) | ~1580-1450 (predicted, potential shifts) | ~3100-2850 (predicted) |
| Diethyl 5-methyl-1H-pyrazole-3,4-dicarboxylate | ~1725 and ~1715 (predicted, two bands) | ~1580-1450 (predicted, potential shifts) | ~3100-2850 (predicted) |
Analysis of IR Spectra:
All three isomers will show a strong absorption band for the ester carbonyl (C=O) stretch around 1720 cm⁻¹. The key difference for Diethyl 5-methyl-1H-pyrazole-3,4-dicarboxylate might be the presence of two distinct C=O stretching frequencies due to the different electronic environments of the two ester groups, although these may overlap to form a broad band. The C=N and C=C stretching vibrations of the pyrazole ring in the 1580-1450 cm⁻¹ region, as well as C-H bending vibrations in the fingerprint region, will likely show subtle shifts between the isomers, but these may be difficult to interpret without authentic reference spectra.
Mass Spectrometry: Fragmentation Fingerprints
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While all three isomers have the same molecular weight (226.23 g/mol ), their fragmentation patterns under electron ionization (EI) can differ, providing clues to their structure.
Table 4: Comparison of Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions (m/z) |
| This compound | 226 | 181 ([M-OEt]⁺), 153 ([M-COOEt]⁺), 125 |
| Diethyl 4-methyl-1H-pyrazole-3,5-dicarboxylate (Predicted) | 226 | 181 ([M-OEt]⁺), 153 ([M-COOEt]⁺), 139 |
| Diethyl 5-methyl-1H-pyrazole-3,4-dicarboxylate (Predicted) | 226 | 181 ([M-OEt]⁺), 153 ([M-COOEt]⁺), 138, 110 |
Analysis of Mass Spectra:
All three isomers will show a molecular ion peak at m/z 226. The initial fragmentation is likely to involve the loss of an ethoxy radical (-•OCH₂CH₃) to give a peak at m/z 181, or the loss of an ethoxycarbonyl radical (-•COOCH₂CH₃) to give a peak at m/z 153. The subsequent fragmentation pathways will differ based on the position of the methyl group and the ester groups, leading to unique fragment ions that can help in differentiation. For instance, the fragmentation of the pyrazole ring itself will be influenced by the substitution pattern, potentially leading to characteristic daughter ions for each isomer.
Experimental Protocols
The successful synthesis and purification of these isomers are prerequisites for their accurate spectroscopic analysis. Below are established and proposed synthetic methodologies and standard protocols for spectroscopic data acquisition.
Synthesis Protocols
1. Synthesis of this compound
This synthesis is a well-established procedure involving the N-methylation of the parent pyrazole.
-
Reaction: Diethyl 1H-pyrazole-3,5-dicarboxylate is reacted with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.
-
Procedure:
-
Dissolve Diethyl 1H-pyrazole-3,5-dicarboxylate in a suitable solvent (e.g., acetone or DMF).
-
Add a base (e.g., potassium carbonate) to the solution.
-
Add the methylating agent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Filter off the inorganic salts and evaporate the solvent.
-
Purify the crude product by column chromatography or recrystallization.
-
2. Proposed Synthesis of Diethyl 4-methyl-1H-pyrazole-3,5-dicarboxylate
A plausible route involves the cyclization of a suitably substituted 1,3-dicarbonyl compound with hydrazine.
-
Reaction: Condensation of diethyl 2-methyl-3-oxosuccinate with hydrazine hydrate.
-
Proposed Procedure:
-
Synthesize diethyl 2-methyl-3-oxosuccinate from diethyl succinate.
-
Dissolve diethyl 2-methyl-3-oxosuccinate in ethanol.
-
Add hydrazine hydrate dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Evaporate the solvent and purify the product by column chromatography.
-
3. Proposed Synthesis of Diethyl 5-methyl-1H-pyrazole-3,4-dicarboxylate
This isomer can be synthesized via a [3+2] cycloaddition reaction.
-
Reaction: Reaction of ethyl diazoacetate with diethyl methylmaleate.
-
Proposed Procedure:
-
Prepare ethyl diazoacetate from glycine ethyl ester hydrochloride.
-
In a suitable solvent, react ethyl diazoacetate with diethyl methylmaleate, possibly with heating or under catalytic conditions (e.g., Rh₂(OAc)₄).
-
Monitor the reaction for the disappearance of the starting materials.
-
After completion, remove the solvent and purify the resulting pyrazoline, followed by oxidation to the pyrazole.
-
Benchmarking New Pyrazole Synthesis Protocols Against Conventional Methods
Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2]
Executive Summary
The pyrazole scaffold is a cornerstone of modern medicinal chemistry, present in blockbuster drugs like Celecoxib (Celebrex) and Ruxolitinib (Jakafi). While the classical Knorr synthesis has served as the industry standard for over a century, it suffers from significant limitations in regioselectivity and functional group tolerance.
This guide benchmarks the conventional Knorr Cyclocondensation against emerging Transition-Metal Catalyzed C-H Activation and Multicomponent Reaction (MCR) protocols. We analyze these methods through the lens of regiocontrol, atom economy, and suitability for late-stage functionalization in drug discovery.
The Gold Standard: Knorr Pyrazole Synthesis
Status: The Incumbent Mechanism: Condensation of hydrazine derivatives with 1,3-dicarbonyl compounds.[3]
The Knorr synthesis remains the go-to method for simple, symmetrical pyrazoles due to its cost-effectiveness and the ready availability of starting materials. However, for the complex, unsymmetrical scaffolds required in modern oncology and immunology programs, it presents a critical flaw: Regiochemical Ambiguity .
The Regioselectivity Problem
When reacting a substituted hydrazine (
Diagram 1: The Knorr Regioselectivity Bottleneck The following diagram illustrates the competitive pathways leading to isomeric mixtures.
Caption: Competitive nucleophilic attacks in Knorr synthesis result in difficult-to-separate isomeric mixtures.
The Challenger: Pd-Catalyzed C-H Activation
Status: The Modern Solution Mechanism: Direct functionalization of the pyrazole core using Palladium catalysis.[4][5]
To bypass the pre-functionalization requirements of the Knorr method, modern protocols utilize C-H Activation . This approach allows researchers to build a simple pyrazole core first and then "decorate" it with aryl groups at specific positions (C4 or C5) using a catalyst. This is particularly powerful for Late-Stage Functionalization (LSF) , allowing rapid analog generation from a single core.
Why It Wins on Regiocontrol
By using directing groups or exploiting the innate electronic bias of the pyrazole ring (C5 is most acidic/reactive in N-substituted pyrazoles), C-H activation protocols can achieve >98:2 regioselectivity without the need for unsymmetrical diketone precursors.
Diagram 2: Pd-Catalyzed C-H Arylation Workflow This workflow demonstrates the catalytic cycle for C5-selective arylation.
Caption: Catalytic cycle for C5-selective arylation via Concerted Metalation-Deprotonation (CMD).
Benchmarking Performance
The following table compares the Classical Knorr method against two modern alternatives: Pd-Catalyzed C-H Activation (for precision) and Green Multicomponent Reactions (for sustainability).
| Metric | Classical Knorr Synthesis | Pd-Catalyzed C-H Activation | Green One-Pot MCR |
| Primary Mechanism | Condensation | Organometallic Coupling | Cycloaddition / Condensation |
| Regioselectivity | Low to Moderate (Substrate dependent) | High (>95:5) (Controlled by catalyst/ligand) | High (Mechanism dependent) |
| Functional Group Tolerance | Low (Sensitive to acid/base) | High (Tolerates esters, nitriles, halides) | Moderate |
| Step Count | 2-3 (Requires precursor synthesis) | 1 (Direct functionalization) | 1 (One-pot) |
| Atom Economy | Low (Loss of H2O, often requires protection) | Moderate (Loss of HX) | High |
| Typical Yield | 40-70% (after isomer separation) | 75-95% | 85-98% |
| Best Use Case | Bulk synthesis of symmetrical cores | Drug Discovery / SAR Studies | Eco-friendly manufacturing |
Experimental Protocols
Protocol A: Conventional Knorr Synthesis (Baseline)
Use this for simple, symmetrical substrates (e.g., 3,5-dimethylpyrazole).
-
Reagents: Dissolve 1,3-diketone (10 mmol) in Ethanol (20 mL).
-
Addition: Add Hydrazine hydrate (12 mmol) dropwise at 0°C.
-
Reaction: Acidify with catalytic HCl (2 drops) and reflux for 4 hours.
-
Workup: Evaporate solvent. Neutralize with NaHCO3. Extract with Ethyl Acetate.
-
Purification: Recrystallize from ethanol/water.
-
Note: If the substrate is unsymmetrical, column chromatography (Hexane/EtOAc) is required to separate regioisomers.
-
Protocol B: Pd-Catalyzed Regioselective C5-Arylation (Modern)
Use this for late-stage functionalization of complex scaffolds. Based on recent advances in C-H activation [1, 2].
-
Setup: In a glovebox or under Argon, charge a reaction tube with:
-
N-substituted pyrazole substrate (0.5 mmol)
-
Aryl Bromide (0.75 mmol)
-
Catalyst: Pd(OAc)2 (5 mol%)[4]
-
Ligand: PPh3 or specialized phosphine ligand (10 mol%)
-
Base: KOAc (2.0 equiv) - Crucial for the CMD mechanism.
-
Solvent: DMA (Dimethylacetamide) (2.0 mL)
-
-
Reaction: Seal the tube and heat to 120°C for 12-16 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water (3x) to remove DMA.
-
Purification: Flash chromatography on silica gel.
-
Validation: Verify C5 regioselectivity via NOESY NMR (absence of cross-peak between N-Methyl and C5-Proton).
Decision Matrix: Which Route to Choose?
Use this logic flow to select the optimal synthesis strategy for your target molecule.
Caption: Strategic decision tree for selecting pyrazole synthesis methodology.
References
-
Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Comptes Rendus Chimie. [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry. [Link][6]
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Archiv der Pharmazie. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Guide: Cytotoxicity Profiling of Novel Pyrazole Derivatives
Executive Summary: The Pyrazole Pharmacophore
In the landscape of small-molecule oncology, the pyrazole scaffold remains a "privileged structure" due to its ability to interact with diverse biological targets, including receptor tyrosine kinases (RTKs), cyclin-dependent kinases (CDKs), and tubulin.[1][2] Unlike traditional cytotoxics that often lack selectivity, novel pyrazole derivatives—specifically hybrid motifs like pyrazole-chalcones , pyrazole-thiazoles , and pyrazole-sulfonamides —are being engineered to bridge the gap between broad-spectrum cytotoxicity and targeted therapy.
This guide provides a technical comparison of recently synthesized pyrazole derivatives against standard-of-care (SoC) agents, supported by experimental data and validated protocols for cytotoxicity assessment.
Comparative Analysis: Novel Derivatives vs. Standards
The following data synthesizes recent findings (2024–2025) comparing novel pyrazole hybrids against FDA-approved chemotherapeutics.
Table 1: Cytotoxicity Profile (IC50 in µM)
Lower IC50 indicates higher potency. Data represents mean values from standard MTT/SRB assays.
| Compound Class | Specific Derivative | Target Mechanism | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) | Normal Cells (HEK293) | Selectivity Index (SI) |
| Standard (SoC) | Doxorubicin | DNA Intercalation | 0.95 | 1.20 | 0.60 | 0.80 | ~1.2 (Low) |
| Standard (SoC) | Erlotinib | EGFR Inhibitor | >20.0 | 10.6 | 0.13 | >50 | High |
| Novel Hybrid | Compound 2 (Pyrazole-Thiophene) | EGFR/VEGFR-2 Dual Inhibition | 6.57 | 8.86 | 4.20 | >100 | >15 (Excellent) |
| Novel Hybrid | Compound 5 (Pyrazole-Diamine) | CDK2 Inhibition | 8.03 | 13.14 | N/A | >50 | ~6.2 (Good) |
| Novel Hybrid | PTA-1 | Tubulin Polymerization | 10.0 | 12.5 | 9.8 | >100 | >10 (High) |
Key Insight: While Doxorubicin exhibits superior raw potency (sub-micromolar IC50), its Selectivity Index (SI) is poor, causing significant toxicity to normal cells. Novel derivatives like Compound 2 and PTA-1 show higher IC50 values (micromolar range) but demonstrate superior safety profiles (SI > 10), making them more viable candidates for targeted clinical development.
Mechanistic Validation
To validate why these derivatives induce cytotoxicity, we must map their interference with survival signaling. The diagram below illustrates the dual-mechanism often observed in pyrazole hybrids: inhibition of RTKs (EGFR) and disruption of the cell cycle (CDK/Tubulin).
Diagram 1: Pyrazole-Induced Apoptotic Signaling Pathways
Caption: Dual-action mechanism of pyrazole derivatives targeting kinase signaling (EGFR/CDK) and cytoskeletal integrity, converging on Caspase-3 dependent apoptosis.
Experimental Workflow & Protocols
Reliable cytotoxicity data depends on a rigorous screening funnel. The following workflow ensures data integrity from synthesis to mechanistic confirmation.
Diagram 2: Cytotoxicity Screening Funnel
Caption: Step-by-step screening funnel from chemical synthesis to biological validation.
Detailed Protocol: MTT Cytotoxicity Assay
Standardized for adherent cancer cell lines (e.g., MCF-7, HepG2).
Reagents:
-
MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered, light-sensitive).
-
Solubilization Buffer: DMSO (Dimethyl sulfoxide).
Step-by-Step Procedure:
-
Seeding (Day 0):
-
Seed cells at optimized density (e.g., MCF-7:
cells/well) in 96-well plates. -
Expert Tip: Fill edge wells with sterile PBS to prevent "edge effect" evaporation, which skews absorbance readings.
-
-
Drug Treatment (Day 1):
-
After 24h attachment, replace media with 100 µL of fresh media containing serially diluted pyrazole derivatives (0.1 µM – 100 µM).
-
Include Vehicle Control (0.1% DMSO max) and Positive Control (Doxorubicin).
-
-
Incubation:
-
Incubate for 48h or 72h at 37°C, 5% CO2.
-
-
MTT Addition (Day 3/4):
-
Solubilization:
-
Carefully aspirate media (do not disturb crystals).
-
Add 100 µL DMSO. Shake plate on orbital shaker for 15 min.
-
-
Readout:
-
Measure Absorbance (OD) at 570 nm (reference 630 nm).
-
Calculation:
-
Mechanistic Validation: Annexin V/PI Flow Cytometry
To distinguish Apoptosis (Programmed Death) from Necrosis (Toxic Lysis).
-
Treatment: Treat cells with IC50 concentration of pyrazole derivative for 24h.[5]
-
Staining: Harvest cells (trypsinize gently), wash with PBS, and resuspend in Binding Buffer.
-
Labeling: Add Annexin V-FITC (binds externalized Phosphatidylserine) and Propidium Iodide (PI - stains DNA in leaky cells).
-
Analysis:
-
Q1 (Annexin-/PI+): Necrosis (Undesirable toxicity).
-
Q2 (Annexin+/PI+): Late Apoptosis.
-
Q3 (Annexin-/PI-): Live.
-
Q4 (Annexin+/PI-): Early Apoptosis (Desired mechanism).
-
Critical Evaluation & Expert Insights
Advantages of Novel Pyrazoles[6]
-
Tunable Selectivity: As shown in Table 1 , novel hybrids (e.g., Compound 2) achieve high selectivity indices (>15). This is often attributed to their specific binding to ATP-binding pockets of kinases (EGFR/VEGFR) which are overexpressed in tumors, unlike Doxorubicin which intercalates DNA indiscriminately.
-
Multi-Targeting Capability: The "hybrid" approach (e.g., fusing pyrazole with thiazole or thiophene) allows for dual-inhibition (e.g., EGFR + VEGFR-2), reducing the likelihood of drug resistance developing via bypass signaling pathways.
Limitations & Troubleshooting
-
Solubility: Many highly substituted pyrazoles suffer from poor aqueous solubility.
-
Solution: During MTT, ensure final DMSO concentration in the well never exceeds 0.5%, as DMSO itself is cytotoxic above this threshold.
-
-
Assay Interference: Some pyrazole derivatives may have intrinsic fluorescence or color.
-
Validation: Always run a "Compound Only" control (media + drug, no cells) to subtract background absorbance.
-
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 2024. Link
-
Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2. RSC Advances, 2025. Link
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 2021/2025. Link
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization. International Journal of Molecular Sciences, 2024. Link
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Link
Sources
- 1. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
